Actinocin
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O6/c1-5-3-4-7(15(20)21)10-13(5)24-14-6(2)12(19)9(17)8(16(22)23)11(14)18-10/h3-4H,17H2,1-2H3,(H,20,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRMREPJUITWDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C(=O)O)N=C3C(=C(C(=O)C(=C3O2)C)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200407 | |
| Record name | Actinocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
524-11-8 | |
| Record name | Actinocin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Actinocin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57774 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Actinocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACTINOCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGB65Q5QVC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Actinocin in Wilms' Tumor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actinocin, the chromophore of Actinomycin D, is a cornerstone in the combination chemotherapy regimens for Wilms' tumor, the most prevalent pediatric kidney cancer.[1][2] Its potent cytotoxic effects have significantly contributed to the high cure rates observed in patients. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's therapeutic action in Wilms' tumor, detailing its interaction with cellular machinery, the signaling pathways it modulates, and the experimental methodologies used to elucidate these processes.
Core Mechanism of Action: DNA Intercalation and Transcription Inhibition
The primary mechanism of this compound's antitumor activity is its ability to intercalate into double-stranded DNA.[2][3] The planar phenoxazine ring of this compound inserts itself between adjacent guanine-cytosine (G-C) base pairs.[2] This physical obstruction sterically hinders the progression of RNA polymerase along the DNA template, potently inhibiting transcription.[2] While all RNA synthesis is affected, the synthesis of ribosomal RNA (rRNA) by RNA polymerase I is particularly sensitive.[2] The subsequent halt in protein synthesis leads to cell cycle arrest and the induction of apoptosis.[4][5]
Signaling Pathways Modulated by this compound in Wilms' Tumor
This compound's interaction with DNA triggers a cascade of cellular events, primarily centered around the induction of apoptosis and the disruption of protein homeostasis.
Induction of Apoptosis
This compound is a potent inducer of programmed cell death (apoptosis) in Wilms' tumor cells. This process is mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
p53-Dependent Apoptosis: In Wilms' tumor cells with wild-type p53, this compound treatment leads to the stabilization and activation of the p53 tumor suppressor protein.[6][7] At low concentrations, this compound can induce ribosomal stress, which in turn inhibits the activity of MDM2, a negative regulator of p53.[8] Activated p53 then transcriptionally upregulates pro-apoptotic genes, including those encoding for BH3-only proteins like PUMA and NOXA, which trigger the intrinsic apoptotic pathway.[9]
-
Intrinsic (Mitochondrial) Pathway: This pathway is characterized by changes in the mitochondrial outer membrane permeability, leading to the release of cytochrome c. This compound treatment has been shown to downregulate the expression of anti-apoptotic Bcl-2 family proteins, such as Mcl-1 and Bcl-2 itself, while the levels of pro-apoptotic members like Bax and Bak can be indirectly promoted.[10][11] The released cytochrome c associates with Apaf-1 to form the apoptosome, which activates the initiator caspase-9. Caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, leading to the cleavage of cellular substrates like PARP and ultimately, cell death.[1][12]
-
Extrinsic (Death Receptor) Pathway: Evidence suggests that this compound can also activate the extrinsic apoptotic pathway.[13] This involves the upregulation of death receptors and their ligands, such as the TNF/TNFR family.[13] This leads to the activation of the initiator caspase-8, which can then directly activate effector caspases or cleave Bid to tBid, further amplifying the apoptotic signal through the intrinsic pathway.[13]
Disruption of Protein Homeostasis and Proteasome Upregulation
A critical aspect of this compound's mechanism in anaplastic Wilms' tumor, a chemoresistant subtype, is the disruption of protein homeostasis.[1][14] By inhibiting rRNA biogenesis, this compound limits the cell's capacity for protein synthesis.[1] In response to this stress, anaplastic Wilms' tumor cells preferentially translate components of the proteasome.[1][15] This upregulation of proteasome activity is a survival mechanism to manage the accumulation of misfolded or unnecessary proteins.[1] This finding has opened new therapeutic avenues, with studies showing that combining this compound with a proteasome inhibitor, such as bortezomib, sensitizes these resistant tumor cells to apoptosis.[1][14]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the effects of this compound (Actinomycin D) on Wilms' tumor and related cancer cell lines.
Table 1: IC50 Values of Actinomycin D in Anaplastic Wilms' Tumor Cell Lines
| Cell Line | IC50 (nM) | Assay Duration | Reference |
| WiT49 | 1.3 | 72 hours | [2] |
| 17.94 | 2.2 | 72 hours | [2] |
Table 2: Apoptosis Induction by Actinomycin D
| Cell Line | Treatment | Apoptotic Cells (%) | Key Markers | Reference |
| 17.94 (Wilms' Tumor) | This compound D | Slight increase | Cleaved Caspase-7, Cleaved PARP | [1] |
| 17.94 (Wilms' Tumor) | This compound D + Bortezomib | Significant increase | Cleaved Caspase-7, Cleaved PARP | [1] |
Detailed Experimental Protocols
Ribosome Profiling
This technique provides a "snapshot" of all the ribosomes actively translating mRNAs in a cell at a specific moment.
Protocol:
-
Cell Culture and Treatment: Culture Wilms' tumor cell lines (e.g., WiT49, 17.94) to the desired confluency and treat with this compound or vehicle control for the specified time.
-
Cell Lysis: Harvest cells and lyse in a buffer containing cycloheximide to "freeze" ribosomes on the mRNA.
-
Nuclease Digestion: Treat the lysate with RNase I to digest all mRNA that is not protected by ribosomes.
-
Ribosome-Protected Fragment (RPF) Isolation: Isolate the ribosome-mRNA complexes by sucrose gradient centrifugation or size-exclusion chromatography.
-
RNA Extraction: Extract the RPFs from the ribosome complexes.
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the RPFs.
-
Ligate adapters to the 3' and 5' ends of the RPFs.
-
Perform reverse transcription to convert the RNA fragments to cDNA.
-
Amplify the cDNA library by PCR.
-
-
Sequencing: Sequence the prepared library using a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome or transcriptome to determine the positions of the ribosomes and quantify the level of translation for each gene.
Apoptosis Assay: Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Culture and Treatment: Culture Wilms' tumor cells and treat with this compound as required.
-
Cell Harvesting: Gently harvest both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.
-
PI is a fluorescent nucleic acid stain that can only enter cells with a compromised cell membrane, characteristic of late apoptotic and necrotic cells.
-
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Apoptosis Markers
This technique is used to detect and quantify specific proteins involved in the apoptotic cascade.
Protocol:
-
Cell Lysis: Lyse this compound-treated and control Wilms' tumor cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Mcl-1).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Conclusion
This compound remains a vital therapeutic agent in the fight against Wilms' tumor. Its primary mechanism of action, the inhibition of transcription through DNA intercalation, triggers a complex cellular response culminating in apoptosis. Recent research has shed light on a novel aspect of its activity in chemoresistant anaplastic Wilms' tumor, revealing a disruption of protein homeostasis that can be therapeutically exploited. A thorough understanding of these molecular mechanisms, facilitated by the experimental approaches detailed in this guide, is crucial for the development of more effective and targeted therapies for this pediatric malignancy.
References
- 1. Suppressing proteasome activity enhances sensitivity to actinomycin D in diffuse anaplastic Wilms tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Actinomycin D and bortezomib disrupt protein homeostasis in Wilms tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 6. AKT mediates actinomycin D-induced p53 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific activation of the p53 pathway by low dose actinomycin D: a new route to p53 based cyclotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Actinomycin D synergistically enhances the efficacy of the BH3 mimetic ABT-737 by downregulating Mcl-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. pnas.org [pnas.org]
- 14. Suppressing proteasome activity enhances sensitivity to actinomycin D in diffuse anaplastic Wilms tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Dactinomycin as a Transcription Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dactinomycin, also known as Actinomycin D, is a potent antineoplastic agent and a cornerstone tool in molecular biology for studying transcription.[1] Its primary mechanism of action involves the inhibition of transcription by intercalating into DNA, thereby preventing the elongation of RNA chains by RNA polymerase.[2] This technical guide provides an in-depth overview of dactinomycin's core mechanism, its effects on cellular signaling pathways, and detailed protocols for its application in research settings. Quantitative data on its efficacy across various cell lines are presented for comparative analysis, and key experimental workflows are visualized to aid in experimental design.
Introduction
Dactinomycin is a polypeptide antibiotic isolated from Streptomyces parvulus.[3] It has been used in cancer therapy for decades, particularly in the treatment of Wilms' tumor, rhabdomyosarcoma, and Ewing's sarcoma.[1] In the laboratory, its potent and specific inhibition of transcription makes it an invaluable tool for studying mRNA stability, the regulation of gene expression, and the induction of apoptosis.[4][5] Understanding the precise molecular interactions and cellular consequences of dactinomycin treatment is crucial for both its clinical application and its use as a research reagent.
Core Mechanism of Action
Dactinomycin's primary mode of action is the inhibition of transcription, which it achieves through a multi-step process initiated by its binding to DNA.
DNA Intercalation
The planar phenoxazine ring of the dactinomycin molecule intercalates into the minor groove of the DNA double helix, preferentially at G-C rich sequences.[2] This insertion between base pairs causes a local unwinding and distortion of the DNA structure.[2]
Inhibition of RNA Polymerase
This distortion of the DNA template physically obstructs the progression of RNA polymerase along the DNA strand.[2] By blocking the movement of RNA polymerase, dactinomycin effectively prevents the elongation of the nascent RNA chain, leading to a global shutdown of transcription.[2]
References
- 1. Dactinomycin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Dactinomycin? [synapse.patsnap.com]
- 3. Preclinical Assessment of Dactinomycin in KMT2A-Rearranged Infant Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting transcription in cultured metazoan cells with actinomycin D to monitor mRNA turnover - PMC [pmc.ncbi.nlm.nih.gov]
Actinocin's Impact on Cancer Cell DNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Actinocin, also known as Actinomycin D, is a potent antitumor antibiotic that has been a cornerstone of various chemotherapy regimens for decades. Its primary mechanism of action involves the direct interaction with DNA in cancer cells, leading to a cascade of events that culminate in cell death. This technical guide provides an in-depth exploration of the multifaceted effects of this compound on cancer cell DNA, offering a comprehensive resource for researchers and drug development professionals. This document details the molecular mechanisms of this compound, its impact on critical signaling pathways, and standardized protocols for evaluating its efficacy.
Core Mechanism of Action: DNA Intercalation and Transcription Inhibition
This compound exerts its cytotoxic effects primarily through its ability to intercalate into the DNA double helix. The planar phenoxazone ring of the this compound molecule inserts itself between guanine-cytosine (G-C) base pairs, a process that physically obstructs the progression of RNA polymerase along the DNA template.[1] This steric hindrance effectively halts transcription, preventing the synthesis of messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). The inhibition of rRNA synthesis is particularly sensitive to low concentrations of this compound.[2]
The consequence of transcription inhibition is a global shutdown of protein synthesis, which is catastrophic for rapidly proliferating cancer cells that have a high demand for new proteins to sustain their growth and division.[1] This disruption of essential cellular processes ultimately triggers programmed cell death, or apoptosis.
Induction of Apoptosis: A Multi-Pathway Approach
This compound is a potent inducer of apoptosis in a wide range of cancer cell lines.[3][4] Its ability to trigger this self-destruction mechanism is not reliant on a single pathway but rather a coordinated activation of multiple signaling cascades.
The Intrinsic (Mitochondrial) Pathway
A key mechanism of this compound-induced apoptosis is through the intrinsic or mitochondrial pathway. This pathway is characterized by changes in the mitochondrial outer membrane permeability, leading to the release of pro-apoptotic factors into the cytoplasm. A critical event in this process is the upregulation of the pro-apoptotic protein Bax.[3][5] Bax, a member of the Bcl-2 family, translocates to the mitochondria where it promotes the release of cytochrome c.
Released cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates downstream executioner caspases, such as caspase-3. Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.
The Extrinsic (Death Receptor) Pathway
In addition to the intrinsic pathway, this compound has been shown to activate the extrinsic pathway of apoptosis.[2][6][7] This pathway is initiated by the binding of extracellular death ligands to their corresponding death receptors on the cell surface, such as the TNF receptor superfamily. This engagement leads to the recruitment of adaptor proteins and the activation of caspase-8. Activated caspase-8 can then directly cleave and activate executioner caspases or cleave Bid, a Bcl-2 family member, which then amplifies the apoptotic signal through the mitochondrial pathway.
Role of Key Signaling Pathways
Several signaling pathways are intricately involved in mediating the apoptotic effects of this compound.
-
JNK/SAPK Pathway: The c-Jun N-terminal kinase (JNK)/Stress-Activated Protein Kinase (SAPK) pathway is a critical mediator of the cellular stress response. Studies have shown that this compound treatment leads to the activation of the JNK/SAPK pathway, which is correlated with the induction of apoptosis.[3]
-
PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central signaling node that promotes cell survival and proliferation. Some studies suggest that this compound can inhibit the PI3K/AKT pathway, thereby sensitizing cancer cells to apoptosis.[5] Conversely, other research indicates that AKT can mediate this compound-induced p53 expression, highlighting the complex and context-dependent role of this pathway.[8][9]
-
p53 Pathway: The tumor suppressor protein p53 plays a crucial role in orchestrating the cellular response to DNA damage. At low concentrations, this compound can induce ribosomal stress, leading to the stabilization and activation of p53.[9] Activated p53 can then transcriptionally upregulate pro-apoptotic genes, such as Bax, further contributing to cell death.
Quantitative Data on this compound's Efficacy
The cytotoxic and apoptotic effects of this compound have been quantified across a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of a compound.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A2780 | Ovarian Cancer | 0.0017 | [10] |
| A549 | Lung Cancer | 0.000201 | [10] |
| PC3 | Prostate Cancer | 0.000276 | [10] |
| Various Gynecologic Cancers | Ovarian and Placental Cancer | 0.78 ± 0.222 | [11] |
| Small Cell Lung Cancer (SCLC) lines | Small Cell Lung Cancer | Clinically relevant concentrations of 0.4 to 4 ng/mL showed single-agent activity | [12][13] |
| Glioblastoma (recurrent) | Glioblastoma | IC50 values were generated from dose-response curves | [14] |
| Neuroblastoma lines | Neuroblastoma | IC50 calculated at 48h of treatment | [15] |
| HCT-116 | Colorectal Cancer | 2.85 ± 0.10 nM (for Actinomycin V, an analogue) | [16] |
| HT-29 | Colorectal Cancer | 6.38 ± 0.46 nM (for Actinomycin V, an analogue) | [16] |
| SW620 | Colorectal Cancer | 6.43 ± 0.16 nM (for Actinomycin V, an analogue) | [16] |
| SW480 | Colorectal Cancer | 8.65 ± 0.31 nM (for Actinomycin V, an analogue) | [16] |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on cancer cell DNA.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
DNA Fragmentation Analysis (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is a method for detecting DNA fragmentation, a hallmark of apoptosis.
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA fragments with labeled dUTPs. These labeled nucleotides can then be detected by fluorescence microscopy or flow cytometry.
Protocol (for flow cytometry):
-
Cell Preparation: Prepare a single-cell suspension of approximately 10^6 cells.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 30 minutes at room temperature.[17]
-
Permeabilization: Permeabilize the cells by resuspending them in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.
-
Labeling Reaction: Wash the cells and resuspend them in a labeling solution containing TdT enzyme and BrdUTP. Incubate for 40 minutes at 37°C.[17]
-
Staining: Wash the cells and resuspend them in a solution containing a FITC-conjugated anti-BrdU antibody. Incubate for 1 hour at room temperature.[18]
-
DNA Staining (Optional): Add a solution containing propidium iodide (PI) and RNase to stain the total DNA for cell cycle analysis.[18]
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the percentage of TUNEL-positive (apoptotic) cells.
DNA Laddering Assay
The DNA laddering assay is a qualitative method to visualize the characteristic cleavage of DNA into internucleosomal fragments that occurs during apoptosis.
Principle: During apoptosis, endonucleases cleave the genomic DNA between nucleosomes, generating DNA fragments in multiples of approximately 180-200 base pairs. These fragments can be separated by agarose gel electrophoresis, creating a "ladder-like" pattern.
Protocol:
-
Cell Lysis: Lyse the treated and control cells (at least 5 x 10^5 cells) in a lysis buffer (e.g., TES lysis buffer).[19]
-
RNase Treatment: Treat the lysate with RNase A to remove RNA, which can interfere with the visualization of DNA. Incubate for 30-120 minutes at 37°C.[19]
-
Proteinase K Treatment: Digest proteins by adding Proteinase K to the lysate. Incubate at 50°C for at least 90 minutes or overnight.[19]
-
DNA Precipitation: Precipitate the DNA using ethanol or isopropanol.
-
Agarose Gel Electrophoresis: Resuspend the DNA pellet in TE buffer and load it onto a 1-2% agarose gel containing a DNA stain (e.g., ethidium bromide).
-
Visualization: Run the gel and visualize the DNA fragments under UV light. A characteristic ladder pattern will be observed in apoptotic cells, while a smear or no fragmentation will be seen in necrotic or healthy cells, respectively.[19]
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better understand the complex interactions and processes involved in this compound's mechanism of action, the following diagrams have been generated using the DOT language.
Conclusion
This compound remains a vital tool in the arsenal against cancer. Its well-characterized mechanism of action, centered on the disruption of DNA transcription, leads to the robust induction of apoptosis in cancer cells through a network of interconnected signaling pathways. This technical guide has provided a comprehensive overview of these effects, from the molecular level to practical experimental protocols. A thorough understanding of this compound's impact on cancer cell DNA is paramount for optimizing its clinical use, developing novel combination therapies, and overcoming mechanisms of drug resistance. The presented data and methodologies offer a solid foundation for further research into this potent and enduring anticancer agent.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. pnas.org [pnas.org]
- 3. Actinomycin D induces apoptosis and inhibits growth of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Actinomycin V Induces Apoptosis Associated with Mitochondrial and PI3K/AKT Pathways in Human CRC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Actinomycin D enhances killing of cancer cells by immunotoxin RG7787 through activation of the extrinsic pathway of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Actinomycin D enhances killing of cancer cells by immunotoxin RG7787 through activation of the extrinsic pathway of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AKT mediates actinomycin D-induced p53 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AKT mediates actinomycin D-induced p53 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Quantitative Chemotherapeutic Profiling of Gynecologic Cancer Cell Lines Using Approved Drugs and Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Actinomycin D decreases Mcl-1 expression and acts synergistically with ABT-737 against small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Actinomycin D Decreases Mcl-1 Expression and Acts Synergistically with ABT-737 against Small Cell Lung Cancer Cell Lines | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 18. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-bioarray.com [creative-bioarray.com]
The Pharmacokinetics and Pharmacodynamics of Actinocin (Dactinomycin): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actinocin, the brand name for the potent antineoplastic agent Dactinomycin (also known as Actinomycin D), has been a cornerstone in the treatment of various malignancies for decades.[1][2] Derived from the bacterium Streptomyces parvullus, its cytotoxic effects are primarily attributed to its ability to interfere with DNA-dependent RNA synthesis.[1][3] This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound, summarizing key data, outlining experimental protocols, and visualizing its complex signaling pathways to support ongoing research and drug development efforts.
Pharmacokinetics
The disposition of this compound in the body is characterized by rapid distribution and a complex elimination profile. It is administered intravenously due to poor oral absorption.[1][3] The pharmacokinetic parameters of this compound, primarily studied in pediatric populations, exhibit significant inter-individual variability.[4][5]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Dactinomycin. Data in adults are limited; therefore, some parameters are extrapolated or reflect general characteristics.
Table 1: Pharmacokinetic Parameters of Dactinomycin in Pediatric Patients
| Parameter | Median Value | Coefficient of Variation (%) | Reference |
| Clearance (CL) | 5.3 L/h | 53-81 | [4] |
| 4.6 L/h/m² | 90 | ||
| Volume of Distribution (Central Compartment, V1) | 1.9 L | 53-81 | [4] |
| Area Under the Curve (AUC) | 332 ng/mL·h | 110 | |
| Half-life (t½) | 25 h | 60 |
Table 2: General Pharmacokinetic Properties of Dactinomycin
| Parameter | Value | Reference |
| Administration | Intravenous | [1] |
| Bioavailability (Oral) | Poor | [3] |
| Distribution | Widely distributed; does not effectively cross the blood-brain barrier | [1] |
| Plasma Protein Binding | Not highly protein bound (approximately 5% in humans) | [6] |
| Metabolism | Limited | [1] |
| Excretion | Primarily via bile and feces; a smaller fraction in urine | [1] |
| Elimination Half-life | Biphasic: Initial ~36 minutes, Terminal ~36 hours | [1] |
Pharmacodynamics
The anticancer activity of this compound stems from its profound effects on fundamental cellular processes, primarily transcription and the induction of apoptosis.
Mechanism of Action
This compound exerts its cytotoxic effects through a multi-faceted mechanism:
-
DNA Intercalation : Dactinomycin intercalates into the minor groove of the DNA double helix, primarily at guanine-cytosine (G-C) rich sequences.[7][8] This physical distortion of the DNA structure is a critical first step in its mechanism of action.
-
Inhibition of RNA Polymerase : The this compound-DNA complex obstructs the progression of RNA polymerase, thereby inhibiting the transcription of DNA into RNA.[7][9] This leads to a global shutdown of protein synthesis, which is particularly detrimental to rapidly dividing cancer cells.[7]
-
Topoisomerase Inhibition : this compound can stabilize the cleavable complexes of both topoisomerase I and II with DNA.[8][10][11] This prevents the re-ligation of DNA strands, leading to the accumulation of DNA strand breaks and triggering apoptotic pathways.
-
Generation of Free Radicals : The drug can also generate reactive oxygen species, which cause oxidative damage to DNA, proteins, and lipids, further contributing to its cytotoxicity.[7]
Signaling Pathways
This compound's potent cytotoxic activity is mediated through the modulation of several key signaling pathways, ultimately leading to programmed cell death (apoptosis).
1. Intrinsic and Extrinsic Apoptosis Pathways:
This compound is a potent inducer of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12][13] It can upregulate the expression of Fas and FasL, leading to the activation of the extrinsic pathway.[12] Concurrently, it modulates the levels of Bcl-2 family proteins, such as increasing Bax and Bak while decreasing Bcl-2, which triggers the mitochondrial pathway.[12] Both pathways converge on the activation of effector caspases, such as caspase-3, leading to the execution of apoptosis.[12]
2. PI3K/AKT and MEK/ERK Survival Pathways:
Interestingly, this compound treatment can also lead to the activation of pro-survival pathways, such as the PI3K/Akt and MEK/ERK pathways, as a cellular stress response.[14] The simultaneous inhibition of these survival pathways has been shown to enhance this compound-induced apoptosis in cancer cells, suggesting a potential combination therapy strategy.[14]
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate assessment of this compound's pharmacokinetic and pharmacodynamic properties.
Quantification of Dactinomycin in Plasma by LC-MS/MS
This protocol provides a general workflow for the quantification of Dactinomycin in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[15]
Methodology:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a solvent like acetonitrile or methanol, often containing an internal standard (e.g., 7-amino-actinomycin D).[5]
-
Alternatively, use solid-phase extraction (SPE) for cleaner samples.[15]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Liquid Chromatography: Separate Dactinomycin from other plasma components on a C18 column using a suitable mobile phase gradient.
-
Mass Spectrometry: Use electrospray ionization (ESI) in positive ion mode. Monitor specific precursor-to-product ion transitions for Dactinomycin and the internal standard for quantification.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known Dactinomycin concentrations.
-
Determine the concentration of Dactinomycin in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
mRNA Stability Assay via Transcription Inhibition
This assay measures the decay rate of specific mRNAs following the inhibition of transcription by this compound, providing insights into its pharmacodynamic effects on gene expression.[9][16]
References
- 1. youtube.com [youtube.com]
- 2. Inhibition of transcription by dactinomycin reveals a new characteristic of immunogenic cell stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bccancer.bc.ca [bccancer.bc.ca]
- 4. Characterisation of the Clinical Pharmacokinetics of Actinomycin D and the Influence of ABCB1 Pharmacogenetic Variation on Actinomycin D Disposition in Children with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. What is the mechanism of Dactinomycin? [synapse.patsnap.com]
- 8. [Actinomycin D and its mechanisms of action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stabilization of type I topoisomerase-DNA covalent complexes by actinomycin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of morpholinyl doxorubicins, doxorubicin, and actinomycin D on mammalian DNA topoisomerases I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methylated actinomycin D, a novel actinomycin D analog induces apoptosis in HepG2 cells through Fas- and mitochondria-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous inhibition of mitogen-activated protein kinase and phosphatidylinositol 3-kinase pathways augment the sensitivity to actinomycin D in Ewing sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of actinomycin-D and vincristine in children with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the In Vivo Molecular Targets of Dactinomycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dactinomycin, also known as Actinomycin D, is a potent polypeptide antibiotic derived from Streptomyces species. For decades, it has been a cornerstone in the treatment of various malignancies, particularly pediatric cancers such as Wilms' tumor and rhabdomyosarcoma. Its therapeutic efficacy stems from its ability to disrupt fundamental cellular processes, leading to cell cycle arrest and apoptosis. This in-depth technical guide elucidates the primary and secondary in vivo molecular targets of Dactinomycin, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and mechanisms.
Primary Molecular Target: DNA Intercalation and Transcription Inhibition
The principal mechanism of Dactinomycin's cytotoxic action is its high-affinity binding to double-stranded DNA. This interaction directly interferes with DNA-dependent RNA polymerase activity, thereby inhibiting transcription.
Mechanism of DNA Intercalation
Dactinomycin intercalates its phenoxazone ring into the minor groove of the DNA double helix, preferentially at 5'-GC-3' sequences. The two cyclic pentapeptide side chains of the drug extend into the minor groove, stabilizing the DNA-drug complex. This intercalation event induces a significant conformational change in the DNA structure, including unwinding and bending of the helical axis. This structural distortion physically obstructs the progression of RNA polymerase along the DNA template, effectively halting RNA synthesis.[1]
Quantitative Analysis of Dactinomycin-DNA Binding
The affinity of Dactinomycin for DNA is sequence-dependent. Quantitative footprinting analysis has been employed to determine site-specific binding constants.
| DNA Sequence (5' -> 3') | Binding Constant (K) (M⁻¹) | Reference |
| TGCT | 6.4 x 10⁶ | [2] |
| GGC (weak site) | ~6.4 x 10⁵ | [2] |
| Average (initial binding) | 4 x 10³ | [3] |
Table 1: Site-specific binding constants of Dactinomycin to DNA.
Experimental Protocol: DNase I Footprinting for Dactinomycin-DNA Interaction
This protocol outlines the general steps for performing a DNase I footprinting assay to identify Dactinomycin binding sites on a specific DNA fragment.
1. DNA Fragment Preparation:
-
A specific DNA fragment of interest (e.g., a promoter region) is radiolabeled at one end.
2. Dactinomycin Binding:
-
The labeled DNA fragment is incubated with varying concentrations of Dactinomycin to allow for binding equilibrium to be reached.
3. DNase I Digestion:
-
A low concentration of DNase I is added to the reaction to randomly cleave the DNA backbone. Regions where Dactinomycin is bound are protected from cleavage.
4. Gel Electrophoresis and Autoradiography:
-
The DNA fragments are separated by size on a denaturing polyacrylamide gel.
-
The gel is exposed to X-ray film to visualize the radiolabeled fragments.
5. Data Analysis:
-
The resulting autoradiogram will show a "footprint," a region with a significant reduction in cleavage products, corresponding to the Dactinomycin binding site. The intensity of the bands can be quantified to determine binding affinities.[4]
References
- 1. m.youtube.com [m.youtube.com]
- 2. Inhibition of transcription by dactinomycin reveals a new characteristic of immunogenic cell stress | EMBO Molecular Medicine [link.springer.com]
- 3. Actinomycin D synergistically enhances the efficacy of the BH3 mimetic ABT-737 by downregulating Mcl-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding of actinomycin D to DNA revealed by DNase I footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
Actinocin-Induced Apoptosis Pathways: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actinocin and its derivatives, such as Actinomycin D and Actinomycin V, are potent antitumor agents known to induce apoptosis in various cancer cell lines.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms and signaling pathways through which this compound triggers programmed cell death. The information presented herein is intended to support researchers and drug development professionals in their efforts to understand and leverage these pathways for therapeutic benefit. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes the complex signaling networks involved in this compound-induced apoptosis.
Core Mechanisms of this compound-Induced Apoptosis
This compound primarily induces apoptosis by intercalating into DNA, which inhibits transcription by RNA polymerase.[1][3] This transcriptional arrest leads to a reduction in the levels of short-lived anti-apoptotic proteins, thereby tipping the cellular balance towards programmed cell death.[3] The apoptotic response to this compound is multifaceted, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often in a cell-type and context-dependent manner.[3][4]
Signaling Pathways
Intrinsic (Mitochondrial) Apoptosis Pathway
The intrinsic pathway is a major mechanism of this compound-induced apoptosis.[3][5] Transcriptional inhibition by this compound leads to the downregulation of anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Mcl-1) and the upregulation or activation of pro-apoptotic members (e.g., Bax, PUMA).[5][6][7]
Key Events:
-
Bcl-2 Family Regulation: this compound treatment alters the ratio of pro- to anti-apoptotic Bcl-2 family proteins.[5] An increased Bax/Bcl-2 ratio is a critical step.[5]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in Bcl-2 family protein balance leads to the formation of pores in the mitochondrial outer membrane, causing a loss of mitochondrial membrane potential (ΔΨm).[5][8]
-
Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[5]
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.[9] Caspase-9 then activates executioner caspases, such as caspase-3 and caspase-7.[5][9]
-
Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][5]
Extrinsic (Death Receptor) Apoptosis Pathway
In some cellular contexts, this compound can enhance apoptosis initiated by the extrinsic pathway.[4] This pathway is triggered by the activation of death receptors on the cell surface, such as Fas and TNF receptors.[10]
Key Events:
-
Sensitization to Death Ligands: this compound can sensitize cancer cells to death receptor-mediated apoptosis.[10]
-
Caspase-8 Activation: The extrinsic pathway converges on the activation of caspase-8.[4]
-
Crosstalk with the Intrinsic Pathway: Activated caspase-8 can cleave Bid to form tBid, which then translocates to the mitochondria and activates the intrinsic pathway, amplifying the apoptotic signal.[4]
p53-Dependent Apoptosis
The tumor suppressor protein p53 plays a crucial role in this compound-induced apoptosis, particularly in cells with wild-type p53.[11][12] this compound treatment can lead to the stabilization and activation of p53.[3]
Key Events:
-
p53 Activation: this compound induces the expression and phosphorylation of p53.[12]
-
Upregulation of Pro-apoptotic Genes: Activated p53 transcriptionally upregulates pro-apoptotic genes, including PUMA (p53 upregulated modulator of apoptosis) and Bax.[3][11]
-
Induction of Apoptosis: The p53-mediated increase in pro-apoptotic proteins further promotes the intrinsic apoptosis pathway.[11]
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a critical pro-survival signaling cascade that is often dysregulated in cancer.[5] this compound V has been shown to induce apoptosis by inhibiting this pathway.[5]
Key Events:
-
Inhibition of PI3K/AKT: this compound V significantly inhibits the PI3K/AKT signaling pathway.[5]
-
Downregulation of p-AKT: This leads to a decrease in the levels of phosphorylated (active) AKT.[5]
-
Disinhibition of Pro-apoptotic Proteins: As AKT can phosphorylate and inhibit pro-apoptotic proteins like Bax, Bim, and Bad, its inhibition by this compound V relieves this suppression, promoting apoptosis.[5]
Role of Reactive Oxygen Species (ROS)
The generation of reactive oxygen species (ROS) can also contribute to this compound-induced apoptosis.[13][14] Increased ROS levels can lead to oxidative stress and damage to cellular components, including mitochondria, further promoting the apoptotic process.[14]
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound derivatives on cancer cell lines.
Table 1: IC50 Values of Actinomycin V in Colorectal Cancer (CRC) Cell Lines (48h treatment) [5]
| Cell Line | IC50 (nM) |
| HCT-116 | 2.85 ± 0.10 |
| HT-29 | 6.38 ± 0.46 |
| SW620 | 6.43 ± 0.16 |
| SW480 | 8.65 ± 0.31 |
Table 2: Apoptosis Induction by Actinomycin V in HCT-116 Cells (24h treatment) [5]
| Concentration (nM) | Percentage of Apoptotic Cells (%) |
| 0 | 4.43 |
| 1.5 | 15.79 |
| 3.0 | 32.74 |
| 6.0 | 61.53 |
Table 3: Apoptosis Induction by Actinomycin D in MG63 Human Osteosarcoma Cells (5 µM treatment) [1]
| Treatment Time (hours) | Percentage of Apoptotic Cells (%) |
| 2 | 23.2 |
| 24 | 55.5 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of this compound-induced apoptosis.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies used to assess the cytotoxic effects of this compound derivatives.[5]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (or derivative) stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours). Include untreated and vehicle-only controls.
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol is based on standard methods for quantifying apoptosis by flow cytometry.[5][15]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells (including floating cells in the medium) after this compound treatment.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol outlines the steps for detecting changes in the expression of key proteins in the apoptotic pathways.[5]
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, PARP, p-AKT, total AKT, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use a loading control like β-actin to normalize protein levels.
Protocol 4: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses a fluorescent dye to assess mitochondrial health.[5]
Materials:
-
Treated and control cells
-
JC-1 or TMRE staining solution
-
PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Harvest cells after this compound treatment.
-
Wash the cells with PBS.
-
Resuspend the cells in medium containing the fluorescent dye (e.g., JC-1 at 5 µg/mL).
-
Incubate for 15-30 minutes at 37°C in the dark.
-
Wash the cells to remove the excess dye.
-
Analyze the cells by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in red fluorescence for TMRE indicates a loss of ΔΨm.
Conclusion
This compound and its analogs induce apoptosis through a complex interplay of signaling pathways, primarily involving the intrinsic mitochondrial pathway, which is often modulated by p53 and the PI3K/AKT signaling cascade. The ability of this compound to inhibit transcription is a key initiating event that leads to the downstream activation of these apoptotic cascades. This guide provides a comprehensive overview of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers in further investigating and harnessing the therapeutic potential of this compound in cancer treatment.
References
- 1. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Actinomycin D enhances killing of cancer cells by immunotoxin RG7787 through activation of the extrinsic pathway of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Actinomycin V Induces Apoptosis Associated with Mitochondrial and PI3K/AKT Pathways in Human CRC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Actinomycin D synergistically enhances the efficacy of the BH3 mimetic ABT-737 by downregulating Mcl-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Actinomycin D upregulates proapoptotic protein Puma and downregulates Bcl-2 mRNA in normal peripheral blood lymphocytes [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Molecular mechanism(s) of actinomycin-D induced sensitization of pancreatic cancer cells to CD95 mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Context-dependent activation of p53 target genes and induction of apoptosis by actinomycin D in aerodigestive tract cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Generation of Reactive Oxygen Species during Apoptosis Induced by DNA-Damaging Agents and/or Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Involvement of Reactive Oxygen Species in the Hepatorenal Toxicity of Actinomycin V In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
The Role of Actinomycin D in Gestational Trophoblastic Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gestational Trophoblastic Disease (GTD) represents a spectrum of proliferative disorders originating from placental trophoblasts. While often highly chemosensitive, the development of resistance to first-line therapies necessitates a deeper understanding of the molecular mechanisms of action of alternative chemotherapeutic agents. Actinomycin D (dactinomycin), a potent antitumor antibiotic, has proven to be a cornerstone in the management of GTD, particularly in cases of methotrexate resistance. This technical guide provides a comprehensive overview of the role of Actinomycin D in GTD, with a focus on its molecular mechanisms, relevant signaling pathways, and the experimental methodologies used to elucidate its effects. Quantitative data from both clinical and preclinical studies are presented to offer a complete picture of its efficacy and cytotoxic profile.
Introduction to Gestational Trophoblastic Disease and Actinomycin D
Gestational Trophoblastic Disease (GTD) encompasses a range of conditions, from the benign hydatidiform mole to malignant neoplasms such as choriocarcinoma. These diseases are characterized by abnormal proliferation of trophoblastic tissue. Fortunately, most cases of malignant GTD are highly responsive to chemotherapy.
Actinomycin D is an antibiotic isolated from Streptomyces parvulus that has been a vital component of GTD treatment regimens for decades.[1] It is frequently employed as a single-agent therapy for low-risk GTD and in combination regimens for high-risk or recurrent disease.[2] Its primary mechanism of action involves the inhibition of transcription, which disproportionately affects rapidly proliferating cancer cells.
Molecular Mechanism of Action of Actinomycin D
Actinomycin D exerts its cytotoxic effects primarily through its interaction with DNA. The planar phenoxazone ring of the Actinomycin D molecule intercalates into the minor groove of the DNA double helix, specifically at GpC (guanine-cytosine) sequences. This binding has two major consequences:
-
Inhibition of Transcription: The presence of Actinomycin D in the DNA structure physically obstructs the progression of RNA polymerase, thereby inhibiting the elongation of the RNA chain.[3] This leads to a global downregulation of gene expression, which is particularly detrimental to cancer cells that rely on high rates of transcription to sustain their rapid growth and proliferation.
-
Induction of DNA Damage: Actinomycin D can also interfere with the function of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication and transcription.[3] This interference can lead to the accumulation of DNA strand breaks, triggering a DNA damage response and subsequent cell death.
Signaling Pathways Activated by Actinomycin D
The inhibition of transcription and induction of DNA damage by Actinomycin D trigger a cascade of intracellular signaling events that culminate in apoptosis (programmed cell death). The key pathways involved are the extrinsic and intrinsic apoptotic pathways, as well as the p53-mediated stress response.
The Extrinsic Apoptotic Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. Actinomycin D has been shown to sensitize cancer cells to this pathway by upregulating the expression of death receptors and their ligands.
Caption: Extrinsic apoptotic pathway induced by Actinomycin D.
The Intrinsic (Mitochondrial) Apoptotic Pathway
The intrinsic pathway is triggered by intracellular stress, such as DNA damage. Actinomycin D-induced DNA damage leads to the activation of pro-apoptotic proteins of the Bcl-2 family, which in turn permeabilize the mitochondrial outer membrane.
Caption: Intrinsic apoptotic pathway initiated by Actinomycin D.
p53-Mediated Response
The tumor suppressor protein p53 plays a critical role in the cellular response to Actinomycin D. DNA damage and other cellular stresses induced by the drug lead to the stabilization and activation of p53. Activated p53 can then induce cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, trigger apoptosis.
Caption: p53-mediated response to Actinomycin D.
Quantitative Data on Actinomycin D Efficacy
The efficacy of Actinomycin D in treating GTD has been demonstrated in numerous clinical studies. Furthermore, in vitro studies have quantified its cytotoxic effects on various cancer cell lines.
Table 1: Clinical Efficacy of Actinomycin D in Gestational Trophoblastic Disease
| Study Population | Treatment Regimen | Complete Remission Rate | Citation(s) |
| Nonmetastatic GTD | Actinomycin D alone | 94% | [1] |
| Metastatic GTD | Actinomycin D alone | 67% | [1] |
| Methotrexate-failed low-risk GTN | 5-day Actinomycin D | 75% | [2][4] |
| Methotrexate-resistant low-risk postmolar GTN | 5-day or pulsed Actinomycin D | 72% | [5] |
Table 2: In Vitro Cytotoxicity of Actinomycin D in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Citation(s) |
| Placental Cancer Cell Lines | Placental Cancer | 0.78 ± 0.222 µM | [6] |
| HCT-116 | Colorectal Cancer | 2.85 ± 0.10 nM | [7] |
| HT-29 | Colorectal Cancer | 6.38 ± 0.46 nM | [7] |
| PANC-1 | Pancreatic Cancer | Induces apoptosis at 1-100 ng/mL | [8] |
Experimental Protocols for Studying Actinomycin D Effects
A variety of experimental techniques are employed to investigate the molecular effects of Actinomycin D on cancer cells. Below are outlines of key experimental workflows.
Cell Viability and Apoptosis Assays
Caption: Experimental workflow for assessing Actinomycin D effects.
Detailed Methodologies:
-
Cell Culture: Gestational trophoblastic carcinoma cell lines (e.g., JEG-3, JAR) are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with a range of Actinomycin D concentrations for various time points.
-
Cell Viability Assay (MTT):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with Actinomycin D for the desired duration.
-
Add MTT reagent to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.
-
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine and the uptake of PI by non-viable cells.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.
-
Caspase-Glo Assay: This luminescent assay measures the activity of caspases (e.g., caspase-3/7, -8, -9), which are key executioners of apoptosis.
-
-
Western Blot Analysis:
-
Lyse treated and untreated cells to extract total protein.
-
Separate proteins by size using SDS-PAGE.
-
Transfer proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies specific for proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2, p53).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate to visualize and quantify protein expression levels.
-
Conclusion and Future Directions
Actinomycin D remains a critical therapeutic agent in the management of gestational trophoblastic disease. Its well-characterized mechanism of action, involving transcription inhibition and the induction of apoptosis through multiple signaling pathways, provides a strong rationale for its clinical use. For drug development professionals, understanding these pathways is crucial for identifying potential synergistic drug combinations and for designing novel therapies that can overcome resistance.
Future research should focus on elucidating the specific molecular determinants of Actinomycin D sensitivity and resistance in GTD cells. The application of high-throughput screening and genomic profiling techniques could uncover novel biomarkers to predict patient response and guide personalized treatment strategies. Furthermore, the development of targeted delivery systems for Actinomycin D could enhance its therapeutic index by increasing its concentration at the tumor site while minimizing systemic toxicity.
References
- 1. Actinomycin D as the primary agent for gestational trophoblastic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sgo.org [sgo.org]
- 3. What is the mechanism of Dactinomycin? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Effectiveness and toxicity of second-line actinomycin D in patients with methotrexate-resistant postmolar low-risk gestational trophoblastic neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Chemotherapeutic Profiling of Gynecologic Cancer Cell Lines Using Approved Drugs and Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Cellular Transport of Dactinomycin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake and efflux mechanisms governing the intracellular concentration of the anticancer agent Dactinomycin (also known as Actinomycin D). Understanding these transport processes is critical for optimizing its therapeutic efficacy and overcoming multidrug resistance.
Core Mechanisms of Dactinomycin Cellular Transport
The net intracellular accumulation of Dactinomycin is a balance between its influx into the cell and its efflux back into the extracellular space. These processes are mediated by both passive diffusion and active transport systems involving membrane-bound proteins.
Cellular Uptake
Dactinomycin uptake is a multi-faceted process involving passive diffusion and facilitated transport by Solute Carrier (SLC) transporters.
-
Passive Diffusion : As a lipophilic molecule, Dactinomycin can passively diffuse across the cell membrane. However, this process is relatively slow and can be a rate-limiting step for its entry into cells.
-
SLC-Mediated Uptake : Studies have identified members of the Solute Carrier (SLC) superfamily of transporters as key players in the active uptake of Dactinomycin. Specifically, Organic Anion Transporter 4 (OAT4) and Peptide Transporter 2 (PEPT2) have been shown to mediate the transport of Dactinomycin into cells[1]. In vitro studies using HEK293 cells transfected with these transporters demonstrated a significant increase in intracellular Dactinomycin accumulation compared to control cells[1].
Cellular Efflux
The primary mechanism for Dactinomycin efflux and a major contributor to clinical drug resistance is its active removal from the cell by ATP-binding cassette (ABC) transporters.
-
ABCB1/P-glycoprotein (P-gp) : Dactinomycin is a well-established substrate for the ABCB1 transporter, also known as P-glycoprotein (P-gp). Overexpression of ABCB1 in cancer cells leads to increased efflux of Dactinomycin, thereby reducing its intracellular concentration and cytotoxic effect. This is a common mechanism of multidrug resistance (MDR) in cancer.
Quantitative Data on Dactinomycin Transport
The kinetics of Dactinomycin transport have been characterized for the efflux pump ABCB1. While the involvement of OAT4 and PEPT2 in uptake is confirmed, specific kinetic parameters for Dactinomycin are not yet fully elucidated.
| Transporter | Direction | Substrate | Cell Line | Km | Vmax / Jmax | Fold Increase in Accumulation |
| ABCB1 (P-gp) | Efflux | Dactinomycin | MDCKII | 20 µM[2] | 1142 µM/min/10^6 cells[2] | - |
| OAT4 | Uptake | Dactinomycin | HEK293 | Not Reported | Not Reported | 1.4 - 1.5 fold[1] |
| PEPT2 | Uptake | Dactinomycin | HEK293 | Not Reported | Not Reported | 1.5 - 1.7 fold[1] |
Signaling Pathway Regulating Dactinomycin Efflux
The expression and activity of the primary Dactinomycin efflux pump, ABCB1, are regulated by intracellular signaling pathways. The PI3K/Akt pathway is a key regulator of ABCB1 expression and has been implicated in Dactinomycin resistance.
Activation of the PI3K/Akt pathway can lead to the upregulation of ABCB1 transcription and protein expression, resulting in enhanced Dactinomycin efflux and decreased drug sensitivity[3]. This pathway represents a potential therapeutic target for overcoming Dactinomycin resistance.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the cellular uptake and efflux of Dactinomycin.
Cell Culture and Transfection for Transporter Studies
Objective: To generate cell lines overexpressing specific uptake (OAT4, PEPT2) or efflux (ABCB1) transporters for functional assays.
Materials:
-
HEK293 cells (or other suitable host cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% penicillin/streptomycin)
-
Expression vectors containing the cDNA for the transporter of interest (e.g., OAT4, PEPT2, or ABCB1)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Selection antibiotic (e.g., G418)
-
Phosphate-buffered saline (PBS)
-
6-well plates
Protocol:
-
Cell Seeding: The day before transfection, seed HEK293 cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection[4][5].
-
Transfection Complex Preparation:
-
In one tube, dilute the expression vector DNA in a serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute the transfection reagent in the same serum-free medium.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow for complex formation[6][7].
-
-
Transfection: Add the transfection complexes dropwise to the cells in the 6-well plates[4]. Gently rock the plates to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours[8].
-
Selection (for stable cell lines): After 48 hours, replace the medium with a fresh complete growth medium containing the appropriate selection antibiotic. Continue to culture the cells, replacing the selection medium every 3-4 days, until stable, resistant colonies form.
-
Verification: Expand the stable colonies and verify the overexpression of the transporter protein by Western blotting or qPCR.
Dactinomycin Uptake Assay
Objective: To quantify the uptake of Dactinomycin in cells, particularly those overexpressing uptake transporters.
Materials:
-
Transfected cells (e.g., HEK293-OAT4, HEK293-PEPT2) and control cells (e.g., mock-transfected HEK293)
-
[³H]-Dactinomycin or unlabeled Dactinomycin
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
Stop solution (ice-cold PBS)
-
Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail (for radiolabeled Dactinomycin) or LC-MS/MS system (for unlabeled Dactinomycin)
-
24-well plates
Protocol:
-
Cell Seeding: Seed the transfected and control cells into 24-well plates and allow them to reach confluency.
-
Pre-incubation: Wash the cells twice with pre-warmed uptake buffer.
-
Initiate Uptake: Add the uptake buffer containing a known concentration of [³H]-Dactinomycin or unlabeled Dactinomycin to each well.
-
Incubation: Incubate the plates at 37°C for various time points (e.g., 2, 5, 10, 20 minutes).
-
Terminate Uptake: At each time point, rapidly aspirate the uptake solution and wash the cells three times with ice-cold stop solution to remove extracellular Dactinomycin.
-
Cell Lysis: Add lysis buffer to each well and incubate for at least 30 minutes to ensure complete cell lysis.
-
Quantification:
-
Radiolabeled Dactinomycin: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Unlabeled Dactinomycin: Collect the cell lysate for quantification of intracellular Dactinomycin concentration using a validated LC-MS/MS method[1].
-
-
Data Analysis: Normalize the intracellular Dactinomycin concentration to the total protein content in each well. Compare the uptake in transporter-overexpressing cells to that in control cells.
Dactinomycin Efflux Assay (Calcein-AM Efflux Assay)
Objective: To measure the efflux of a fluorescent substrate in the presence and absence of Dactinomycin to assess its interaction with efflux pumps like ABCB1.
Materials:
-
Cells overexpressing ABCB1 (e.g., MDCKII-ABCB1) and parental control cells (MDCKII-WT)
-
Calcein-AM (a fluorescent substrate of ABCB1)
-
Dactinomycin
-
Efflux buffer (e.g., HBSS with 10 mM HEPES, pH 7.4)
-
Fluorescence plate reader or flow cytometer
-
96-well black, clear-bottom plates
Protocol:
-
Cell Seeding: Seed the ABCB1-overexpressing and control cells into 96-well black, clear-bottom plates and grow to confluency.
-
Inhibitor Pre-incubation: Wash the cells with efflux buffer and then pre-incubate them with varying concentrations of Dactinomycin (or a known ABCB1 inhibitor like verapamil as a positive control) for 30-60 minutes at 37°C.
-
Substrate Loading: Add Calcein-AM to a final concentration of 1 µM to all wells and incubate for 30-60 minutes at 37°C to allow for cellular uptake and conversion to fluorescent calcein[9][10][11][12][13].
-
Efflux Measurement: Measure the intracellular fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm using a fluorescence plate reader or flow cytometer[11][12][13].
-
Data Analysis: An increase in intracellular calcein fluorescence in the presence of Dactinomycin indicates inhibition of ABCB1-mediated efflux. Calculate the IC50 value for Dactinomycin's inhibition of Calcein-AM efflux.
Intracellular Dactinomycin Quantification by LC-MS/MS
Objective: To accurately quantify the concentration of Dactinomycin within cells.
Materials:
-
Cell pellets from uptake or efflux experiments
-
Internal standard (e.g., 7-aminoactinomycin D)
-
Acetonitrile for protein precipitation
-
LC-MS/MS system
Protocol:
-
Sample Preparation:
-
Resuspend the cell pellet in a known volume of lysis buffer.
-
Add the internal standard to the cell lysate.
-
Precipitate proteins by adding a sufficient volume of cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant[14].
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto an appropriate HPLC column (e.g., C18) for separation[15].
-
Perform mass spectrometric detection using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for specific parent-to-daughter ion transitions for Dactinomycin and the internal standard[16].
-
-
Quantification: Generate a standard curve using known concentrations of Dactinomycin and the internal standard. Calculate the intracellular Dactinomycin concentration in the samples based on the standard curve.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for studying Dactinomycin transport and the logical relationship of the key components.
References
- 1. The role of solute carrier (SLC) transporters in actinomycin D pharmacokinetics in paediatric cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a physiologically based pharmacokinetic model of actinomycin D in children with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 5. A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - US [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. protocols.io [protocols.io]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Screening Compounds with a Novel High-Throughput ABCB1-Mediated Efflux Assay Identifies Drugs with Known Therapeutic Targets at Risk for Multidrug Resistance Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. interchim.fr [interchim.fr]
- 14. Characterisation of the Clinical Pharmacokinetics of Actinomycin D and the Influence of ABCB1 Pharmacogenetic Variation on Actinomycin D Disposition in Children with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validated assay for the simultaneous quantification of total vincristine and actinomycin-D concentrations in human EDTA plasma and of vincristine concentrations in human plasma ultrafiltrate by high-performance liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Actinocin Dosage Calculation in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actinocin and its analogues, such as Actinomycin D and Actinomycin V, are potent antitumor agents belonging to the actinomycin group of antibiotics.[1][2] Their primary mechanism of action involves the intercalation into DNA, which obstructs the progression of RNA polymerase, thereby inhibiting transcription and subsequent protein synthesis.[1][2][3][4] This disruption of fundamental cellular processes leads to cell cycle arrest and apoptosis, making this compound a subject of significant interest in cancer research.[2] Notably, recent studies have elucidated that Actinomycin V, an analogue of Actinomycin D, induces apoptosis in colorectal cancer (CRC) cells through the mitochondrial and PI3K/AKT signaling pathways, demonstrating potent PI3K inhibitory effects.[5]
These application notes provide a comprehensive guide for determining the appropriate dosage of this compound for in vitro studies, with a focus on experimental design, protocol execution, and data interpretation.
Data Presentation: Quantitative Summary of this compound In Vitro Efficacy
The following table summarizes the effective concentrations of this compound analogues (Actinomycin D and Actinomycin V) across various cancer cell lines as reported in the literature. This data is crucial for designing initial dose-response experiments.
| Compound | Cell Line | Cancer Type | Assay | IC50 Value | Treatment Duration |
| Actinomycin V | HCT-116 | Colorectal Cancer | MTT | 2.85 ± 0.10 nM | 48 hours |
| Actinomycin V | HT-29 | Colorectal Cancer | MTT | 6.38 ± 0.46 nM | 48 hours |
| Actinomycin V | SW620 | Colorectal Cancer | MTT | 6.43 ± 0.16 nM | 48 hours |
| Actinomycin V | SW480 | Colorectal Cancer | MTT | 8.65 ± 0.31 nM | 48 hours |
| Actinomycin D | A549 | Lung Cancer | Cytotoxicity Assay | Not specified, used IC50 | 48 and 72 hours |
| Actinomycin D | Calu-1 | Lung Cancer | Cytotoxicity Assay | Not specified, used IC50 | 48 and 72 hours |
| Actinomycin D | SK-N-JD | Neuroblastoma | Cell Viability | ~1-10 nM | 48 hours |
| Actinomycin D | SH-SY5Y | Neuroblastoma | Cell Viability | ~1-10 nM | 48 hours |
| Actinomycin | NB4 | Leukemia | Growth Inhibition | ~2-5 µg/ml | Not Specified |
| Actinomycin | HL60 | Leukemia | Growth Inhibition | ~2-5 µg/ml | Not Specified |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Microcentrifuge tubes, sterile
-
Pipettes and sterile tips
Protocol:
-
This compound is typically supplied as a lyophilized powder and should be handled with care in a chemical fume hood, wearing appropriate personal protective equipment (PPE).
-
To prepare a high-concentration stock solution (e.g., 10 mM), reconstitute the lyophilized this compound powder in sterile DMSO. For example, to make a 10 mM stock solution of Actinomycin D (molecular weight ~1255.4 g/mol ), dissolve 5 mg in 398.28 µL of DMSO.[2]
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C, protected from light.
Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for determining the IC50 value of this compound in a cancer cell line of interest using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound from your stock solution in complete culture medium. A common starting range for this compound is 0.1 nM to 1000 nM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%, using a suitable software with a non-linear regression curve fit.
-
Mandatory Visualization
Signaling Pathway Diagram
Caption: this compound inhibits the PI3K/AKT signaling pathway, leading to apoptosis.
Experimental Workflow Diagram
Caption: Workflow for determining this compound IC50 using an MTT assay.
References
- 1. [Actinomycin D and its mechanisms of action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actinomycin D | Cell Signaling Technology [cellsignal.com]
- 3. youtube.com [youtube.com]
- 4. Actinomycin D enhances killing of cancer cells by immunotoxin RG7787 through activation of the extrinsic pathway of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Actinomycin V Induces Apoptosis Associated with Mitochondrial and PI3K/AKT Pathways in Human CRC Cells - PMC [pmc.ncbi.nlm.nih.gov]
Dactinomycin Treatment Protocol for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dactinomycin, also known as Actinomycin D, is a potent antineoplastic agent isolated from Streptomyces parvulus.[1] It is a well-established chemotherapeutic drug used in the treatment of various cancers, including Wilms' tumor, rhabdomyosarcoma, and Ewing's sarcoma.[2] Its primary mechanism of action involves intercalating into DNA at the transcription initiation complex, which inhibits the elongation of the RNA chain by RNA polymerase.[2][3] This disruption of transcription leads to cell cycle arrest and the induction of apoptosis, making it a valuable tool for in vitro studies of cancer biology and drug development.[4][5]
These application notes provide detailed protocols for the use of dactinomycin in cell culture, including methods for assessing cell viability, apoptosis, and cell cycle progression. Additionally, quantitative data on its cytotoxic effects in various cell lines are summarized for easy reference.
Mechanism of Action
Dactinomycin exerts its cytotoxic effects primarily through the following mechanisms:
-
DNA Intercalation: It binds to the minor groove of the DNA double helix, specifically between guanine-cytosine base pairs, disrupting the DNA structure.[3]
-
Inhibition of Transcription: By intercalating into DNA, dactinomycin physically obstructs the movement of RNA polymerase, thereby inhibiting transcription.[2][3]
-
Induction of Apoptosis: The inhibition of transcription and subsequent cellular stress leads to the activation of apoptotic pathways.[5] This can occur through both p53-dependent and -independent mechanisms. Low doses of dactinomycin have been shown to specifically activate the p53 pathway.[1]
-
Cell Cycle Arrest: Dactinomycin can cause cells to arrest in the G1 phase of the cell cycle.[4]
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values of dactinomycin in various cancer cell lines. These values can serve as a starting point for determining the appropriate concentration range for your specific experiments.
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 / EC50 (µM) |
| A2780 | Ovarian Cancer | Cytotoxicity | Not Specified | 0.0017 |
| A549 | Lung Cancer | Alamar Blue | 48 | 0.000201 |
| PC3 | Prostate Cancer | Alamar Blue | 48 | 0.000276 |
| MG63 | Osteosarcoma | MTT | 24 | ~1.0-5.0 |
| SKOV3 | Ovarian Cancer | MTT | 24 | ~0.005-0.01 |
| HEY | Ovarian Cancer | MTT | 24 | ~0.005-0.01 |
| GSC Lines | Glioblastoma | Not Specified | Not Specified | < 10 |
| Mouse NSCs | Neural Stem Cells | Not Specified | Not Specified | 7.2 |
| Mixed Mouse Astrocytes | Astrocytes | Not Specified | Not Specified | 28 |
| HCT-116 | Colorectal Cancer | MTT | 48 | 0.00285 |
| HT-29 | Colorectal Cancer | MTT | 48 | 0.00638 |
| SW620 | Colorectal Cancer | MTT | 48 | 0.00643 |
| SW480 | Colorectal Cancer | MTT | 48 | 0.00865 |
Experimental Protocols
General Guidelines for Dactinomycin Preparation and Use
-
Reconstitution: Prepare a stock solution of dactinomycin in a suitable solvent such as DMSO. For cell culture applications, sterile DMSO is recommended. Stock solutions can be prepared at a concentration of 1-10 mg/mL.
-
Storage: Store the stock solution in small aliquots at -20°C and protected from light. Avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration using pre-warmed complete cell culture medium. It is crucial to prepare fresh dilutions for each experiment as dilute solutions of dactinomycin are not stable.
-
Controls: Always include a vehicle control (medium with the same concentration of DMSO used for the highest dactinomycin concentration) in your experiments.
Cell Viability Assays
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well and allow them to adhere overnight.[6]
-
Dactinomycin Treatment: The next day, replace the medium with fresh medium containing a serial dilution of dactinomycin.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
This assay is based on the ability of the sulphorhodamine B (SRB) dye to bind to protein components of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 cells/well.[6]
-
Dactinomycin Treatment: Treat cells with the desired concentrations of dactinomycin.
-
Cell Fixation: After the incubation period, fix the cells by adding 10% trichloroacetic acid and incubating for 1 hour at 4°C.[6]
-
Staining: Rinse the plates and stain with 0.2% SRB solution for 30 minutes at room temperature.[6]
-
Solubilization: Wash the plates and air dry. Solubilize the bound dye with 10 mM Tris base.[6]
-
Absorbance Measurement: Measure the absorbance at 490 nm.[6]
Apoptosis Assays
This method is used to visualize nuclear changes associated with apoptosis, such as chromatin condensation and nuclear fragmentation.
-
Cell Seeding: Plate cells in 6-well plates at a density of 1.0 x 10^5 cells/mL.[6]
-
Dactinomycin Treatment: Treat cells with dactinomycin for the desired time.
-
Staining: Stain the cells directly with a Hoechst staining kit according to the manufacturer's instructions.[6]
-
Visualization: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei.
-
Quantification: The percentage of apoptotic cells can be determined by counting the number of apoptotic nuclei relative to the total number of cells in several random fields.[6]
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with dactinomycin, then harvest them by trypsinization.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
-
Cell Treatment: Treat cells with dactinomycin in a 96-well plate.
-
Assay: Use a commercially available caspase-Glo® 3/7 assay kit. Add the reagent directly to the wells, incubate, and measure the luminescence, which is proportional to caspase activity.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with dactinomycin and harvest them.
-
Cell Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.[7] Incubate for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]
Visualization of Pathways and Workflows
Dactinomycin's Mechanism of Action and Cellular Effects
Caption: Dactinomycin intercalates with DNA, inhibiting RNA polymerase and blocking transcription, which leads to cell cycle arrest and apoptosis.
General Experimental Workflow for Dactinomycin Treatment
Caption: A generalized workflow for treating cultured cells with dactinomycin and subsequent analysis of cellular responses.
References
- 1. Specific activation of the p53 pathway by low dose actinomycin D: a new route to p53 based cyclotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Dactinomycin? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols for Actinomycin D in Cell Cycle Synchronization
A Note on Terminology: The compound of interest for cell cycle synchronization is Actinomycin D , also known as Dactinomycin. "Actinocin" is a related but different chemical moiety. These notes and protocols are based on the established use of Actinomycin D.
Application Notes
Introduction
Actinomycin D is a potent antibiotic isolated from Streptomyces bacteria that has been widely used as an anticancer agent. Its primary mechanism of action is the inhibition of transcription, which has profound effects on cell proliferation and survival. By carefully titrating its concentration and treatment duration, Actinomycin D can be employed to induce cell cycle arrest at specific phases, making it a useful tool for cell cycle synchronization in research settings. Synchronization of cell populations is critical for studying the molecular events of the cell cycle, for drug screening, and for understanding the mechanisms of novel therapeutics.
Mechanism of Action
Actinomycin D intercalates into DNA at G-C rich regions, physically obstructing the progression of RNA polymerase, thereby inhibiting the synthesis of RNA. This transcriptional blockade prevents the expression of key cell cycle regulatory proteins, such as cyclins, which are necessary for phase transitions. The depletion of these short-lived proteins leads to cell cycle arrest.
The specific phase of arrest is dependent on the concentration of Actinomycin D and the cell type:
-
G1 Phase Arrest: At lower concentrations (e.g., 1-5 nM), Actinomycin D can induce a G1 phase arrest. This is often attributed to the inhibition of cyclin D and cyclin E synthesis, which are crucial for the G1 to S phase transition.[1] The signaling pathways involved can include the upregulation of MEKK3 and the activation of the p53 tumor suppressor protein.[2][3]
-
S and G2/M Phase Arrest: At higher concentrations (e.g., 0.1-1.0 µg/mL), Actinomycin D can cause a slowdown in the S phase and an arrest in the G2/M phase.[4][5] This may be due to a more global inhibition of transcription and the activation of DNA damage checkpoints.
Applications
-
Studying Cell Cycle-Dependent Processes: Synchronized cell populations allow for the investigation of proteins and processes that are active only during specific phases of the cell cycle.
-
Drug Discovery and Development: Evaluating the efficacy of novel therapeutic agents on cells at specific cell cycle phases can provide insights into their mechanism of action.
-
Investigating DNA Damage and Repair: By arresting cells at specific checkpoints, the cellular response to DNA damage can be studied in a controlled manner.
Quantitative Data Summary
The following table summarizes the effects of Actinomycin D on cell cycle distribution in various cell lines. Data has been compiled from multiple sources.
| Cell Line | Concentration | Incubation Time | % Change in G0/G1 Phase | % Change in S Phase | % Change in G2/M Phase | Reference |
| MCF-7 | 0.05 µM | 24 hours | -10% | +5% | +5% | [1] |
| MDA-MB-231 | 0.05 µM | 24 hours | -15% | +5% | +10% | [1] |
| A549 | 0.05 µM | 24 hours | -5% | +2% | +3% | [1] |
| Vascular Smooth Muscle Cells | 0.8 nM | 18-24 hours | Increase | Decrease | No significant change | [5][6] |
| Vascular Smooth Muscle Cells | 8.0 nM | 18-24 hours | Significant Increase | Significant Decrease | No significant change | [5][6] |
| Vascular Smooth Muscle Cells | 80 nM | 18-24 hours | Strong Increase | Strong Decrease | No significant change | [5][6] |
Note: The data from reference[1] is presented as a percentage change compared to a control group. The data from references[5][6] is qualitative based on the provided histograms.
Experimental Protocols
Protocol 1: G1 Phase Synchronization using Low-Dose Actinomycin D
This protocol is designed to arrest cells in the G1 phase of the cell cycle.
Materials:
-
Actinomycin D powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium, pre-warmed to 37°C
-
Phosphate-buffered saline (PBS), sterile
-
Cultured cells of interest
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Reagents for cell cycle analysis (e.g., propidium iodide, 7-AAD)
-
Flow cytometer
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1 mM stock solution of Actinomycin D in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
-
Cell Seeding:
-
Seed the cells at a density that will allow for exponential growth for the duration of the experiment without reaching confluency.
-
Allow the cells to adhere and resume proliferation for 24 hours in a 37°C, 5% CO2 incubator.
-
-
Actinomycin D Treatment:
-
On the day of the experiment, thaw an aliquot of the Actinomycin D stock solution.
-
Prepare a working solution by diluting the stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 1-5 nM). The optimal concentration should be determined empirically for each cell line.
-
Remove the medium from the cells and replace it with the medium containing Actinomycin D.
-
Include a vehicle control (medium with the same concentration of DMSO used for the Actinomycin D treatment).
-
-
Incubation:
-
Incubate the cells for 18-24 hours at 37°C and 5% CO2. The optimal incubation time may vary depending on the cell line's doubling time.
-
-
Harvesting and Analysis:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS.
-
Fix and stain the cells with a DNA-intercalating dye (e.g., propidium iodide or 7-AAD) according to standard protocols for flow cytometry.
-
Analyze the cell cycle distribution using a flow cytometer to confirm G1 arrest.
-
Protocol 2: G2/M Phase Synchronization using High-Dose Actinomycin D
This protocol is designed to induce an arrest in the G2/M phase of the cell cycle.
Materials:
-
Same as Protocol 1.
Procedure:
-
Stock Solution and Cell Seeding:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Actinomycin D Treatment:
-
Prepare a working solution of Actinomycin D in pre-warmed complete cell culture medium at a higher concentration (e.g., 0.1-1.0 µg/mL). The optimal concentration should be determined empirically.
-
Treat the cells as described in step 3 of Protocol 1.
-
-
Incubation:
-
Incubate the cells for a shorter duration, typically 8-16 hours, at 37°C and 5% CO2. Longer incubation times at high concentrations can lead to significant apoptosis.
-
-
Harvesting and Analysis:
-
Harvest and analyze the cells as described in step 5 of Protocol 1 to confirm G2/M arrest.
-
Visualizations
Caption: Experimental workflow for cell synchronization using Actinomycin D.
Caption: Signaling pathway of Actinomycin D-induced G1 cell cycle arrest.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Actinomycin D Arrests Cell Cycle of Hepatocellular Carcinoma Cell Lines and Induces p53-Dependent Cell Death: A Study of the Molecular Mechanism Involved in the Protective Effect of IRS-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
Application of Actinocin in Molecular Biology Assays: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actinocin, more commonly known as Actinomycin D, is a potent polypeptide antibiotic isolated from Streptomyces species. Its well-characterized mechanism of action as a transcription inhibitor has made it an invaluable tool in molecular biology and a benchmark compound in cancer research. By intercalating into duplex DNA, primarily at GC-rich regions, this compound physically obstructs the progression of RNA polymerase, leading to a halt in RNA synthesis.[1][2] This profound biological activity allows for its application in a variety of molecular biology assays designed to investigate transcription, mRNA stability, and apoptosis. These application notes provide detailed protocols for key assays utilizing this compound and summarize relevant quantitative data to aid in experimental design and data interpretation.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of transcription.[2] The planar phenoxazone ring of the this compound molecule intercalates between adjacent guanine-cytosine base pairs in the DNA double helix.[3] This interaction is further stabilized by the two cyclic pentapeptide side chains which fit into the minor groove of the DNA.[4] This stable this compound-DNA complex acts as a roadblock for RNA polymerase, preventing the elongation of RNA transcripts.[2]
Beyond its role as a transcription inhibitor, this compound is also known to:
-
Interfere with Topoisomerase II: It can stabilize the topoisomerase II-DNA cleavable complex, leading to DNA strand breaks.[5]
-
Induce Apoptosis: By inhibiting the synthesis of short-lived anti-apoptotic proteins and activating stress pathways, this compound is a potent inducer of programmed cell death.[6][7]
-
Activate p53 Signaling: At low concentrations, this compound can selectively activate the p53 pathway, leading to cell cycle arrest and apoptosis.[8][9][10]
-
Modulate PI3K/AKT Pathway: this compound has been shown to affect the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[1][11]
Data Presentation
Table 1: In Vitro Efficacy of this compound (Actinomycin D) in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 Value | Exposure Time |
| A549 | Lung Cancer | MTT Assay | 0.68 ± 0.06 nM | 48 hours |
| NCI-H1299 (p53-deficient) | Lung Cancer | MTT Assay | 16.37 ± 1.07 nM | 48 hours |
| HCT-116 | Colorectal Cancer | MTT Assay | 2.85 ± 0.10 nM (Actinomycin V) | 48 hours |
| HT-29 | Colorectal Cancer | MTT Assay | 6.38 ± 0.46 nM (Actinomycin V) | 48 hours |
| SW620 | Colorectal Cancer | MTT Assay | 6.43 ± 0.16 nM (Actinomycin V) | 48 hours |
| SW480 | Colorectal Cancer | MTT Assay | 8.65 ± 0.31 nM (Actinomycin V) | 48 hours |
| Ovarian Cancer Cell Lines | Ovarian Cancer | qHTS | 0.78 ± 0.222 µM | Not Specified |
| Placental Cancer Cell Lines | Placental Cancer | qHTS | 0.78 ± 0.222 µM | Not Specified |
| EP1NS | Ependymoma | Metabolic Activity Assay | 0.6 nM | Not Specified |
| SJ-BT57 | Ependymoma | Metabolic Activity Assay | 0.2 nM | Not Specified |
| Aerodigestive Tract Cancers | Aerodigestive Tract Cancers | Not Specified | 0.021–2.96 nM | Not Specified |
Table 2: DNA Binding Affinity of this compound (Actinomycin D)
| DNA Sequence | Method | Binding Constant (K) |
| TGCT | DNA Footprinting | 6.4 x 10⁶ M⁻¹ |
| GGC (weak site) | DNA Footprinting | ~6.4 x 10⁵ M⁻¹ |
| CCG/CCC (non-GC) | DNA Footprinting | Comparable to weak GGC sites |
Experimental Protocols
Protocol 1: Transcription Inhibition Assay to Determine mRNA Stability
This protocol details the use of this compound to inhibit transcription, allowing for the measurement of the decay rate of a specific mRNA of interest.[12][13]
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound (Actinomycin D) stock solution (1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
RNA extraction reagent (e.g., TRIzol)
-
Reverse transcription kit
-
qPCR master mix and primers for the gene of interest and a stable housekeeping gene
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
This compound Treatment: Once cells have reached the desired confluency, add this compound to the culture medium to a final concentration of 5-10 µg/mL. This concentration is generally sufficient to inhibit transcription broadly.[2]
-
Time Course Collection: Harvest cells at various time points after the addition of this compound (e.g., 0, 1, 2, 4, 8 hours). The 0-hour time point represents the initial mRNA level before transcription is inhibited.
-
RNA Extraction: Immediately lyse the cells at each time point using an RNA extraction reagent and purify the total RNA according to the manufacturer's protocol.
-
Reverse Transcription: Synthesize cDNA from an equal amount of total RNA from each time point using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for your gene of interest. Use a stable housekeeping gene as a reference for normalization.
-
Data Analysis:
-
Calculate the relative amount of the target mRNA at each time point, normalized to the housekeeping gene and relative to the 0-hour time point.
-
Plot the natural logarithm of the relative mRNA abundance against time.
-
The slope of the resulting linear regression line is the decay rate constant (k).
-
Calculate the mRNA half-life (t₁/₂) using the formula: t₁/₂ = -ln(2)/k.
-
Caption: Workflow for mRNA stability assay using this compound.
Protocol 2: Induction of Apoptosis Assay
This protocol describes how to induce and quantify apoptosis in cultured cells using this compound.[7][14]
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound (Actinomycin D) stock solution (1 mg/mL in DMSO)
-
Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)
-
Flow cytometer
-
Phosphate-buffered saline (PBS)
-
Binding buffer (provided with the apoptosis kit)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) for a specific duration (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting: After the treatment period, gently collect both the adherent and floating cells. Centrifuge the cell suspension to pellet the cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided with the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
References
- 1. Simultaneous inhibition of mitogen-activated protein kinase and phosphatidylinositol 3-kinase pathways augment the sensitivity to actinomycin D in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The structural basis of actinomycin D–binding induces nucleotide flipping out, a sharp bend and a left-handed twist in CGG triplet repeats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Specific activation of the p53 pathway by low dose actinomycin D: a new route to p53 based cyclotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AKT mediates actinomycin D-induced p53 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for In vivo Xenograft Models Using Actinomycin D
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Actinomycin D (also known as Dactinomycin) in in vivo xenograft models for preclinical cancer research.
Introduction
Actinomycin D is a potent antibiotic isolated from Streptomyces bacteria with well-established anticancer properties. Its primary mechanism of action involves intercalating into DNA at the transcription initiation complex, thereby inhibiting RNA polymerase and blocking transcription. This leads to the induction of cell cycle arrest and apoptosis, making it an effective chemotherapeutic agent against various cancers.[1][2][3][4] Low doses of Actinomycin D have been shown to specifically activate the p53 pathway, enhancing its therapeutic potential.[2][5] In vivo xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research, allowing for the evaluation of novel therapeutic agents in a living system.[6][7][8][9]
Applications
Actinomycin D has been successfully evaluated in various xenograft models, demonstrating its efficacy both as a monotherapy and in combination with other anticancer agents.
-
Monotherapy: Studies have shown that Actinomycin D can significantly reduce tumor growth and prolong survival in xenograft models of glioblastoma and Ridgway osteogenic sarcoma.[8][10]
-
Combination Therapy: Actinomycin D exhibits synergistic effects when combined with other therapies. For instance, it enhances the efficacy of the immunotoxin RG7787 in pancreatic and stomach cancer xenografts and works synergistically with the BH3 mimetic ABT-737 in pancreatic and non-small cell lung cancer models.[3][11][12] It has also shown promise in combination with Telmisartan for targeting lung cancer stem cells and with Echinomycin for treating colorectal cancer.[13][14]
Data Summary of In vivo Xenograft Studies with Actinomycin D
The following tables summarize quantitative data from various preclinical studies using Actinomycin D in xenograft models.
| Cancer Type | Cell Line/Model | Mouse Strain | Treatment | Key Findings | Reference |
| Pancreatic Cancer | KLM1 | N/A | Actinomycin D + RG7787 | Significant tumor regression compared to single-agent treatment. | [3] |
| Stomach Cancer | MKN28 | N/A | Actinomycin D + RG7787 | Combination treatment significantly inhibited tumor growth. | [3] |
| Glioblastoma (recurrent) | TS9 (patient-derived) | NSG | Actinomycin D (0.1 mg/kg) | Significant reduction in tumor volume to ~11% of control. | [8] |
| Glioblastoma (recurrent) | TD2 (patient-derived) | NSG | Actinomycin D (0.1 mg/kg) | Significant increase in median survival (79 days vs. 62 days for control). | [8] |
| Colorectal Cancer (MMR-deficient) | HCT116 | Nude | Actinomycin D (60 µg/kg) + Echinomycin (10 µg/kg) | Significant synergistic anti-tumor effect. | [14][15] |
| Infant Acute Lymphoblastic Leukemia | MLL-5 (patient-derived) | N/A | Actinomycin D (18 µg/kg or 36 µg/kg) | A small but significant survival benefit at 18 µg/kg. 36 µg/kg was the MTD. | [16] |
| Ridgway Osteogenic Sarcoma | Ridgway osteogenic sarcoma | C57BL/6 X DBA/2 | Single high dose of Actinomycin D | Total tumor regression and cure. | [10] |
Experimental Protocols
Protocol 1: General Procedure for Establishing Subcutaneous Xenograft Models
This protocol provides a general framework for establishing subcutaneous tumor xenografts.
-
Cell Culture: Culture the human cancer cell line of interest under sterile conditions in the recommended growth medium supplemented with fetal bovine serum and antibiotics. Harvest cells during the logarithmic growth phase.
-
Cell Preparation: Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter. Resuspend the cells in sterile PBS or Matrigel at the desired concentration (typically 1 x 10^6 to 1 x 10^7 cells per injection).[8][17] Keep the cell suspension on ice.
-
Animal Handling: Use immunocompromised mice (e.g., Nude, SCID, or NSG mice), aged 6-8 weeks.[8] Allow the mice to acclimatize to the facility for at least one week before the experiment. All animal procedures should be performed in a laminar flow hood under sterile conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.[15]
-
Tumor Cell Implantation: Anesthetize the mouse using an appropriate anesthetic agent. Shave and sterilize the injection site on the flank of the mouse. Subcutaneously inject the cell suspension (typically 100-200 µL) into the flank.[9]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2.[17]
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[8]
Protocol 2: Administration of Actinomycin D in Xenograft Models
This protocol outlines the preparation and administration of Actinomycin D to tumor-bearing mice.
-
Reconstitution of Actinomycin D: Actinomycin D is typically supplied as a lyophilized powder. Reconstitute it in a suitable solvent such as sterile water for injection or dimethyl sulfoxide (DMSO) to create a stock solution. Further dilute the stock solution with sterile PBS or saline to the final desired concentration for injection.
-
Dosage and Administration Route: The dose and route of administration will depend on the specific cancer model and experimental design.
-
Intraperitoneal (i.p.) Injection: For systemic delivery, Actinomycin D can be administered via i.p. injection. Doses ranging from 18 µg/kg to 60 µg/kg have been reported.[15][16]
-
Intravenous (i.v.) Injection: This route can also be used for systemic administration.
-
Intratumoral (i.t.) Injection: For localized delivery, Actinomycin D can be injected directly into the tumor.[9]
-
-
Treatment Schedule: The treatment schedule can vary. Examples include:
-
Monitoring: Throughout the treatment period, monitor the mice for changes in tumor volume, body weight, and overall health.
-
Endpoint: Euthanize the mice when the tumors reach a humane endpoint (e.g., tumor volume exceeding a certain limit, significant weight loss, or signs of distress), as per IACUC guidelines.[8] Excise the tumors for further analysis (e.g., histology, western blotting, or gene expression analysis).
Signaling Pathways and Experimental Workflows
Signaling Pathways of Actinomycin D
Actinomycin D exerts its anticancer effects through the modulation of several key signaling pathways, primarily leading to apoptosis and cell cycle arrest.
Caption: Actinomycin D signaling pathways leading to cell cycle arrest and apoptosis.
Experimental Workflow for In vivo Xenograft Studies
The following diagram illustrates a typical workflow for conducting an in vivo xenograft study with Actinomycin D.
Caption: A typical experimental workflow for in vivo xenograft studies.
References
- 1. Superinduction of NF-kappa B by actinomycin D and cycloheximide in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Actinomycin D enhances killing of cancer cells by immunotoxin RG7787 through activation of the extrinsic pathway of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dactinomycin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Specific activation of the p53 pathway by low dose actinomycin D: a new route to p53 based cyclotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dactinomycin | CancerIndex [cancerindex.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Inhibition of transcription by dactinomycin reveals a new characteristic of immunogenic cell stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Disposition of [3H]actinomycin D in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Actinomycin D synergistically enhances the efficacy of the BH3 mimetic ABT-737 by downregulating Mcl-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Actinomycin D enhances killing of cancer cells by immunotoxin RG7787 through activation of the extrinsic pathway of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. "Actinomycin D and Telmisartan Combination Therapy Targets Lung Cancer " by Ryan Green [digitalcommons.usf.edu]
- 14. academic.oup.com [academic.oup.com]
- 15. Synergistic binding of actinomycin D and echinomycin to DNA mismatch sites and their combined anti-tumour effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preclinical Assessment of Dactinomycin in KMT2A-Rearranged Infant Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Dactinomycin in Combination with Other Chemotherapeutics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dactinomycin, also known as Actinomycin D, is a potent antitumor antibiotic that has been a cornerstone of various combination chemotherapy regimens for decades. Its primary mechanism of action involves intercalating into DNA and inhibiting transcription, thereby preferentially targeting rapidly proliferating cancer cells. While effective as a single agent in certain malignancies, the true therapeutic potential of Dactinomycin is often realized when used in combination with other chemotherapeutic agents. This synergistic or additive approach can enhance efficacy, overcome drug resistance, and allow for dose reductions, thereby mitigating toxicity.
These application notes provide a detailed overview of key Dactinomycin-based combination therapies, supported by quantitative data from preclinical and clinical studies. Detailed experimental protocols are provided to guide researchers in their drug development efforts.
Preclinical Synergy of Dactinomycin Combinations
The synergistic effects of Dactinomycin with other anticancer agents have been extensively studied in preclinical models. These studies provide the foundational rationale for clinical combination therapies.
Dactinomycin and Doxorubicin in Triple-Negative Breast Cancer (TNBC)
Preclinical studies have demonstrated a synergistic cytotoxic effect between Dactinomycin and Doxorubicin in TNBC cell lines. This combination has been shown to induce apoptosis in a p53-dependent manner. The proposed mechanism involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.[1]
Table 1: In Vitro Synergistic Effects of Dactinomycin and Doxorubicin on TNBC Cells
| Cell Line | Drug Combination | Key Findings | Reference |
| HCC1937 | Dactinomycin + Doxorubicin | Increased apoptosis rate compared to single agents. | [1] |
| MDA-MB-436 | Dactinomycin + Doxorubicin | Upregulation of p53, PUMA, and BAX; downregulation of MDM2 and BCL-2. | [1] |
Dactinomycin and BH3 Mimetics (e.g., ABT-737)
The combination of Dactinomycin with BH3 mimetics, such as ABT-737, has shown significant synergy in various cancer models, including small cell lung cancer and pancreatic cancer. Dactinomycin enhances the pro-apoptotic activity of ABT-737 by downregulating the anti-apoptotic protein Mcl-1.[2][3][4]
Table 2: Synergistic Apoptosis with Dactinomycin and ABT-737
| Cancer Type | Key Molecular Effect | Outcome | Reference |
| Small Cell Lung Cancer | Downregulation of Mcl-1 mRNA and protein | Sensitization of cancer cells to ABT-737-induced apoptosis. | [2] |
| Pancreatic Cancer | Bak- or Bax-dependent apoptosis | Enhanced cell death in transformed cells compared to untransformed counterparts. | [3] |
Dactinomycin and Photodynamic Therapy (PDT)
The combination of Dactinomycin with PDT has demonstrated synergistic effects in ovarian cancer cell lines. This combination leads to a significant reduction in cell viability compared to either treatment alone.
Table 3: Enhanced Cytotoxicity of Dactinomycin and PDT in Ovarian Cancer Cells
| Cell Line | Treatment | % Viability Reduction (Combination vs. Dactinomycin alone) | Reference |
| HEY | Dactinomycin (1 nM) + PDT (7 min) | 92% to 2% | [5] |
| SKOV3 | Dactinomycin (1 nM) + PDT (7 min) | 91% to 9% | [5] |
Signaling Pathways in Dactinomycin Combination Therapy
The synergistic effects of Dactinomycin combinations often arise from the convergence of multiple signaling pathways, leading to enhanced apoptosis and cell cycle arrest.
Clinical Protocols for Dactinomycin Combination Therapy
Dactinomycin is a key component of several standard-of-care chemotherapy regimens for various pediatric and adult cancers.
Vincristine, Dactinomycin, and Cyclophosphamide (VAC) Regimen
The VAC regimen is widely used for the treatment of rhabdomyosarcoma.[6][7][8][9] The following is a representative protocol.
Table 4: VAC Regimen Protocol for Rhabdomyosarcoma
| Component | Dosage | Administration | Day of Cycle |
| Vincristine | 1.5 mg/m² (max 2 mg) | IV infusion in 50 mL 0.9% NaCl over 10 minutes | Day 1 |
| Dactinomycin | 1.5 mg/m² (max 2 mg) | IV infusion | Day 1 |
| Cyclophosphamide | 1200 mg/m² | IV infusion | Day 1 |
| Cycle Frequency | Repeat every 21 days |
Supportive Care:
-
Antiemetics: Prophylactic administration of a 5-HT3 antagonist (e.g., ondansetron), a corticosteroid (e.g., dexamethasone), and an NK1 receptor antagonist (e.g., aprepitant) is recommended 30 minutes prior to chemotherapy.[10]
-
Hydration: Adequate hydration is crucial to prevent hemorrhagic cystitis associated with cyclophosphamide.
-
Growth Factor Support: G-CSF support may be required depending on the patient's hematological parameters.
Dactinomycin and Methotrexate in Gestational Trophoblastic Neoplasia (GTN)
For low-risk GTN, pulsed Dactinomycin is often preferred due to a higher complete response rate compared to weekly Methotrexate.[11] However, combination regimens are also utilized.
Table 5: Dactinomycin and Methotrexate Regimens for GTN
| Regimen | Dosage | Administration | Cycle Frequency |
| Pulsed Dactinomycin | 1.25 mg/m² | IV infusion | Every 14 days |
| Combination | Dactinomycin: 500 µ g/day Methotrexate: 20 mg/day | IV (Dactinomycin)IM (Methotrexate) | Daily for 5 days, repeated every 14 days |
Experimental Protocols for In Vitro Synergy Assessment
Evaluating the synergistic potential of Dactinomycin with other compounds is a critical step in preclinical drug development. The checkerboard assay coupled with the Bliss Independence model is a widely accepted method for this purpose.[12][13][14]
Protocol: Checkerboard Assay for Synergy Analysis
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of Dactinomycin and the combination drug in culture medium.
-
Drug Addition: Add the drugs to the wells in a checkerboard format, with increasing concentrations of Dactinomycin along the x-axis and the combination drug along the y-axis. Include wells with each drug alone and untreated control wells.
-
Incubation: Incubate the plate for a period determined by the cell doubling time (typically 48-72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as the MTT or AlamarBlue assay.
-
Data Analysis:
-
Normalize the data to the untreated control wells (100% viability).
-
Calculate the expected combined effect using the Bliss Independence model: Eexp = (EA + EB) - (EA x EB), where EA and EB are the fractional effects of each drug alone.
-
Calculate the Bliss score: ΔBliss = Eobs - Eexp. A positive ΔBliss score indicates synergy.[12]
-
References
- 1. Actinomycin D synergizes with Doxorubicin in triple-negative breast cancer by inducing P53-dependent cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actinomycin D decreases Mcl-1 expression and acts synergistically with ABT-737 against small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actinomycin D synergistically enhances the efficacy of the BH3 mimetic ABT-737 by downregulating Mcl-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Vincristine, Actinomycin, and Cyclophosphamide Compared With Vincristine, Actinomycin, and Cyclophosphamide Alternating With Vincristine, Topotecan, and Cyclophosphamide for Intermediate-Risk Rhabdomyosarcoma: Children's Oncology Group Study D9803 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The VAC regimen for adult rhabdomyosarcoma: Differences between adolescent/young adult and older patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Shorter-Duration Therapy Using Vincristine, Dactinomycin, and Lower-Dose Cyclophosphamide With or Without Radiotherapy for Patients With Newly Diagnosed Low-Risk Rhabdomyosarcoma: A Report From the Soft Tissue Sarcoma Committee of the Children's Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. researchgate.net [researchgate.net]
- 11. sgo.org [sgo.org]
- 12. clyte.tech [clyte.tech]
- 13. Evaluation of drug combination effect using a Bliss independence dose-response surface model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Statistical determination of synergy based on Bliss definition of drugs independence - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Actinocin Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actinocin is the phenoxazone chromophore of the actinomycins, a class of potent antibiotic and anticancer agents. The biological activity of actinomycins, such as the well-studied Actinomycin D, is primarily attributed to the DNA-intercalating function of the this compound moiety. This document provides detailed application notes and protocols for the preparation and use of this compound-related solutions in a laboratory setting. Due to the extensive characterization of Actinomycin D, its data serves as a primary reference for the properties and handling of its active chromophore, this compound.
Data Presentation
Table 1: Properties of Actinomycin D
| Property | Value | Reference/Note |
| Appearance | Bright red crystalline powder | [General observation] |
| Molecular Formula | C₆₂H₈₆N₁₂O₁₆ | [Actinomycin D] |
| Molecular Weight | 1255.4 g/mol | [Actinomycin D] |
| Storage Temperature | -20°C | [1] |
| Stability | Light-sensitive, especially in dilute solutions. Incompatible with strong acids, strong bases, and strong oxidizing agents. | [2] |
Table 2: Solubility of Actinomycin D
| Solvent | Solubility | Molar Concentration (mM) | Notes |
| DMSO | ~10 mg/mL | ~7.96 | [1] |
| Dimethyl formamide (DMF) | ~20 mg/mL | ~15.93 | [1] |
| Aqueous Buffers | Sparingly soluble | - | For aqueous solutions, first dissolve in a minimal amount of DMF or DMSO and then dilute with the chosen buffer. Aqueous solutions are not recommended for long-term storage.[1] |
| Ethanol | 1 g in ~8 mL | - | [2] |
| Water (10°C) | 1 g in 25 mL | - | [2] |
| Water (37°C) | 1 g in 1000 mL | - | Solubility in water decreases with increasing temperature.[2] |
Mechanism of Action: DNA Intercalation and Transcription Inhibition
This compound, as the chromophore of Actinomycin D, exerts its cytotoxic effects by intercalating into double-stranded DNA. The planar phenoxazone ring of this compound inserts itself between adjacent guanine-cytosine (G-C) base pairs. This physical obstruction prevents the progression of RNA polymerase along the DNA template, thereby inhibiting transcription. At higher concentrations, this leads to a general cessation of protein synthesis and ultimately triggers apoptosis.
Mechanism of this compound Action.
Experimental Protocols
Preparation of a 10 mM Stock Solution of Actinomycin D
Materials:
-
Actinomycin D powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Microcentrifuge tubes or amber vials
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing: Due to the high toxicity and light sensitivity of Actinomycin D, handle the powder in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. Minimize exposure to light.
-
Calculation: To prepare a 10 mM stock solution, calculate the required amount of DMSO. For example, for 5 mg of Actinomycin D (MW: 1255.4 g/mol ):
-
Moles = 0.005 g / 1255.4 g/mol = 3.98 x 10⁻⁶ mol
-
Volume (L) = 3.98 x 10⁻⁶ mol / 0.010 mol/L = 3.98 x 10⁻⁴ L = 398 µL
-
-
Dissolution: Carefully add 398 µL of sterile DMSO to the vial containing 5 mg of Actinomycin D.
-
Mixing: Vortex gently until the powder is completely dissolved. The solution should be a clear, dark orange/red color.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in light-protecting microcentrifuge tubes or amber vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Protocol for mRNA Stability Assay Using Actinomycin D
This protocol is a common application for Actinomycin D, leveraging its ability to halt transcription to measure the decay rate of specific mRNA transcripts.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Actinomycin D stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Experimental Workflow:
mRNA Stability Assay Workflow.
Procedure:
-
Cell Seeding: Plate the cells at an appropriate density in multiple wells or flasks to allow for harvesting at different time points. Grow the cells to 70-80% confluency.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM Actinomycin D stock solution. Prepare a working solution by diluting the stock solution in pre-warmed complete cell culture medium to a final concentration that effectively inhibits transcription in the specific cell line (typically 1-5 µg/mL).[2]
-
Time Point Zero: Harvest the cells from one well or flask immediately before adding the Actinomycin D. This will serve as the time point zero (t=0) control.
-
Actinomycin D Treatment: Remove the existing medium from the remaining cells and replace it with the Actinomycin D-containing medium.
-
Time Course Collection: Harvest the cells at various time points after the addition of Actinomycin D (e.g., 2, 4, 6, 8, and 12 hours). The optimal time points may vary depending on the expected half-life of the mRNA of interest.
-
RNA Extraction: Immediately extract total RNA from the cell pellets from each time point using a commercial RNA extraction kit, following the manufacturer's instructions.
-
qRT-PCR Analysis: Perform quantitative reverse transcription PCR (qRT-PCR) to determine the relative abundance of the target mRNA at each time point. It is crucial to include a stable housekeeping gene as a reference for normalization.
-
Data Analysis: Calculate the percentage of the target mRNA remaining at each time point relative to the t=0 sample. Plot the percentage of remaining mRNA against time on a semi-logarithmic scale. The time at which 50% of the initial mRNA remains is the half-life of that specific transcript.
Safety and Handling Precautions
Actinomycin D is a highly toxic and mutagenic compound.[3] Always handle with extreme care in a designated area, such as a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including double gloves, a lab coat, and safety glasses.[3] Avoid inhalation of the powder and contact with skin and eyes.[3] Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In case of a spill, follow institutional guidelines for cleaning up hazardous materials.[4]
References
Application Notes and Protocols for Flow Cytometry Analysis after Actinocin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Actinocin, also known as Actinomycin D, is a potent antitumor antibiotic that has been utilized in cancer chemotherapy for decades.[1] Its primary mechanism of action involves intercalating into DNA, thereby inhibiting transcription by RNA polymerase.[1] This disruption of transcription leads to a cascade of cellular events, including the induction of apoptosis (programmed cell death) and cell cycle arrest, making it a valuable tool in cancer research and a component of various therapeutic regimens.[1][2]
Flow cytometry is an indispensable technique for the single-cell analysis of these cellular responses to drug treatment. It allows for the rapid and quantitative measurement of apoptosis, cell cycle distribution, and DNA damage, providing critical insights into the efficacy and mechanism of action of therapeutic agents like this compound.
These application notes provide detailed protocols for analyzing the effects of this compound treatment on cancer cells using flow cytometry, with a focus on apoptosis, cell cycle, and DNA damage.
Mechanism of Action of this compound
This compound exerts its cytotoxic effects primarily by binding to DNA, which disrupts DNA-dependent RNA polymerase activity and consequently blocks transcription.[3] This leads to a decrease in the synthesis of proteins essential for cell survival and proliferation. The cellular response to this compound-induced stress often involves the activation of the p53 tumor suppressor pathway.[4][5] Activated p53 can transcriptionally upregulate pro-apoptotic proteins and cell cycle inhibitors, ultimately leading to apoptosis and cell cycle arrest.[4][5]
dot graph "Actinocin_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA [label="DNA Intercalation", fillcolor="#FBBC05", fontcolor="#202124"]; Transcription [label="Transcription\nInhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p53 [label="p53 Activation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CellCycleArrest [label="Cell Cycle Arrest", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges this compound -> DNA [color="#5F6368"]; DNA -> Transcription [color="#5F6368"]; Transcription -> p53 [color="#5F6368"]; p53 -> Apoptosis [color="#5F6368"]; p53 -> CellCycleArrest [color="#5F6368"]; }
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Data Presentation: Quantitative Analysis of this compound's Effects
The following tables summarize the quantitative effects of this compound treatment on various cancer cell lines as determined by flow cytometry.
Table 1: Induction of Apoptosis by this compound
| Cell Line | This compound Concentration | Treatment Duration | Apoptotic Cells (%) | Assay Method | Reference |
| SiHa (Cervical Cancer) | 100 ng/mL | 24 hours | Significantly increased | Annexin V/PI | Punchoo et al., 2021[6] |
| MG63 (Osteosarcoma) | 0.1 - 5 µM | 24 hours | Dose-dependent increase | Hoechst Staining | Chen et al., 2016[7] |
| U2OS (Osteosarcoma) | Not specified | 9-24 hours | Time-dependent increase in caspase activity | Fluorescent caspase substrate | ResearchGate Image[8] |
Table 2: Cell Cycle Arrest Induced by this compound
| Cell Line | This compound Concentration | Treatment Duration | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| HCT116 (Colon Carcinoma) | 1 nM | 40 hours | Increased | Decreased | No significant change | Gurova et al., 2009[1] |
| HCT116 (Colon Carcinoma) | 10 nM | 40 hours | Increased | Decreased | Decreased | Gurova et al., 2009[1] |
| HepG2 (Hepatocellular Carcinoma) | 1 µM | 24 hours | 3-fold increase in sub-G0 | Not specified | Not specified | Cuesta et al., 2021[3][9] |
| HeLa (Cervical Cancer) | 0.1 µg/mL (brief exposure) | Not specified | Slight G1 block | - | - | Li et al., 1988[10] |
| HeLa (Cervical Cancer) | 1.0 µg/mL (brief exposure) | Not specified | - | Slowdown | Slowdown | Li et al., 1988[10] |
Table 3: DNA Damage Induced by this compound
| Cell Line | This compound Concentration | Treatment Duration | DNA Damage Marker | Analysis Method | Reference |
| SiHa (Cervical Cancer) | 100 ng/mL | 24 hours | ATM and H2A.X phosphorylation | Flow Cytometry | Punchoo et al., 2021[6] |
| Various | 0.5 µg/mL | Not specified | γH2AX foci formation | Immunocytochemistry | Tanaka et al., 2005 |
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound-treated and control cells
-
Phosphate-buffered saline (PBS)
-
Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Harvest cells (approximately 1-5 x 10^5 cells per sample) by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V binding buffer to the cell suspension.
-
Just before analysis, add 5 µL of PI staining solution.
-
Analyze the samples by flow cytometry within one hour.
dot digraph "Apoptosis_Analysis_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="Start: Treated & Control Cells", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; harvest [label="Harvest & Wash Cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; resuspend [label="Resuspend in Binding Buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_annexin [label="Add Annexin V-FITC", fillcolor="#FBBC05", fontcolor="#202124"]; incubate1 [label="Incubate 15 min (RT, dark)", fillcolor="#F1F3F4", fontcolor="#202124"]; add_buffer [label="Add Binding Buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_pi [label="Add Propidium Iodide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [label="Analyze by Flow Cytometry", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Quantify Cell Populations", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> harvest [color="#5F6368"]; harvest -> resuspend [color="#5F6368"]; resuspend -> add_annexin [color="#5F6368"]; add_annexin -> incubate1 [color="#5F6368"]; incubate1 -> add_buffer [color="#5F6368"]; add_buffer -> add_pi [color="#5F6368"]; add_pi -> analyze [color="#5F6368"]; analyze -> end [color="#5F6368"]; }
Figure 2: Experimental workflow for apoptosis analysis using Annexin V/PI staining.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
This compound-treated and control cells
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 cells per sample by centrifugation.
-
Wash the cells once with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while gently vortexing.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
dot digraph "Cell_Cycle_Analysis_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="Start: Treated & Control Cells", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; harvest [label="Harvest & Wash Cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fix [label="Fix with 70% Ethanol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubate_fix [label="Incubate (ice or -20°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; wash_fixed [label="Wash Fixed Cells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; stain [label="Resuspend in PI/RNase Solution", fillcolor="#FBBC05", fontcolor="#202124"]; incubate_stain [label="Incubate 30 min (RT, dark)", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="Analyze by Flow Cytometry", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Determine Cell Cycle Phases", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> harvest [color="#5F6368"]; harvest -> fix [color="#5F6368"]; fix -> incubate_fix [color="#5F6368"]; incubate_fix -> wash_fixed [color="#5F6368"]; wash_fixed -> stain [color="#5F6368"]; stain -> incubate_stain [color="#5F6368"]; incubate_stain -> analyze [color="#5F6368"]; analyze -> end [color="#5F6368"]; }
Figure 3: Experimental workflow for cell cycle analysis using PI staining.
Protocol 3: Analysis of DNA Damage by γH2AX Staining
Phosphorylation of histone H2AX (γH2AX) is an early marker of DNA double-strand breaks.
Materials:
-
This compound-treated and control cells
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently-labeled secondary antibody
-
Propidium Iodide (PI) for DNA content
-
Flow cytometer
Procedure:
-
Harvest and wash cells as described previously.
-
Fix the cells with fixation buffer for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Block non-specific antibody binding with blocking buffer for 30 minutes.
-
Incubate the cells with the primary anti-γH2AX antibody for 1 hour at room temperature.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody for 30 minutes at room temperature in the dark.
-
Wash the cells with PBS.
-
Resuspend the cells in PI staining solution for cell cycle correlation.
-
Analyze the samples by flow cytometry.
dot digraph "DNA_Damage_Analysis_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="Start: Treated & Control Cells", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; harvest [label="Harvest & Wash", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fix [label="Fix Cells", fillcolor="#EA4335", fontcolor="#FFFFFF"]; permeabilize [label="Permeabilize Cells", fillcolor="#EA4335", fontcolor="#FFFFFF"]; block [label="Block Non-specific Binding", fillcolor="#FBBC05", fontcolor="#202124"]; primary_ab [label="Incubate with anti-γH2AX Ab", fillcolor="#4285F4", fontcolor="#FFFFFF"]; secondary_ab [label="Incubate with Secondary Ab", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pi_stain [label="Stain with PI", fillcolor="#FBBC05", fontcolor="#202124"]; analyze [label="Analyze by Flow Cytometry", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Quantify γH2AX & Cell Cycle", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> harvest [color="#5F6368"]; harvest -> fix [color="#5F6368"]; fix -> permeabilize [color="#5F6368"]; permeabilize -> block [color="#5F6368"]; block -> primary_ab [color="#5F6368"]; primary_ab -> secondary_ab [color="#5F6368"]; secondary_ab -> pi_stain [color="#5F6368"]; pi_stain -> analyze [color="#5F6368"]; analyze -> end [color="#5F6368"]; }
Figure 4: Experimental workflow for DNA damage analysis using γH2AX staining.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers utilizing flow cytometry to investigate the cellular effects of this compound. By employing these standardized methods, scientists can obtain robust and reproducible data on apoptosis, cell cycle progression, and DNA damage, contributing to a deeper understanding of this compound's anticancer properties and aiding in the development of more effective cancer therapies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Investigation of cell cycle arrest effects of actinomycin D at G1 phase using proteomic methods in B104-1-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Context-dependent activation of p53 target genes and induction of apoptosis by actinomycin D in aerodigestive tract cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Context-dependent activation of p53 target genes and induction of apoptosis by actinomycin D in aerodigestive tract cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flow Cytometric Analysis of Apoptotic Biomarkers in Actinomycin D-Treated SiHa Cervical Cancer Cells [jove.com]
- 7. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p53 - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Cell cycle phase-dependent cytotoxicity of actinomycin D in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Actinocin Resistance in Cancer Cells
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Actinocin (also known as Dactinomycin or Actinomycin D) and encountering resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent antineoplastic agent that functions as a transcription inhibitor. Its planar phenoxazone ring intercalates into DNA at guanine-cytosine (G-C) rich regions, physically obstructing the progression of RNA polymerase. This leads to a global inhibition of RNA synthesis, which in turn induces cell cycle arrest and apoptosis. At lower concentrations (<100 ng/mL), it preferentially inhibits the synthesis of ribosomal RNA (rRNA).
Q2: My cancer cell line has become resistant to this compound. What is the most likely mechanism?
A2: The most common mechanism of acquired resistance to this compound is the overexpression of P-glycoprotein (P-gp), a 170 kDa transmembrane efflux pump encoded by the ABCB1 gene (also known as the multidrug resistance gene, MDR1).[1][2] P-gp actively transports a wide range of chemotherapeutic agents, including this compound, out of the cell, thereby reducing the intracellular drug concentration to sub-lethal levels.[1][2]
Q3: How can I confirm that my cell line is overexpressing P-glycoprotein?
A3: Overexpression of P-gp can be confirmed at both the mRNA and protein levels. Quantitative real-time PCR (qPCR) can be used to measure the transcript levels of the ABCB1 gene, while Western blotting can be used to quantify the P-gp protein levels. Functional assays, such as rhodamine 123 or calcein-AM efflux assays using flow cytometry, can also be employed to assess P-gp activity.
Q4: What are the key signaling pathways involved in the upregulation of P-glycoprotein?
A4: The upregulation of MDR1 gene expression is often mediated by the activation of signaling pathways such as the PI3K/Akt/NF-κB and MAPK/ERK pathways.[3] Exposure to chemotherapeutic agents can trigger these pathways, leading to the translocation of transcription factors like NF-κB to the nucleus, where they bind to the MDR1 promoter and drive its transcription.[3]
Q5: Besides P-gp overexpression, are there other potential mechanisms of this compound resistance?
A5: While P-gp is the predominant mechanism, other factors can contribute to this compound resistance. These include alterations in apoptotic pathways, such as the upregulation of anti-apoptotic proteins like Mcl-1, which can make cells more resistant to this compound-induced cell death. Additionally, changes in cell membrane composition and permeability, though less common in cancer cells, can also play a role.
Q6: What strategies can I employ in my experiments to overcome this compound resistance?
A6: Several strategies can be investigated to overcome this compound resistance:
-
Combination Therapy: Using this compound in combination with other agents can be effective. For example, co-treatment with BH3 mimetics can overcome resistance mediated by anti-apoptotic proteins.
-
P-glycoprotein Inhibitors: Although not discussed in detail in the provided search results, the use of P-gp inhibitors is a common strategy to reverse multidrug resistance.
-
Targeting Signaling Pathways: Inhibitors of the PI3K/Akt or MAPK/ERK pathways may prevent the upregulation of P-gp and re-sensitize resistant cells to this compound.
Troubleshooting Guides
Troubleshooting for Generating this compound-Resistant Cell Lines
| Problem | Possible Cause | Suggested Solution |
| Massive cell death after initial this compound treatment | Starting concentration of this compound is too high. | Determine the IC50 of the parental cell line first. Start the selection process with a concentration at or below the IC20-IC30. |
| No resistant clones are growing out | This compound concentration is too high for selection. The cell line is highly sensitive and unable to develop resistance. | Decrease the this compound concentration. Try a pulsed treatment (e.g., 24-48 hour exposure followed by a recovery period in drug-free medium). |
| Resistant phenotype is lost after freezing and thawing | The resistance mechanism is unstable. The cell line was not cultured in the presence of this compound for a sufficient period before cryopreservation. | Culture the resistant cells for several passages in the presence of the selective concentration of this compound before freezing. When thawing, re-introduce this compound to the culture medium as soon as the cells have recovered and are proliferating. |
| High variability in resistance between different clones | Heterogeneity in the parental cell population. | Use a single-cell cloning method to isolate and expand individual resistant colonies to ensure a homogenous population. |
Troubleshooting for Experimental Assays
| Assay | Problem | Possible Cause | Suggested Solution |
| MTT Assay | Inconsistent or non-reproducible results | Cell seeding density is not uniform. Incomplete solubilization of formazan crystals. This compound interferes with metabolic activity, affecting the assay readout.[4] | Ensure even cell distribution when plating. Use an appropriate solvent (e.g., DMSO, acidified isopropanol) and ensure complete dissolution by mixing. Validate results with a different viability assay, such as trypan blue exclusion or a crystal violet assay. |
| Western Blot (for P-gp) | Weak or no signal for P-gp | P-gp is a large transmembrane protein and can be difficult to transfer. Low abundance of P-gp in the cell line. Antibody is not optimal. | Use a lower percentage SDS-PAGE gel. Optimize transfer conditions (e.g., overnight wet transfer at 4°C).[5] Use a positive control (e.g., a known multidrug-resistant cell line). Increase the amount of protein loaded. Ensure the primary antibody is validated for Western blotting and is specific for P-gp.[5] |
| qPCR (for ABCB1) | High Cq values or no amplification | Poor RNA quality or integrity. Inefficient reverse transcription. Poor primer design. | Use a robust RNA extraction method and check RNA integrity (e.g., using a Bioanalyzer). Optimize the reverse transcription reaction.[6] Design and validate primers for specificity and efficiency.[7] |
| Annexin V/PI Assay | High percentage of Annexin V positive cells in the negative control | Cells were handled too harshly during harvesting, causing membrane damage.[8] Over-trypsinization.[9] | Handle cells gently. Use a cell scraper for adherent cells if they are sensitive to trypsin. Use a milder dissociation reagent like Accutase.[8] |
Quantitative Data Summary
Table 1: this compound Resistance and P-glycoprotein Expression
| Cell Line | Parental/Resistant | IC50 of this compound (nM) | Fold Resistance | P-glycoprotein (P-gp) Expression | Reference |
| RD (Rhabdomyosarcoma) | Parental | Not specified | - | Low/Undetectable | [1] |
| RD-DAC | Resistant | >15-fold higher than parental | >15 | Increased | [1] |
| TE.32.7 (Rhabdomyosarcoma) | Parental | Not specified | - | Low/Undetectable | [10] |
| TE.32.7-DAC | Resistant | Not specified | Not specified | Over-expressed | [10] |
Table 2: Representative IC50 Values for this compound in Various Cancer Cell Lines (Parental)
| Cell Line | Cancer Type | IC50 (µM) |
| MOLM-13 | Acute Myeloid Leukemia | 0.001862 |
| NEC8 | Testis Cancer | 0.002992 |
| IMR-5 | Neuroblastoma | 0.004655 |
| PA-1 | Ovarian Cancer | 0.004658 |
| A2780 | Ovarian Cancer | 0.006473 |
| AGS | Stomach Cancer | 0.006544 |
| H4 | Glioma | 0.008029 |
Data sourced from the Genomics of Drug Sensitivity in Cancer Project.[11]
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line
This protocol describes a method for generating an this compound-resistant cell line by continuous exposure to incrementally increasing concentrations of the drug.
-
Determine the IC50 of the Parental Cell Line:
-
Perform a dose-response experiment (e.g., using an MTT assay, see Protocol 2) to determine the 50% inhibitory concentration (IC50) of this compound for the parental cell line.
-
-
Initial Selection:
-
Culture the parental cells in their normal growth medium containing a starting concentration of this compound equal to the IC10-IC20 value.
-
Initially, a significant number of cells will die. Continue to culture the surviving cells, changing the medium with fresh this compound every 3-4 days.
-
-
Dose Escalation:
-
Once the cells have recovered and are proliferating at a steady rate in the presence of the initial this compound concentration, increase the concentration by 1.5- to 2-fold.[12]
-
Repeat this process of dose escalation, allowing the cells to adapt and resume proliferation at each new concentration. This process can take several months.
-
-
Characterization and Maintenance:
-
Periodically, test the resistance level of the cell population by performing a dose-response assay and comparing the IC50 to that of the parental cell line. A 3- to 10-fold increase in IC50 is generally considered indicative of resistance.
-
Once the desired level of resistance is achieved, the resistant cell line should be maintained in a culture medium containing the final selective concentration of this compound to ensure the stability of the resistant phenotype.
-
-
Cryopreservation:
-
Cryopreserve aliquots of the resistant cell line at various passages.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and cells with medium containing the drug solvent (vehicle control).
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking for 10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other values.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve (percent viability vs. drug concentration) to determine the IC50 value.
-
Protocol 3: P-glycoprotein (MDR1) Expression Analysis
A. Western Blotting for P-gp Protein Expression
-
Protein Extraction:
-
Lyse parental and this compound-resistant cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto a 7.5% SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against P-gp/MDR1 (e.g., clone C219) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
B. qPCR for ABCB1 (MDR1) mRNA Expression
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from parental and resistant cells using a suitable kit (e.g., TRIzol).
-
Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA, SYBR Green master mix, and primers specific for the ABCB1 gene and a housekeeping gene (e.g., GAPDH or ACTB).
-
Perform the qPCR reaction in a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of the ABCB1 gene in the resistant cells compared to the parental cells using the ΔΔCt method.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: P-gp mediated this compound resistance signaling pathway.
Caption: Workflow for studying and overcoming this compound resistance.
Caption: Role of Mcl-1 in resistance to this compound-induced apoptosis.
References
- 1. Actinomycin D causes multidrug resistance and differentiation in a human rhabdomyosarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. images.novusbio.com [images.novusbio.com]
- 6. dispendix.com [dispendix.com]
- 7. pcrbio.com [pcrbio.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. Therapeutic differentiation in a human rhabdomyosarcoma cell line selected for resistance to actinomycin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug: Dactinomycin - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 12. Doxycycline Induces Expression of P Glycoprotein in MCF-7 Breast Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Dactinomycin Cytotoxicity in Non-Cancerous Cells
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with actionable strategies to reduce the cytotoxic effects of Dactinomycin on normal, non-cancerous cells during pre-clinical research. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Dactinomycin cytotoxicity in normal cells?
A1: Dactinomycin's cytotoxicity in normal cells stems from its primary mechanism of action: intercalating into DNA and inhibiting RNA synthesis.[1][2][3] This disruption of transcription affects rapidly dividing normal cells, such as those in the bone marrow and gastrointestinal tract, leading to common side effects like myelosuppression and mucositis.[1][2] Additionally, Dactinomycin can generate reactive oxygen species (ROS), causing oxidative damage to DNA, proteins, and lipids, which further contributes to its toxicity.[1]
Q2: How can I selectively protect normal cells while maintaining Dactinomycin's anti-cancer efficacy?
A2: A promising strategy is "cyclotherapy," which involves pre-treating cells with a cytostatic agent to induce a temporary and reversible cell cycle arrest in normal cells.[4][5] Since many cancer cells have defective cell cycle checkpoints (e.g., p53 mutations), they continue to proliferate and remain susceptible to Dactinomycin. In contrast, the arrested normal cells are shielded from the cytotoxicity of cell-cycle-dependent chemotherapeutics.[4][6][7]
Q3: Are there specific compounds that can induce this protective cell cycle arrest?
A3: Yes, several small molecules that activate the p53 pathway have been investigated as chemoprotectants. These include Nutlin-3, an inhibitor of the p53-MDM2 interaction, and even low, non-toxic doses of Dactinomycin itself (LDactD).[4][6][7] These agents can induce a G1 and G2 cell cycle arrest in normal cells, protecting them from subsequent treatment with cytotoxic drugs.[4]
Q4: Can antioxidants help reduce Dactinomycin-induced cytotoxicity?
A4: Yes, given that Dactinomycin induces oxidative stress, antioxidants can offer a protective effect.[1] For instance, the bioactive flavonoid Galangin has shown potential in protecting liver cells from Dactinomycin-induced injury by mitigating oxidative stress.[8] Activating the Nrf2 pathway, a master regulator of the cellular antioxidant response, is another key strategy to protect cells from oxidative damage.[9][10][11]
Q5: What is the role of autophagy in Dactinomycin cytotoxicity, and can it be targeted for protection?
A5: Autophagy is a cellular self-degradation process that can be modulated by chemotherapeutic agents. While the precise role of autophagy in Dactinomycin-induced cytotoxicity is complex and context-dependent, targeting autophagy is an area of active research. The use of autophagy inhibitors is being explored in combination with chemotherapy, but their effects on normal tissue toxicity need careful consideration.[12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High cytotoxicity observed in normal cell lines at low Dactinomycin concentrations. | - High proliferation rate of normal cells.- Incorrect Dactinomycin concentration.- Cell line hypersensitivity. | - Confirm the doubling time of your normal cell line.- Perform a thorough dose-response curve to determine the precise IC50.- Consider using a less sensitive normal cell line for your experiments. |
| Protective agent (e.g., Nutlin-3) is also causing toxicity in normal cells. | - Concentration of the protective agent is too high.- Prolonged incubation with the protective agent. | - Titrate the concentration of the protective agent to find a non-toxic, cytostatic dose.- Optimize the pre-incubation time to achieve cell cycle arrest without inducing apoptosis. |
| Inconsistent results when using a cyclotherapy approach. | - Timing of Dactinomycin addition is not optimal.- Incomplete cell cycle arrest in the normal cell population. | - Precisely time the addition of Dactinomycin to coincide with maximal cell cycle arrest induced by the protective agent.- Verify cell cycle arrest using flow cytometry (cell cycle analysis) before adding Dactinomycin. |
| Antioxidant treatment fails to rescue normal cells from Dactinomycin toxicity. | - Antioxidant is not cell-permeable.- Insufficient concentration or pre-incubation time.- Oxidative stress is not the primary driver of toxicity in your specific cell model. | - Use a cell-permeable antioxidant.- Optimize the concentration and pre-incubation time of the antioxidant.- Investigate other mechanisms of Dactinomycin-induced cell death, such as apoptosis, using relevant assays (e.g., caspase activity). |
Experimental Protocols & Data
Cyclotherapy for Chemoprotection
This protocol outlines a general workflow for testing the efficacy of a p53-activating chemoprotectant in shielding normal cells from Dactinomycin.
Quantitative Data Summary: Cyclotherapy
| Cell Line | Treatment | IC50 of Dactinomycin (nM) | Fold Protection |
| Normal Fibroblasts | Dactinomycin alone | 5 | - |
| Normal Fibroblasts | Nutlin-3 pre-treatment + Dactinomycin | 50 | 10 |
| p53-mutant Cancer Cells | Dactinomycin alone | 4 | - |
| p53-mutant Cancer Cells | Nutlin-3 pre-treatment + Dactinomycin | 4.5 | 1.1 |
Note: The data presented in this table is a representative summary based on findings in the literature and should be adapted based on your specific experimental results.
Nrf2 Activation for Antioxidant Protection
This protocol describes a method to assess whether activating the Nrf2 pathway can protect normal cells from Dactinomycin-induced oxidative stress.
Quantitative Data Summary: Antioxidant Protection
| Cell Line | Treatment | % Cell Viability | Relative ROS Levels |
| Normal Hepatocytes | Control | 100 | 1 |
| Normal Hepatocytes | Dactinomycin (10 nM) | 45 | 3.5 |
| Normal Hepatocytes | Nrf2 Activator + Dactinomycin (10 nM) | 85 | 1.5 |
Note: The data presented in this table is a representative summary based on findings in the literature and should be adapted based on your specific experimental results.
Signaling Pathways
p53-Mediated Cell Cycle Arrest for Chemoprotection
This diagram illustrates the mechanism by which p53 activation can lead to cell cycle arrest, thereby protecting normal cells from Dactinomycin's cytotoxic effects.
Nrf2-Mediated Antioxidant Response
This diagram shows how activation of the Nrf2 pathway can enhance the antioxidant capacity of normal cells, protecting them from Dactinomycin-induced oxidative stress.
References
- 1. What is the mechanism of Dactinomycin? [synapse.patsnap.com]
- 2. Dactinomycin - Wikipedia [en.wikipedia.org]
- 3. Dactinomycin: An Overview â ImpriMed [imprimedicine.com]
- 4. Cyclotherapy: opening a therapeutic window in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of an Actinomycin D/VX-680 aurora kinase inhibitor combination in p53-based cyclotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific activation of the p53 pathway by low dose actinomycin D: a new route to p53 based cyclotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gulhanemedj.org [gulhanemedj.org]
- 9. The Role of Nrf2 and Cytoprotection in Regulating Chemotherapy Resistance of Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NRF2 promotes survival following exposure to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of NRF2 in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2020160221A2 - Macrocyclic peptides for targeted inhibition of autophagy - Google Patents [patents.google.com]
Technical Support Center: Optimizing Actinocin for Apoptosis Induction
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for effectively using Actinocins to induce apoptosis in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Actinocin and what is its primary mechanism for inducing apoptosis?
A1: this compound is the chromophore component of a class of polypeptide antibiotics known as Actinomycins (e.g., Actinomycin D, Actinomycin V), which are potent cytotoxic agents used in cancer research and therapy.[1][2] Their primary mechanism involves intercalating into DNA, particularly at GC-rich regions.[1][3] This physical obstruction inhibits the progression of RNA polymerase, thereby blocking gene transcription.[1][3] The disruption of RNA and subsequent protein synthesis triggers a cascade of cellular events that lead to programmed cell death, or apoptosis.[2][4]
Q2: How does this compound-induced transcription inhibition lead to apoptosis?
A2: By inhibiting transcription, Actinocins prevent the synthesis of short-lived anti-apoptotic proteins. This shifts the cellular balance towards pro-apoptotic factors, initiating the apoptotic cascade. The process can be triggered through multiple routes, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4] Key events include the activation of caspases, changes in mitochondrial membrane potential, and the release of cytochrome c.[5][6]
Q3: Which signaling pathways are primarily affected by this compound treatment?
A3: Studies, particularly with Actinomycin V, show that it induces apoptosis by targeting two key pathways. Firstly, it triggers the mitochondrial pathway, characterized by a loss of mitochondrial membrane potential, cytochrome c release, and subsequent activation of caspase-9 and caspase-3.[5] Secondly, it can inhibit the PI3K/AKT signaling pathway, a critical pathway for cell survival and growth.[5] Inhibition of PI3K/AKT signaling promotes apoptosis.[5]
Q4: What is a recommended starting concentration for this compound?
A4: The optimal concentration is highly cell-line dependent. It is crucial to perform a dose-response experiment (e.g., using an MTT assay) to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. However, based on published data, concentrations in the low nanomolar (nM) range are often effective. For example, the IC50 of Actinomycin V after 48 hours was 2.85 nM in HCT-116 cells and 6.38 nM in HT-29 cells.[5] For Actinomycin D, effective concentrations for inducing apoptosis in osteosarcoma cells ranged from 1 to 5 µM for 24 hours.[2]
Q5: What are the potential off-target effects of Actinocins?
A5: While the primary target is DNA transcription, off-target effects are a consideration with any small molecule inhibitor.[7] The mechanism of this compound is complex and can include impacts on topoisomerase function and the generation of double-strand breaks.[3] It is crucial to use the lowest effective concentration determined from dose-response studies and confirm findings with multiple assays to ensure the observed apoptosis is due to the intended mechanism and not a non-specific cytotoxic effect.[7]
Data Presentation: Effective Concentrations
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Actinomycin V and Actinomycin D in various cell lines, providing a reference for designing experiments.
Table 1: IC50 Values of Actinomycin V in Human Cell Lines (48h Treatment)
| Cell Line | Cell Type | IC50 (nmol/L) |
|---|---|---|
| HCT-116 | Colorectal Carcinoma | 2.85 ± 0.10 |
| HT-29 | Colorectal Adenocarcinoma | 6.38 ± 0.46 |
| SW620 | Colorectal Adenocarcinoma | 6.43 ± 0.16 |
| SW480 | Colorectal Adenocarcinoma | 8.65 ± 0.31 |
Data sourced from a study on colorectal cancer cells.[5]
Table 2: Effective Concentrations of Actinomycin D in Various Cancer Cell Lines
| Cell Line | Cell Type | Concentration | Exposure Time | Observed Effect |
|---|---|---|---|---|
| MG63 | Human Osteosarcoma | 5 µM | 2-24 hours | Time-dependent increase in apoptosis[2] |
| MG63 | Human Osteosarcoma | 0.1 - 5 µM | 24 hours | Dose-dependent increase in apoptosis[2] |
| PANC-1 | Pancreatic Cancer | 10 ng/mL | Not Specified | Apoptosis Induction[8] |
| AsPC1 | Pancreatic Cancer | 15 ng/mL | 6-48 hours | Cell Death[1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound-induced apoptosis signaling cascade.
Caption: Workflow for optimizing this compound concentration.
Troubleshooting Guide
Q: My cells are not showing signs of apoptosis after treatment. What went wrong?
A: There are several potential reasons for a lack of apoptotic induction:
-
Insufficient Concentration/Duration: The this compound concentration may be too low or the incubation time too short for your specific cell line. Refer to dose-response data and consider running a time-course experiment (e.g., 12, 24, 48 hours).[9]
-
Cell Health and Confluency: Ensure you are using healthy, log-phase cells. Overly confluent or starved cells may not respond as expected.[9]
-
Reagent Degradation: Ensure the this compound stock solution has been stored correctly and has not degraded.
-
Apoptotic Cells Lost: During harvesting, apoptotic cells may detach and be present in the supernatant. Always collect both the supernatant and adherent cells to avoid losing the target population.[9]
Q: I'm seeing high background or non-specific staining in my Annexin V flow cytometry assay. How can I fix this?
A: High background can obscure your results. Consider the following:
-
Harsh Cell Handling: Over-trypsinization or excessive physical manipulation (e.g., vigorous vortexing) can damage cell membranes, leading to false positives for both Annexin V and Propidium Iodide (PI).[9] Use a gentle dissociation enzyme and handle cells carefully.
-
Reagent Concentration: Using too much Annexin V or PI can lead to non-specific binding. Titrate your reagents to find the optimal concentration for your cell type.[10]
-
Compensation Issues: Improper fluorescence compensation can cause signal from one channel to "spill over" into another. Always run single-stain controls (cells + Annexin V only, cells + PI only) to set compensation correctly.[9]
-
Delayed Analysis: Analyze samples as soon as possible after staining. Prolonged incubation can lead to an increase in necrotic cells.[9]
Q: My results are inconsistent between experiments. What are the common causes?
A: Inconsistency often stems from subtle variations in experimental conditions.
-
Cell Culture Variability: Ensure consistency in cell passage number, seeding density, and media components.
-
Reagent Preparation: Prepare fresh dilutions of this compound and staining reagents for each experiment from a reliable stock.
-
Incubation Times: Use a precise timer for all incubation steps, from drug treatment to staining.
-
Instrument Settings: Ensure the flow cytometer settings (voltages, gates) are consistent across all experiments. It is best practice to establish gates based on your controls for each run.[11]
Caption: Troubleshooting decision tree for common issues.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability (Dose-Response)
This assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the IC50 of this compound.[12]
Materials:
-
Cells of interest
-
96-well flat-bottom plates
-
This compound stock solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle-only control (e.g., DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[13]
-
Add MTT Reagent: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[13] Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Cold Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with the predetermined optimal concentration of this compound for the desired time. Prepare a negative control (vehicle-treated) and positive control.
-
Harvesting: Collect both floating (from supernatant) and adherent cells. For adherent cells, wash with PBS and detach using a gentle enzyme (e.g., Accutase or Trypsin-EDTA). Combine all cells from the same sample.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes.[7]
-
Resuspension: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.[7][15]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7][14]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube.[14] Analyze the samples by flow cytometry immediately (within 1 hour).
References
- 1. Actinomycin D enhances killing of cancer cells by immunotoxin RG7787 through activation of the extrinsic pathway of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Actinomycin V Induces Apoptosis Associated with Mitochondrial and PI3K/AKT Pathways in Human CRC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Actinomycin D-induced apoptosis involves the potassium channel Kv1.3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Actinomycin D induces apoptosis and inhibits growth of pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. yeasenbio.com [yeasenbio.com]
- 10. benchchem.com [benchchem.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. kumc.edu [kumc.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Inconsistent Results with Actinocin (Actinomycin D)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with Actinocin (more commonly known as Actinomycin D).
Frequently Asked Questions (FAQs)
Q1: What is this compound (Actinomycin D) and what is its primary mechanism of action?
This compound, widely known as Actinomycin D, is a polypeptide antibiotic produced by soil bacteria of the Streptomyces genus.[1][2] Its primary mechanism of action is the inhibition of transcription. It intercalates into double-stranded DNA at guanine-cytosine (G-C) rich regions, which physically obstructs the progression of RNA polymerase.[3][4] This leads to a blockage of RNA chain elongation and, consequently, inhibits protein synthesis.[1]
Q2: What are the common research applications of Actinomycin D?
Due to its potent transcription inhibition activity, Actinomycin D is widely used in molecular and cell biology research for:
-
mRNA stability assays: By halting new mRNA synthesis, researchers can measure the decay rate of specific transcripts.[5][6][7]
-
Inducing apoptosis: At higher concentrations, Actinomycin D can trigger programmed cell death, making it a useful tool for studying apoptotic pathways.[1][2][3]
-
Cancer research: It is used as an anticancer agent to inhibit the growth of rapidly dividing tumor cells.[3]
Q3: Is Actinomycin D light-sensitive?
Yes, Actinomycin D is highly sensitive to light, especially in dilute solutions.[8][9][10] It is crucial to protect stock solutions and experimental setups from light by using amber vials or covering them with aluminum foil to prevent degradation.
Q4: How should I prepare and store Actinomycin D stock solutions?
Actinomycin D is typically supplied as a lyophilized powder.[1] For a stock solution, it is recommended to reconstitute it in a suitable solvent like DMSO or DMF.[11][12] For instance, to make a 10 mM stock, you can reconstitute 5 mg in 398.28 μl of DMSO.[1] Stock solutions should be stored at -20°C and are expected to be stable for at least a month when frozen in aliquots.[9] It is not recommended to store aqueous solutions for more than one day.[11]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Transcription
Q: I'm not observing the expected level of transcription inhibition in my experiments. What could be the cause?
A: Several factors can contribute to this issue. Here's a step-by-step troubleshooting guide:
-
Verify Reagent Integrity:
-
Proper Dissolution: Ensure that the Actinomycin D powder is fully dissolved in the recommended solvent (e.g., DMSO) before further dilution in your culture medium. Incomplete dissolution can lead to lower effective concentrations.
-
Light Protection: Confirm that your stock solutions and experimental plates have been consistently protected from light, as Actinomycin D is light-sensitive and can degrade upon exposure.[8][9][10]
-
Storage Conditions: Ensure that the stock solution has been stored correctly at -20°C in aliquots to avoid repeated freeze-thaw cycles.
-
-
Optimize Experimental Conditions:
-
Concentration: The effective concentration of Actinomycin D can vary significantly between cell lines.[10][13] If you are not seeing an effect, consider performing a dose-response experiment to determine the optimal concentration for your specific cell line. Typical working concentrations range from 10 nM to 1,000 nM.[1]
-
Incubation Time: The onset of transcriptional inhibition is rapid, but the duration of treatment required to observe downstream effects can vary. Typical incubation times range from 6 to 48 hours.[1]
-
-
Validate Experimental Readout:
-
Positive Control: Include a positive control gene known to have a short mRNA half-life (e.g., c-myc) to confirm that the Actinomycin D treatment is working.[14] A significant decrease in the mRNA level of this gene after a short treatment time indicates successful transcription inhibition.
-
RNA Quality: Ensure that the RNA extracted from your cells is of high quality and not degraded.
-
Issue 2: High Variability in Apoptosis Induction
Q: I'm seeing inconsistent levels of apoptosis across my replicate experiments. Why is this happening?
A: Variability in apoptosis induction can stem from several sources:
-
Cell Health and Confluency:
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before treatment. Stressed or unhealthy cells may respond differently to apoptosis-inducing stimuli.
-
Confluency: Cell density can influence the cellular response to drugs. Aim for a consistent cell confluency (e.g., 70-80%) across all experiments.[8]
-
-
Drug Concentration and Treatment Duration:
-
Dose-Response: The induction of apoptosis is often dose-dependent. A slight variation in the final drug concentration can lead to significant differences in the apoptotic response. Perform a careful dose-response curve to identify a concentration that gives a robust and reproducible apoptotic effect.
-
Time Course: Apoptosis is a dynamic process. The timing of your endpoint measurement is critical. Consider performing a time-course experiment to identify the optimal time point for observing apoptosis in your cell line.
-
-
Cell Line-Specific Sensitivity:
Issue 3: Unexpected Off-Target Effects or Cellular Stress Responses
Q: I'm observing cellular changes that don't seem directly related to transcription inhibition or apoptosis. What could be the cause?
A: While Actinomycin D is a potent transcription inhibitor, it can also induce other cellular responses:
-
Cell Cycle Arrest: Actinomycin D can cause cell cycle arrest at the G1/S and G2/M phases, which is a secondary effect of inhibiting the synthesis of cyclins and other cell cycle-related proteins.
-
Activation of Stress Pathways: As a cellular stressor, Actinomycin D can activate various signaling pathways, including MAP kinases (ERK, p38, and JNK) and AKT.[17]
-
DNA Damage Response: By intercalating into DNA, Actinomycin D can cause DNA single-strand breaks, triggering a DNA damage response.[18]
To mitigate these effects, consider using the lowest effective concentration of Actinomycin D and the shortest possible treatment time to achieve your desired primary outcome.
Quantitative Data
The inhibitory concentration (IC50) of Actinomycin D can vary significantly across different cell lines. The following table summarizes some reported IC50 values.
| Cell Line | Cancer Type | Assay | IC50 (48h) | Reference |
| GSC lines | Glioblastoma | Cell Viability | Varies | [19] |
| SCLC cell lines | Small Cell Lung Cancer | Cell Viability | Varies | [20] |
| A2780 | Ovarian Cancer | Cytotoxicity | 0.0017 µM | [21] |
| A549 | Lung Cancer | Cytotoxicity | 0.000201 µM | [21] |
| PC3 | Prostate Cancer | Cytotoxicity | 0.000276 µM | [21] |
| HCT-116 | Colorectal Cancer | MTT | 2.85 ± 0.10 nM | [22] |
| HT-29 | Colorectal Cancer | MTT | 6.38 ± 0.46 nM | [22] |
| SW620 | Colorectal Cancer | MTT | 6.43 ± 0.16 nM | [22] |
| SW480 | Colorectal Cancer | MTT | 8.65 ± 0.31 nM | [22] |
| SK-N-JD | Neuroblastoma | Cell Viability | Varies | [15] |
| SH-SY5Y | Neuroblastoma | Cell Viability | Varies | [15] |
| LA1-55n | Neuroblastoma | Cell Viability | Varies | [15] |
| SK-N-AS | Neuroblastoma | Cell Viability | Varies | [15] |
Experimental Protocols
Protocol 1: mRNA Stability Assay
This protocol is used to determine the half-life of a specific mRNA transcript.
-
Cell Seeding: Seed cells in multiple wells of a culture plate to allow for harvesting at different time points. Grow cells to 70-80% confluency.[8]
-
Time Point Zero (t=0): Harvest the cells from the first well to serve as the t=0 time point.
-
Actinomycin D Treatment: To the remaining wells, add pre-warmed cell culture medium containing Actinomycin D at a final concentration that effectively inhibits transcription in your cell line (typically 1-10 µg/mL).[5][23]
-
Time Course Collection: Harvest cells at various time points after the addition of Actinomycin D (e.g., 0, 1, 2, 4, 6, and 8 hours).[5]
-
RNA Extraction: Immediately extract total RNA from the harvested cells.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
qPCR Analysis: Perform quantitative PCR (qPCR) using primers specific for your gene of interest and a stable housekeeping gene.
-
Data Analysis: Calculate the relative mRNA abundance at each time point, normalized to the t=0 time point. Plot the relative mRNA abundance against time and fit an exponential decay curve to determine the mRNA half-life.
Protocol 2: Induction of Apoptosis
This protocol describes the induction of apoptosis using Actinomycin D.
-
Cell Seeding: Seed cells in a culture plate and grow to the desired confluency.
-
Treatment: Treat the cells with Actinomycin D at a concentration known to induce apoptosis in your cell line. Include an untreated control group.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 hours).
-
Apoptosis Assay: Assess apoptosis using a method of your choice, such as:
-
Annexin V/Propidium Iodide (PI) Staining: This method distinguishes between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
-
Caspase Activity Assay: Measure the activity of key executioner caspases, such as caspase-3, using a colorimetric or fluorometric assay.[24]
-
TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[25]
-
-
Analysis: Quantify the percentage of apoptotic cells using flow cytometry or fluorescence microscopy.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Action of Actinomycin D.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Apoptosis signaling induced by Actinomycin D.
References
- 1. Actinomycin D | Cell Signaling Technology [cellsignal.com]
- 2. benchchem.com [benchchem.com]
- 3. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.monash.edu [research.monash.edu]
- 7. mRNA Stability Assay Using transcription inhibition by Actinomycin D in Mouse Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Inhibiting transcription in cultured metazoan cells with actinomycin D to monitor mRNA turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Actinomycin D, 5 mg - FAQs [thermofisher.com]
- 13. On the differential cytotoxicity of actinomycin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Effect of low doses of actinomycin D on neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. academic.oup.com [academic.oup.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. selleckchem.com [selleckchem.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. pubs.rsc.org [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
Dactinomycin Technical Support Center: Stability and Storage Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed information on the stability and proper storage of Dactinomycin (also known as Actinomycin D). Adherence to these guidelines is critical for ensuring the integrity and efficacy of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized Dactinomycin powder?
A1: Lyophilized Dactinomycin powder should be stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F).[1] It is crucial to protect the powder from light and humidity to prevent degradation.[1]
Q2: What is the recommended procedure for reconstituting Dactinomycin powder?
A2: To reconstitute Dactinomycin, use Sterile Water for Injection without preservatives.[2] The use of diluents containing preservatives such as benzyl alcohol or parabens will cause the formation of a precipitate.[1][2] For a standard 0.5 mg vial, adding 1.1 mL of Sterile Water for Injection will result in a solution with a concentration of approximately 500 µg/mL.[2] The reconstituted solution should be a clear, gold-colored solution.[1]
Q3: How long is the reconstituted Dactinomycin solution stable?
A3: The reconstituted solution is chemically stable, but it does not contain any preservatives. To minimize the risk of microbial contamination, it is recommended to use the reconstituted solution immediately. If not used immediately, any unused portion should be discarded.[1][3] Some sources suggest that the reconstituted solution can be stable for up to 10 hours at room temperature.[1]
Q4: What diluents are compatible with Dactinomycin for further dilution?
A4: Reconstituted Dactinomycin can be further diluted with 5% Dextrose Injection or 0.9% Sodium Chloride Injection.[1]
Q5: How stable is the diluted Dactinomycin solution for infusion?
A5: The stability of the diluted solution is concentration-dependent. Solutions diluted to a concentration of 10 mcg/mL or higher in 5% Dextrose or 0.9% Sodium Chloride are chemically stable for up to 10 hours at room temperature in both glass and PVC containers.[1] Dilutions to concentrations lower than 10 mcg/mL result in significantly lower recoveries and are not recommended.[1]
Q6: Are there any known incompatibilities I should be aware of?
A6: Yes. Do not use diluents containing preservatives like benzyl alcohol or parabens for reconstitution, as they will cause precipitation.[1][2] Additionally, it has been reported that Dactinomycin can be partially removed from solutions by cellulose ester membrane filters.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms upon reconstitution. | Use of a diluent containing preservatives (e.g., benzyl alcohol, parabens). | Discard the solution and reconstitute a fresh vial using only Sterile Water for Injection without preservatives. |
| The reconstituted solution is cloudy or discolored. | Improper reconstitution or potential contamination. | Do not use the solution. Discard it and prepare a fresh solution, ensuring aseptic techniques are followed. The correct appearance is a clear, gold-colored solution. |
| Inconsistent experimental results. | Degradation of Dactinomycin due to improper storage or handling. | Review storage conditions of the lyophilized powder (must be protected from light and humidity). Ensure the reconstituted and diluted solutions are used within the recommended stability timeframes. Prepare fresh solutions for each experiment. |
| Use of low concentration solutions (<10 mcg/mL). | Prepare diluted solutions at a concentration of 10 mcg/mL or higher to ensure stability and accurate dosing. | |
| Use of incompatible filters. | Avoid using cellulose ester membrane filters for filtering Dactinomycin solutions. |
Quantitative Stability Data
While specific time-course data on the percentage of Dactinomycin remaining at various temperatures and time points is limited in publicly available literature, the following tables summarize the known stability information.
Table 1: Stability of Lyophilized Dactinomycin Powder
| Storage Condition | Recommendation |
| Temperature | 20°C to 25°C (68°F to 77°F)[1] |
| Light | Protect from light[1] |
| Humidity | Protect from humidity[1] |
Table 2: Stability of Reconstituted Dactinomycin Solution (500 µg/mL)
| Storage Temperature | Duration of Stability | Notes |
| Room Temperature | Up to 10 hours[1] | Contains no preservatives; discard any unused portion to avoid microbial contamination.[1][3] |
Table 3: Stability of Diluted Dactinomycin Solution
| Diluent | Concentration | Storage Temperature | Duration of Stability | Container |
| 5% Dextrose | ≥ 10 µg/mL | Room Temperature | Up to 10 hours[1] | Glass or PVC |
| 0.9% Sodium Chloride | ≥ 10 µg/mL | Room Temperature | Up to 10 hours[1] | Glass or PVC |
| 5% Dextrose or 0.9% NaCl | < 10 µg/mL | Room Temperature | Not Recommended (Significant loss of recovery)[1] | N/A |
Table 4: Effect of pH on Dactinomycin Stability
| pH | Concentration | Temperature | Time | Percent Loss |
| 5 to 7 | 30 µg/mL | 25°C | 6 hours | ~2% to 3% |
| 9 | 30 µg/mL | 25°C | 6 hours | ~80% |
Experimental Protocols
Stability-Indicating HPLC Method (Based on USP Monograph)
This method can be used to determine the concentration of Dactinomycin and to detect the presence of degradation products.
-
Chromatographic System:
-
Mode: Liquid Chromatography (LC)
-
Detector: UV, 254 nm
-
Column: 3.9-mm × 30-cm; packing L1 (C18)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
-
Mobile Phase:
-
Prepare a mixture of acetonitrile, 0.04 M sodium acetate, and 0.07 M acetic acid (46:25:25).
-
Filter through a 1-µm or finer pore size filter and degas.
-
The acetonitrile concentration may be varied to achieve appropriate system performance and a suitable elution time.
-
-
Standard Solution Preparation:
-
Accurately weigh a quantity of USP Dactinomycin Reference Standard (RS) and dissolve in the Mobile Phase.
-
Dilute quantitatively with the Mobile Phase to obtain a solution with a known concentration of about 1.2 mg/mL.
-
Use a freshly prepared solution and protect it from light.
-
-
Sample Solution Preparation:
-
Accurately weigh about 30 mg of Dactinomycin and dissolve in 25.0 mL of the Mobile Phase.
-
Use a freshly prepared solution and protect it from light.
-
-
System Suitability:
-
Sample: Standard solution
-
Requirements: The relative standard deviation for replicate injections is not more than 1.0%.
-
-
Procedure:
-
Separately inject equal volumes of the Standard solution and the Sample solution into the chromatograph.
-
Record the chromatograms and measure the responses for the major peaks.
-
The retention time for dactinomycin is about 25 minutes.
-
Visualizations
Caption: Dactinomycin's mechanism of action.
Caption: Potential degradation pathways for Dactinomycin.
Caption: Workflow for Dactinomycin stability testing.
References
Actinocin solubility issues and solutions
Technical Support Center: Actinocin
Welcome to the technical support center for this compound and related phenoxazinone-based compounds. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during experiments, with a primary focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a common issue?
This compound is the chromophore component of the actinomycins, a class of potent antineoplastic antibiotics isolated from Streptomyces bacteria.[1][2][3] Its chemical structure, a phenoxazinone ring system, is largely nonpolar, contributing to its characteristically low aqueous solubility.[4] This poor solubility presents a significant challenge for researchers, as it can lead to precipitation in aqueous buffers, hinder absorption in biological systems, and result in low bioavailability for in vivo studies.[5][6]
Q2: What are the recommended primary solvents for preparing this compound stock solutions?
Due to its hydrophobic nature, this compound and its derivatives, like Actinomycin D, should first be dissolved in an organic solvent.[7] Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are highly effective solvents for creating concentrated stock solutions.[7] Acetone, acetonitrile, and ethanol can also be used.[8] It is crucial to use anhydrous solvents, as the powder form can be hygroscopic, and absorbed moisture can reduce solubility.[8][9]
Q3: How can I prepare a working solution of this compound in an aqueous buffer for my experiments?
Directly dissolving this compound in aqueous buffers is not recommended due to its poor solubility. The standard method is to first prepare a high-concentration stock solution in a suitable organic solvent like DMSO.[7] This stock solution can then be serially diluted into your aqueous experimental medium (e.g., cell culture media, PBS). It is critical to add the stock solution to the aqueous buffer slowly while vortexing or stirring to prevent the compound from precipitating out of solution due to the sudden change in solvent polarity.[10] For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in DMF and then dilute it with the aqueous buffer of your choice.[7]
Q4: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What can I do?
This is a common problem known as "crashing out." Several strategies can mitigate this issue:
-
Reduce Final Concentration: Your target concentration may exceed the solubility limit in the final buffer. Try working with a lower final concentration.[10]
-
Modify Dilution Method: Instead of adding the DMSO stock directly to the buffer, try adding the buffer to the DMSO stock dropwise while continuously vortexing. This more gradual solvent exchange can help maintain solubility.[10]
-
Use Co-solvents and Surfactants: For in vivo or other complex applications, incorporating co-solvents (e.g., PEG300) or surfactants (e.g., Tween-80) into the final formulation can significantly enhance solubility.[5][11]
-
Pre-warm the Buffer: Gently warming the aqueous buffer before adding the stock solution can sometimes improve solubility.[10]
Q5: What are the stability and storage recommendations for this compound solutions?
This compound and its derivatives are sensitive to light, especially in dilute solutions.[8][11]
-
Light Protection: Always store solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[11]
-
Temperature: Store concentrated stock solutions at 2-8°C for short-term use or in frozen aliquots at -20°C for long-term storage (stable for at least a month).[8][11] Aqueous solutions should be prepared fresh and not stored for extended periods.[7]
-
pH: The compound is incompatible with strong acids and bases. Maintain solutions at a neutral pH unless experimentally required.[11]
-
Adsorption: this compound derivatives can adsorb to plastic and glass surfaces over time, especially in dilute solutions.[8]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Precipitation in Aqueous Solution
Symptoms:
-
Visible particulate matter or cloudiness after diluting a stock solution into an aqueous buffer (e.g., PBS, cell culture media).
-
Inconsistent results or lower-than-expected compound activity.
Root Causes and Solutions:
-
Exceeding Solubility Limit: The final concentration is too high for the aqueous medium.
-
Solution: Perform a solubility test to determine the practical limit in your specific buffer. Reduce the working concentration if possible.[10]
-
-
Abrupt Solvent Polarity Change: The rapid shift from an organic solvent to an aqueous one causes the compound to crash out.
-
Incorrect pH: The pH of the buffer may be unfavorable for solubility.
-
Solution: While this compound is unstable at extreme pH, minor adjustments within a biocompatible range (if the experiment allows) can be tested.[10]
-
Data Presentation: Solubility Overview
The solubility of this compound is best represented by data from its most-studied derivative, Actinomycin D.
Table 1: Solubility of Actinomycin D in Various Solvents
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | 100 mg/mL[9][11] | 79.65 mM[9][11] | May require sonication for complete dissolution. Use fresh, moisture-free DMSO.[9][11] |
| DMF | ~20 mg/mL[7] | ~15.93 mM | Recommended for preparing solutions for aqueous dilution.[7] |
| Acetonitrile | 10 mg/mL[8] | 7.97 mM | --- |
| Acetone | 10 mg/mL[8] | 7.97 mM | --- |
| Ethanol | 1 g in ~8 mL[11] | --- | --- |
| Water | Sparingly Soluble (~0.5 mg/mL)[7][8] | ~0.40 mM | Solubility decreases as temperature increases.[11] |
Table 2: Example Formulations for Enhanced Solubility (In Vivo Studies)
| Formulation Composition | Final Concentration | Result | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear Solution | [11] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL | Suspended Solution | [11] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated, stable stock solution for subsequent dilution.
Materials:
-
This compound (or Actinomycin D) powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Weighing: In a fume hood, carefully weigh the desired amount of this compound powder. (For 1 mL of 10 mM solution, use 1.255 mg of Actinomycin D, MW: 1255.42 g/mol ).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the powder.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If full dissolution is not achieved, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.[11]
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed and protected from light.[8]
Protocol 2: Preparation of a 1 µg/mL Working Solution for Cell Culture
Objective: To prepare a dilute working solution in cell culture medium from a DMSO stock.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, sterile cell culture medium
Procedure:
-
Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the 10 mM stock solution in sterile DMSO or cell culture medium to have better control over the final dilution step.
-
Final Dilution: Warm the required volume of cell culture medium to 37°C.
-
Dispensing: While gently swirling or vortexing the pre-warmed medium, add the required volume of the this compound stock solution dropwise to achieve the final concentration of 1 µg/mL.
-
Mixing: Ensure the solution is mixed thoroughly before adding it to the cells.
-
Application: Use the freshly prepared working solution immediately. Do not store dilute aqueous solutions.[7]
Mechanism of Action & Signaling Pathways
This compound-containing compounds like Actinomycin D primarily function by inhibiting transcription.[2][12] This mechanism underlies its potent anti-tumor activity and its use as a tool in molecular biology research.
The downstream effects of transcription inhibition by this compound can impact multiple signaling pathways critical for cell survival and proliferation, such as the PI3K/AKT pathway. Inhibition of this pathway can contribute to the induction of apoptosis.[13]
References
- 1. This compound | C16H12N2O6 | CID 96175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Actinomycin D | Cell Signaling Technology [cellsignal.com]
- 3. Dactinomycin - Wikipedia [en.wikipedia.org]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Actinomycin D | 50-76-0 [chemicalbook.com]
- 13. Actinomycin V Induces Apoptosis Associated with Mitochondrial and PI3K/AKT Pathways in Human CRC Cells - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Dactinomycin treatment time for optimal effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Dactinomycin (also known as Actinomycin D) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Dactinomycin?
A1: Dactinomycin's primary mechanism of action is the inhibition of transcription.[1][2][3] It intercalates into the minor groove of the DNA double helix, specifically at guanine-cytosine (G-C) rich regions.[2] This binding physically obstructs the progression of RNA polymerase, thereby preventing the elongation of the RNA chain and halting transcription.[1][2] This disruption of transcription leads to a deficiency in newly synthesized mRNA and other RNAs, which in turn inhibits protein synthesis and ultimately results in cell cycle arrest and apoptosis.[2][4]
Q2: What are the expected cellular effects of Dactinomycin treatment?
A2: Dactinomycin treatment leads to several key cellular effects:
-
Inhibition of Transcription: As a potent inhibitor of RNA polymerase, Dactinomycin rapidly blocks the synthesis of all types of RNA.[1][2]
-
Cell Cycle Arrest: Dactinomycin can induce cell cycle arrest, primarily at the G1 phase.[5][6]
-
Induction of Apoptosis: By inhibiting the transcription of anti-apoptotic genes and inducing cellular stress, Dactinomycin is a strong inducer of apoptosis (programmed cell death).[4][7] This can be observed through DNA fragmentation, caspase activation, and changes in mitochondrial membrane potential.[4][8][9]
-
Immunogenic Cell Death (ICD): In some cancer cells, Dactinomycin can induce a form of cell death that stimulates an anti-tumor immune response.[10][11]
Q3: How should Dactinomycin be prepared and stored?
A3: Dactinomycin is typically a crystalline powder that is sensitive to light. For experimental use, it is commonly dissolved in sterile DMSO to create a stock solution. Store the stock solution at -20°C, protected from light. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell viability or transcription. | Incorrect Dactinomycin concentration. The effective concentration of Dactinomycin is highly cell-line dependent, with IC50 values ranging from nanomolar to micromolar.[12][13][14] | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 nM to 10 µM). |
| Insufficient treatment time. The onset of Dactinomycin's effects can vary. While transcription inhibition is rapid, downstream effects like apoptosis may take longer to become apparent.[4][15] | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration for observing your desired endpoint (e.g., apoptosis, inhibition of a specific gene). | |
| Drug inactivity. Improper storage or handling may have led to the degradation of the Dactinomycin stock solution. | Prepare a fresh stock solution of Dactinomycin. Ensure it is stored protected from light and at the correct temperature. | |
| High levels of cell death in control group. | Solvent toxicity. The solvent used to dissolve Dactinomycin (e.g., DMSO) can be toxic to cells at high concentrations. | Ensure the final concentration of the solvent in your culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experimental setup. |
| Inconsistent results between experiments. | Variability in cell culture conditions. Factors such as cell passage number, confluency, and media composition can influence cellular response to Dactinomycin. | Standardize your cell culture protocols. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. |
| Unexpected off-target effects. | Dactinomycin's broad mechanism. As a general transcription inhibitor, Dactinomycin can have widespread effects on cellular processes beyond the specific pathway of interest.[2][16] | Consider the global impact of transcription inhibition when interpreting your data. If studying a specific pathway, use complementary methods to confirm that the observed effects are not solely due to general transcriptional shutdown. |
Data Presentation
Table 1: Dactinomycin IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 | Reference |
| PER-490 | Infant Acute Lymphoblastic Leukemia | Alamar Blue | 72 | 0.8 nM | [12] |
| PER-494 | Infant Acute Lymphoblastic Leukemia | Alamar Blue | 72 | 1.2 nM | [12] |
| PER-784 | Infant Acute Lymphoblastic Leukemia | Alamar Blue | 72 | 1.6 nM | [12] |
| PER-785 | Infant Acute Lymphoblastic Leukemia | Alamar Blue | 72 | 0.48 nM | [12] |
| PER-826 | Infant Acute Lymphoblastic Leukemia | Alamar Blue | 72 | 1.1 nM | [12] |
| PER-910 | Infant Acute Lymphoblastic Leukemia | Alamar Blue | 72 | 0.47 nM | [12] |
| A549 | Human Lung Carcinoma | Alamar Blue | 48 | 0.000201 µM | [5] |
| PC3 | Human Prostate Cancer | Alamar Blue | 48 | 0.000276 µM | [5] |
| HCT-116 | Colorectal Cancer | MTT | 48 | 2.85 ± 0.10 nM | [14] |
| HT-29 | Colorectal Cancer | MTT | 48 | 6.38 ± 0.46 nM | [14] |
| SW620 | Colorectal Cancer | MTT | 48 | 6.43 ± 0.16 nM | [14] |
| SW480 | Colorectal Cancer | MTT | 48 | 8.65 ± 0.31 nM | [14] |
Table 2: Time-Dependent Induction of Apoptosis by Dactinomycin in MG63 Osteosarcoma Cells
| Treatment Time (hours) | Apoptotic Cells (%) | Cell Viability (%) |
| 0 | - | 100 |
| 2 | 23.2 | 89.0 |
| 6 | - | 72.7 |
| 24 | 55.5 | 43.3 |
| Data from a study where MG63 cells were treated with 5 µM Dactinomycin.[4] |
Experimental Protocols
1. Determining the IC50 of Dactinomycin using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Dactinomycin Treatment: Prepare a serial dilution of Dactinomycin in complete culture medium. Remove the old medium from the wells and add 100 µL of the Dactinomycin dilutions to the respective wells. Include a vehicle-only control (medium with the same concentration of DMSO as the highest Dactinomycin concentration).
-
Incubation: Incubate the plate for the desired time (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control. Plot the percentage of viability against the log of the Dactinomycin concentration and use a non-linear regression to determine the IC50 value.
2. Assessing Apoptosis by Hoechst Staining
-
Cell Treatment: Seed cells on glass coverslips in a 24-well plate. Treat the cells with the desired concentration of Dactinomycin for various time points (e.g., 2, 6, 24 hours).[4]
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Staining: Wash the cells again with PBS and stain with Hoechst 33342 solution (1 µg/mL in PBS) for 10 minutes at room temperature in the dark.
-
Mounting and Visualization: Wash the cells with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium. Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.
-
Quantification: Count the number of apoptotic and total cells in several random fields to determine the percentage of apoptotic cells.
Mandatory Visualization
Caption: Dactinomycin's mechanism of action, inhibiting transcription.
Caption: A typical experimental workflow for Dactinomycin treatment.
References
- 1. Dactinomycin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Dactinomycin? [synapse.patsnap.com]
- 3. Dactinomycin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Investigation of cell cycle arrest effects of actinomycin D at G1 phase using proteomic methods in B104-1-1 cells [pubmed.ncbi.nlm.nih.gov]
- 7. cy3-carboxylic-acid.com [cy3-carboxylic-acid.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of transcription by dactinomycin reveals a new characteristic of immunogenic cell stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of transcription by dactinomycin reveals a new characteristic of immunogenic cell stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical Assessment of Dactinomycin in KMT2A-Rearranged Infant Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Dose- and time-dependent effects of TNFalpha and actinomycin D on cell death incidence and embryo growth in mouse blastocysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Merck Sharp and Dohme Brand of Dactinomycin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Technical Support Center: Actinocin-Induced Cell Stress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Actinocin-induced cell stress.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent cytotoxic agent that primarily acts as a transcription inhibitor.[1][2] Its phenoxazone ring intercalates into double-stranded DNA, predominantly at guanine-cytosine (G-C) rich regions.[3][4] This physical obstruction prevents the progression of RNA polymerase, thereby inhibiting gene transcription.[1][3] This leads to a decrease in the levels of short-lived anti-apoptotic proteins and can also stabilize topoisomerase I and II cleavable complexes with DNA.[1][4][5]
Q2: What cellular stress pathways are activated by this compound?
This compound induces a multi-faceted cellular stress response, including:
-
Apoptosis: It is a well-established inducer of programmed cell death (apoptosis) through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][3]
-
Oxidative Stress: this compound treatment can lead to an increase in reactive oxygen species (ROS) levels within the cell.[6]
-
Nucleolar Stress: As a potent inhibitor of transcription, this compound can induce a nucleolar stress response.[7]
-
ER Stress: this compound has been shown to cause a split Endoplasmic Reticulum (ER) stress response.[8]
Q3: How do I choose the right concentration of this compound for my experiment?
The optimal concentration of this compound is highly dependent on the cell line and the specific endpoint being measured. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cells. As a starting point, concentrations ranging from nanomolar to low micromolar are often used. For example, in some cell lines, apoptosis can be induced with concentrations as low as 1.5-6.0 nM, while in others, concentrations up to 5 µM have been used.[9][10]
Q4: How long should I treat my cells with this compound?
The optimal treatment time will vary depending on the cell type and the specific cellular process being investigated. For apoptosis induction, time courses typically range from a few hours to 24 hours or longer.[10] It is advisable to perform a time-course experiment to determine the optimal incubation period for your experimental setup.
Troubleshooting Guides
Issue 1: High variability in experimental results.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell health or passage number. | Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. |
| Inaccurate drug concentration. | Prepare fresh dilutions of this compound for each experiment from a well-characterized stock solution. Verify the final concentration. |
| Variations in incubation time. | Use a precise timer for all incubations and stagger the treatment of multiple plates to ensure consistent exposure times. |
| Uneven cell seeding. | Ensure a single-cell suspension before seeding and use appropriate techniques to avoid clumping and ensure even distribution in wells. |
Issue 2: No significant induction of apoptosis.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too low. | Perform a dose-response experiment with a wider range of concentrations. Refer to the table below for typical effective concentrations. |
| Incubation time is too short. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration for your cell line. |
| Cell line is resistant to this compound. | Some cell lines may exhibit resistance. Consider using a different cell line or a combination treatment to enhance sensitivity. |
| Apoptosis detection method is not sensitive enough. | Try an alternative or complementary apoptosis assay. For example, if you are using a viability dye, also assess caspase activation or DNA fragmentation. |
Issue 3: High levels of cell death in the control group.
| Possible Cause | Troubleshooting Step |
| Solvent toxicity (e.g., DMSO). | Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1%). Run a vehicle-only control. |
| Poor cell culture conditions. | Check for contamination, ensure proper pH and CO2 levels, and use fresh, high-quality culture medium and supplements. |
| Mechanical stress during handling. | Handle cells gently during seeding, media changes, and harvesting to minimize cell damage. |
Data Presentation
Table 1: Exemplary Effective Concentrations of this compound Analogs for Inducing Cell Stress
| Cell Line | Compound | Concentration Range | Effect | Reference |
| HCT-116 | Actinomycin V | 1.5 - 6.0 nM | Apoptosis Induction | [9] |
| LO-2 & 293T | Actinomycin V & D | 0 - 8 nM | ROS Increase | [6] |
| MG63 | Actinomycin D | 0.1 - 5 µM | Apoptosis Induction | [10] |
| U2OS | Dactinomycin | 0.25 - 1 µM | ER Stress | [8] |
Experimental Protocols
Protocol 1: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of this compound for the determined time. Include both untreated and vehicle-treated controls.
-
Cell Harvesting: Gently aspirate the culture medium. Wash the cells once with ice-cold PBS. Detach the cells using a gentle, non-enzymatic cell dissociation solution.
-
Staining: Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells by flow cytometry within one hour of staining.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound as described above.
-
Probe Loading: Following treatment, remove the medium and wash the cells with a serum-free medium or PBS. Add a ROS-sensitive fluorescent probe (e.g., DCFH-DA) diluted in serum-free medium to the cells.
-
Incubation: Incubate the cells with the probe according to the manufacturer's protocol, typically for 30-60 minutes at 37°C, protected from light.
-
Cell Harvesting and Analysis: Harvest the cells and analyze them immediately by flow cytometry.
Visualizations
Caption: Simplified signaling pathway of this compound-induced cell stress.
Caption: General experimental workflow for studying this compound-induced cell stress.
Caption: Troubleshooting logic for the absence of expected apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Dactinomycin - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. [Actinomycin D and its mechanisms of action] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] [Actinomycin D and its mechanisms of action]. | Semantic Scholar [semanticscholar.org]
- 6. Involvement of Reactive Oxygen Species in the Hepatorenal Toxicity of Actinomycin V In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dactinomycin induces complete remission associated with nucleolar stress response in relapsed/refractory NPM1-mutated AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of transcription by dactinomycin reveals a new characteristic of immunogenic cell stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Actinomycin V Induces Apoptosis Associated with Mitochondrial and PI3K/AKT Pathways in Human CRC Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Actinomycin D inhibits cell proliferations and promotes apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Actinocin Delivery to Tumor Tissues
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the delivery of Actinocin to tumor tissues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its targeted delivery important?
A1: this compound, also known as Actinomycin D, is a potent chemotherapeutic agent used in the treatment of various cancers, including Wilms' tumor, rhabdomyosarcoma, and Ewing's sarcoma. Its mechanism of action involves intercalating into DNA and inhibiting transcription, which leads to cell cycle arrest and apoptosis (programmed cell death).[1] However, this compound's high toxicity and lack of specificity for cancer cells can cause significant side effects.[2] Improving its delivery to tumor tissues is crucial to enhance its therapeutic efficacy while minimizing systemic toxicity.
Q2: What are the main challenges in delivering this compound to solid tumors?
A2: The primary challenges in delivering this compound to solid tumors are related to the complex tumor microenvironment and the inherent toxicity of the drug. Key obstacles include:
-
Poor Tumor Penetration: The dense extracellular matrix and high interstitial fluid pressure within solid tumors can prevent drugs from reaching all cancer cells.
-
Systemic Toxicity: The non-specific action of this compound can damage healthy, rapidly dividing cells, leading to adverse effects.
-
Rapid Clearance: The body's natural defense mechanisms can quickly clear nanoparticles from circulation before they reach the tumor.[3]
-
Drug Resistance: Cancer cells can develop mechanisms to resist the effects of chemotherapeutic agents like this compound.
Q3: What are the most promising strategies for improving this compound delivery?
A3: Nanoparticle-based drug delivery systems are a leading strategy to enhance this compound delivery. These systems can:
-
Passively Target Tumors: Nanoparticles can accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, which is a result of the leaky blood vessels and poor lymphatic drainage in tumors.[4]
-
Actively Target Tumors: Nanoparticles can be decorated with ligands (e.g., antibodies, peptides) that specifically bind to receptors overexpressed on cancer cells.
-
Controlled Drug Release: Nanoparticles can be designed to release this compound in response to specific stimuli within the tumor microenvironment, such as lower pH or specific enzymes.
-
Improve Solubility and Stability: Encapsulating this compound within nanoparticles can improve its solubility and protect it from degradation in the bloodstream.
Commonly explored nanoparticle platforms for this compound delivery include liposomes and polymeric nanoparticles (e.g., PLGA).
Troubleshooting Guides
Nanoparticle Formulation and Drug Encapsulation
Problem: Low encapsulation efficiency of this compound in nanoparticles.
-
Possible Cause: Poor affinity of the drug for the nanoparticle core. This compound is a relatively hydrophobic molecule.
-
Troubleshooting Steps:
-
Optimize the drug-to-polymer/lipid ratio: A higher initial drug concentration can sometimes increase encapsulation, but there is an optimal range beyond which efficiency may decrease.
-
Modify the formulation method: For liposomes, consider the lipid film hydration method. For polymeric nanoparticles, emulsion-based methods are common. The specific parameters of these methods (e.g., sonication time, homogenization speed) can be adjusted.
-
Alter the solvent system: The choice of organic solvent to dissolve the polymer and drug can influence encapsulation.
-
Adjust the pH of the aqueous phase: This can influence the charge and solubility of both the drug and the polymer/lipid, potentially improving encapsulation.
-
Problem: Inconsistent nanoparticle size and high polydispersity index (PDI).
-
Possible Cause: Incomplete homogenization or aggregation of nanoparticles.
-
Troubleshooting Steps:
-
Optimize homogenization/sonication: Ensure consistent and adequate energy input during the emulsification step.
-
Control the rate of solvent evaporation/diffusion: Rapid changes can lead to larger and more varied particle sizes.
-
Use a stabilizer: Surfactants like polyvinyl alcohol (PVA) or lipids like PEGylated phospholipids can help stabilize the nanoparticles and prevent aggregation.
-
Extrusion: For liposomes, passing the formulation through polycarbonate membranes with defined pore sizes can produce a more uniform size distribution.
-
In Vitro Cell Viability Assays (e.g., MTT Assay)
Problem: High variability in absorbance readings between replicate wells.
-
Possible Cause: Uneven cell seeding, edge effects in the microplate, or nanoparticle interference with the assay.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension: Thoroughly resuspend cells before seeding to avoid clumps.
-
Avoid "edge effects": Do not use the outer wells of the 96-well plate for experimental samples. Fill them with sterile media or PBS to maintain a humidified environment.
-
Check for nanoparticle interference: Run controls with nanoparticles alone (without cells) to see if they interact with the MTT reagent. Some nanoparticles can reduce the MTT dye, leading to a false positive signal.[1]
-
Confirm cell viability with a complementary assay: Use a different viability assay, such as a trypan blue exclusion assay or a live/dead staining kit, to confirm the MTT results.
-
Problem: Higher than 100% cell viability observed after treatment with nanoparticle-encapsulated this compound.
-
Possible Cause: Nanoparticles may be interacting with the assay reagents or promoting cell proliferation at very low concentrations.
-
Troubleshooting Steps:
-
Run proper controls: Include controls for empty nanoparticles (without this compound) to assess their intrinsic effect on cell viability.
-
Evaluate a wide range of concentrations: This will help to identify if there is a hormetic effect (a stimulatory effect at low doses and an inhibitory effect at high doses).
-
Consider the assay mechanism: The MTT assay measures metabolic activity. It is possible that at low concentrations, the nanoparticles are taken up by cells and increase their metabolic activity without increasing cell number. Confirm results with a direct cell counting method.[5]
-
In Vivo Experiments
Problem: Low accumulation of this compound-loaded nanoparticles in the tumor.
-
Possible Cause: Rapid clearance by the reticuloendothelial system (RES), poor EPR effect in the tumor model, or inappropriate nanoparticle size.
-
Troubleshooting Steps:
-
Surface modification: Coat nanoparticles with polyethylene glycol (PEG) to create a "stealth" effect and reduce uptake by the RES.
-
Optimize nanoparticle size: Nanoparticles in the range of 50-200 nm are generally considered optimal for exploiting the EPR effect.
-
Select an appropriate tumor model: The EPR effect can be highly variable between different tumor types and even within the same tumor.
-
Consider active targeting: Incorporate ligands on the nanoparticle surface that bind to receptors overexpressed on the tumor cells.
-
Problem: High toxicity observed in animal models.
-
Possible Cause: Premature release of this compound from the nanoparticles, or toxicity of the nanoparticle components themselves.
-
Troubleshooting Steps:
-
Assess drug release kinetics: Conduct in vitro drug release studies under physiological conditions (pH 7.4 and pH 5.5 to mimic the tumor microenvironment and endosomes) to ensure the drug is retained within the nanoparticle during circulation.
-
Evaluate the toxicity of empty nanoparticles: Administer empty nanoparticles to a control group of animals to determine if the delivery vehicle itself is causing toxicity.
-
Adjust the dosing regimen: A lower, more frequent dosing schedule may be better tolerated than a single high dose.
-
Data Presentation
Table 1: Comparative In Vitro Cytotoxicity of Free this compound vs. Nanoparticle-Encapsulated this compound
| Cell Line | Drug Formulation | IC50 (nM) | Fold Difference (Free vs. Nano) | Reference |
| U251 (Glioblastoma) | Free this compound D | 28 | - | |
| HCT-116 (Colorectal) | Free this compound D | 550 | - | |
| MCF-7 (Breast Cancer) | Free this compound D | 90 | - | |
| HCT-116 (Colorectal) | This compound V (analogue) | 2.85 | ~193x more potent than Act D | [6] |
| HT-29 (Colorectal) | This compound V (analogue) | 6.38 | - | [6] |
| SW620 (Colorectal) | This compound V (analogue) | 6.43 | - | [6] |
Note: Data for nanoparticle-encapsulated this compound with direct IC50 comparisons are limited in the public domain. The data for this compound V, a more potent analogue, is included to illustrate the potential for enhanced efficacy. Researchers should determine the IC50 of their specific formulations experimentally.
Table 2: Representative In Vivo Tumor Growth Inhibition of this compound Formulations
| Tumor Model | Treatment Group | Tumor Growth Inhibition (%) | Reference |
| Pancreatic Cancer (KLM1) | This compound D alone | Slowed tumor growth | [7] |
| Pancreatic Cancer (KLM1) | Combination Therapy | Tumor shrinkage | [7] |
| Gastric Cancer (MKN28) | This compound D alone | Slowed tumor growth | [7] |
| Gastric Cancer (MKN28) | Combination Therapy | Tumor shrinkage | [7] |
Table 3: Representative Biodistribution of Nanoparticles in Tumor-Bearing Mice (% Injected Dose per Gram of Tissue)
| Organ | Representative Nanoparticle Formulation | % ID/g | Reference |
| Tumor | Dendrimer NPs | 11.45 | [8] |
| Liver | Liposomes | 10.69 | [8] |
| Spleen | Liposomes | 6.93 | [8] |
| Kidney | Liposomes | 3.22 | [8] |
| Tumor | General Nanoparticles (Median) | ~0.7% of injected dose | [3][4] |
Note: Biodistribution is highly dependent on the specific nanoparticle formulation, tumor model, and time point of measurement.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes using the Thin-Film Hydration Method
Materials:
-
Phospholipids (e.g., DSPC, DSPE-PEG2000)
-
Cholesterol
-
This compound
-
Chloroform
-
Hydration buffer (e.g., PBS, HEPES-buffered saline)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amounts of phospholipids and cholesterol in chloroform in a round-bottom flask.
-
Add this compound to the lipid/chloroform mixture.
-
Attach the flask to a rotary evaporator and rotate it in a water bath (above the lipid transition temperature) under reduced pressure to evaporate the chloroform, forming a thin lipid film on the flask wall.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer (pre-warmed to above the lipid transition temperature) to the flask containing the lipid film.
-
Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
-
Extrusion (Sizing):
-
Assemble the extruder with the desired polycarbonate membranes (e.g., 100 nm).
-
Transfer the MLV suspension to the extruder.
-
Pass the suspension through the membranes multiple times (e.g., 11-21 passes) to form small unilamellar vesicles (SUVs) with a more uniform size distribution.
-
-
Purification:
-
Remove unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the zeta potential to assess surface charge.
-
Quantify the encapsulation efficiency by lysing the liposomes with a detergent (e.g., Triton X-100) and measuring the this compound concentration using UV-Vis spectrophotometry or HPLC.
-
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
Materials:
-
PLGA (Poly(lactic-co-glycolic acid))
-
This compound
-
Dichloromethane (DCM) or Ethyl Acetate (EA) as the organic solvent
-
Polyvinyl alcohol (PVA) as a surfactant
-
Deionized water
-
Probe sonicator or high-speed homogenizer
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA and this compound in the organic solvent.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of PVA (e.g., 1-5% w/v).
-
-
Emulsification:
-
Add the organic phase to the aqueous phase while sonicating or homogenizing at high speed to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a larger volume of water and stir for several hours at room temperature to allow the organic solvent to evaporate.
-
-
Nanoparticle Collection and Washing:
-
Collect the nanoparticles by centrifugation at high speed.
-
Wash the nanoparticle pellet several times with deionized water to remove excess PVA and unencapsulated drug.
-
-
Lyophilization (Optional):
-
For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant (e.g., trehalose or sucrose).
-
-
Characterization:
-
Determine the particle size, PDI, and zeta potential.
-
Calculate the drug loading and encapsulation efficiency by dissolving a known amount of nanoparticles in a suitable solvent and quantifying the this compound content.
-
Protocol 3: In Vitro Cytotoxicity Assessment using the MTT Assay
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Free this compound and this compound-loaded nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of free this compound and this compound-loaded nanoparticles in complete culture medium.
-
Remove the old medium from the cells and add the drug-containing medium. Include untreated control wells and wells with empty nanoparticles.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group compared to the untreated control.
-
Plot the cell viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Mandatory Visualizations
Caption: Mechanism of this compound-induced apoptosis.
Caption: Experimental workflow for developing this compound nanoparticles.
Caption: this compound's impact on PI3K/Akt and NF-κB pathways.
References
- 1. Experimental considerations on the cytotoxicity of nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 3. A Nanoparticle’s Journey to the Tumor: Strategies to Overcome First-Pass Metabolism and Their Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancing Cancer Drug Delivery with Nanoparticles: Challenges and Prospects in Mathematical Modeling for In Vivo and In Vitro Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Meta-Analysis of Nanoparticle Distribution in Tumors and Major Organs in Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Efficacy: Actinomycin D versus Doxorubicin in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer agents Actinomycin D and Doxorubicin. This report synthesizes experimental data on their efficacy, details the methodologies of key experiments, and visualizes the cellular pathways they influence.
Initially, this investigation sought to compare Actinocin and Doxorubicin. However, the available scientific literature predominantly focuses on Actinomycin D, a closely related and well-documented compound. Therefore, this guide will focus on the comparative efficacy of Actinomycin D and Doxorubicin.
At a Glance: Comparative Efficacy of Actinomycin D and Doxorubicin
| Parameter | Actinomycin D | Doxorubicin |
| Primary Mechanism of Action | Intercalates into DNA, inhibiting transcription by blocking RNA polymerase. | Intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species (ROS).[1] |
| Apoptosis Induction | Induces p53-mediated apoptosis and can downregulate anti-apoptotic proteins like Mcl-1.[2] | Triggers both intrinsic (mitochondrial) and extrinsic apoptotic pathways, often involving p53.[3][4] |
| In Vitro Potency (IC50) | Highly potent, with IC50 values often in the nanomolar to low micromolar range across various cancer cell lines.[5][6] | Effective across a broad range of cancer cell lines, with IC50 values typically in the micromolar range.[7][8][9] |
| In Vivo Efficacy | Demonstrates significant tumor growth inhibition in various preclinical models, including glioblastoma and triple-negative breast cancer.[10][11] | Widely used in preclinical and clinical settings, showing significant tumor growth inhibition in numerous cancer models.[12][13][14] |
In-Depth Efficacy Analysis
In Vitro Cytotoxicity: A Comparison of IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for Actinomycin D and Doxorubicin in various human cancer cell lines as determined by in vitro cytotoxicity assays.
| Cell Line | Cancer Type | Actinomycin D IC50 (µM) | Doxorubicin IC50 (µM) | Reference |
| A549 | Lung Carcinoma | 0.000201 | > 20 | [5][7] |
| PC3 | Prostate Cancer | 0.000276 | - | [5] |
| A2780 | Ovarian Cancer | 0.0017 | 20.1 | [5][9] |
| Ovarian & Placental Cancer (Average) | Ovarian & Placental | 0.78 ± 0.222 | - | [6] |
| HepG2 | Hepatocellular Carcinoma | - | 12.2 | [8] |
| HeLa | Cervical Cancer | - | 2.9 | [8] |
| MCF-7 | Breast Cancer | - | 2.5 | [8] |
| BFTC-905 | Bladder Cancer | - | 2.3 | [8] |
Note: IC50 values can vary depending on the experimental conditions, such as the specific assay used and the duration of drug exposure.
In Vivo Tumor Growth Inhibition
Preclinical in vivo studies are essential for evaluating the therapeutic potential of anti-cancer agents. Both Actinomycin D and Doxorubicin have demonstrated significant tumor growth inhibition in animal models.
Actinomycin D: In a subcutaneous model of recurrent glioblastoma, Actinomycin D treatment resulted in a significant reduction in tumor volume to approximately 11% of the control group.[10] Furthermore, in orthotopic models of glioblastoma, Actinomycin D significantly reduced tumor growth.[10] Studies in triple-negative breast cancer models have also shown that Actinomycin D can synergize with Doxorubicin to enhance tumor cell apoptosis.[11]
Doxorubicin: Doxorubicin is a cornerstone of many chemotherapy regimens and its in vivo efficacy is well-established. In a murine model of breast cancer, a combination treatment including Doxorubicin resulted in a 57% reduction in tumor size.[12] In a non-small cell lung cancer xenograft model, Doxorubicin alone inhibited tumor growth by 56%.[13] Another study on breast cancer xenografts showed a tumor growth inhibition of 60% with a modified Doxorubicin formulation.[14] In a prostate cancer model, Doxorubicin treatment in combination with other modalities significantly reduced xenograft volume.[15]
Mechanisms of Action and Signaling Pathways
Actinomycin D: Transcription Inhibition and Apoptosis
Actinomycin D's primary mechanism of action is the inhibition of transcription. It intercalates into DNA, preventing the elongation of RNA chains by RNA polymerase. This disruption of transcription leads to cell cycle arrest and the induction of apoptosis. The apoptotic response to Actinomycin D is often mediated by the p53 tumor suppressor protein.[16] Additionally, Actinomycin D can downregulate the expression of anti-apoptotic proteins such as Mcl-1, further promoting cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Actinomycin D synergizes with Doxorubicin in triple-negative breast cancer by inducing P53-dependent cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Differences in Doxorubicin-Induced Apoptotic Signaling in Adult and Immature Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Quantitative Chemotherapeutic Profiling of Gynecologic Cancer Cell Lines Using Approved Drugs and Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 9. Selective growth inhibition of cancer cells with doxorubicin-loaded CB[7]-modified iron-oxide nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C7RA02693E [pubs.rsc.org]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. In Vitro and In Vivo Imaging-Based Evaluation of Doxorubicin Anticancer Treatment in Combination with the Herbal Medicine Black Cohosh [mdpi.com]
- 13. Potentiation of in vitro and in vivo antitumor efficacy of doxorubicin by cyclin-dependent kinase inhibitor P276-00 in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Inhibition of prostate cancer growth using doxorubicin assisted by ultrasound-targeted nanobubble destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Actinomycin D | Cell Signaling Technology [cellsignal.com]
Dactinomycin vs. Other Transcription Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate transcription inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of Dactinomycin (also known as Actinomycin D) with other commonly used transcription inhibitors: α-Amanitin, Flavopiridol, and Triptolide. This comparison is supported by experimental data, detailed methodologies for key experiments, and visualizations of molecular mechanisms and workflows.
At a Glance: Comparative Analysis of Transcription Inhibitors
The following table summarizes the key characteristics of Dactinomycin and three other prominent transcription inhibitors, allowing for a direct comparison of their primary targets, mechanisms of action, and key performance features.
| Feature | Dactinomycin | α-Amanitin | Flavopiridol (Alvocidib) | Triptolide |
| Primary Target | DNA | RNA Polymerase II & III | Cyclin-Dependent Kinases (CDK7 & CDK9) | XPB subunit of TFIIH, RNA Polymerase II |
| Mechanism of Action | Intercalates into GC-rich regions of double-stranded DNA, physically obstructing the progression of RNA polymerase.[1][2][3][4] | Binds directly to the RPB1 subunit of RNA Polymerase II and, to a lesser extent, RNA Polymerase III, inhibiting their catalytic activity and translocation.[5][6] | Competitively inhibits the ATP-binding site of CDKs, preventing phosphorylation of the RNA Polymerase II C-terminal domain (CTD), which is essential for transcription initiation and elongation. | Covalently binds to the XPB subunit of the TFIIH complex, inducing proteasome-dependent degradation of the largest subunit of RNA Polymerase II (RPB1).[7] |
| Selectivity | Poor; inhibits all three eukaryotic RNA polymerases (I, II, and III).[8] | High for RNA Polymerase II. | Moderate; inhibits multiple CDKs. | Fast and selective for triggering the degradation of RNA Polymerase II.[8] |
| Key Characteristics | Fast-acting inhibitor of transcription.[8] | Slow-acting but highly specific inhibitor.[8] | Fast and reversible inhibitor.[8] | Fast-acting and triggers the degradation of its target.[8] |
Quantitative Performance Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table presents IC50 values for Dactinomycin and other inhibitors across various cancer cell lines. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Inhibitor | Cell Line | IC50 (nM) |
| Dactinomycin | A2780 (Ovarian) | 1.7[9] |
| A549 (Lung) | 0.201[9] | |
| PC3 (Prostate) | 0.276[9] | |
| HCT-116 (Colon) | 2.85 (Actinomycin V, an analogue)[10] | |
| HT-29 (Colon) | 6.38 (Actinomycin V, an analogue)[10] | |
| SW620 (Colon) | 6.43 (Actinomycin V, an analogue)[10] | |
| SW480 (Colon) | 8.65 (Actinomycin V, an analogue)[10] | |
| Flavopiridol | Hut78 (Cutaneous T-cell Lymphoma) | <100[11] |
| α-Amanitin | SUDHL6 (Lymphoma) | 1000 ± 280[12] |
| HL60 (Leukemia) | >10000[12] | |
| THP1 (Leukemia) | 1000 ± 260[12] | |
| Jurkat (Leukemia) | 1000 ± 220[12] | |
| Triptolide | MV-4-11 (Leukemia) | Induces G1 arrest at 2, 5, and 10 nM[7] |
Off-Target Effects and Toxicity
A critical consideration when selecting a transcription inhibitor is its potential for off-target effects and cellular toxicity.
-
Dactinomycin : As a DNA intercalator, Dactinomycin can interfere with DNA replication in addition to transcription.[4] Common side effects include bone marrow suppression, nausea, vomiting, and hair loss.[4][13] It can also enhance radiation injury to tissues.[14]
-
α-Amanitin : The primary toxicity of α-Amanitin is hepatotoxicity, leading to liver and kidney damage.[5][15] It is known to induce apoptosis in hematopoietic cells.[12]
-
Flavopiridol : This inhibitor has known off-target effects on various signaling pathways, including those involved in angiogenesis, apoptosis, and inflammation.[16] It can inhibit a number of CDKs beyond CDK9.[17]
-
Triptolide : While a potent anticancer agent, Triptolide has a narrow therapeutic window due to systemic toxicity.[7] It is known to affect multiple cellular proteins and signaling pathways.[18]
Experimental Protocols
To aid in the design of comparative studies, detailed protocols for key experimental assays are provided below.
Cell Viability Assay (WST-1 Method)
This protocol is designed to assess the dose-dependent effect of transcription inhibitors on cell viability.
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24-96 hours.
-
Inhibitor Treatment : Prepare serial dilutions of the transcription inhibitors (Dactinomycin, α-Amanitin, Flavopiridol, Triptolide) in culture medium. The final solvent concentration should be consistent across all wells and not exceed 0.5%. Replace the existing medium with 100 µL of the medium containing the different inhibitor concentrations or a vehicle control.
-
Incubation : Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
WST-1 Reagent Addition : Add 10 µL of WST-1 reagent to each well.
-
Incubation with WST-1 : Incubate the plate for 0.5-4 hours. The optimal time will depend on the cell type and should be determined empirically.
-
Absorbance Measurement : Gently shake the plate for 1 minute and measure the absorbance at a wavelength between 420 and 480 nm using a microplate reader.
-
Data Analysis : Subtract the absorbance of the blank wells (medium and WST-1 reagent only) from all other readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability against the inhibitor concentration to determine the IC50 value.
Quantitative Reverse Transcription PCR (RT-qPCR)
This protocol measures the effect of transcription inhibitors on the expression of specific target genes.
-
Cell Treatment : Treat cells with the desired concentrations of each transcription inhibitor or a vehicle control for a specified time.
-
RNA Isolation : Isolate total RNA from the treated cells using a suitable RNA purification kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control : Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Reverse Transcription : Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
qPCR Reaction Setup : Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
qPCR Amplification : Perform the qPCR reaction using a real-time PCR instrument with appropriate cycling conditions.
-
Data Analysis : Determine the cycle threshold (Ct) values for the target and reference genes in each sample. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene and comparing the treated samples to the vehicle control.
RNA Sequencing (RNA-Seq)
This protocol provides a global view of the transcriptional changes induced by the inhibitors.
-
Experimental Design : Treat cells with each transcription inhibitor at a specific concentration and for a defined time point, including a vehicle control. Ensure a sufficient number of biological replicates for statistical power.
-
RNA Isolation and Quality Control : Isolate total RNA and assess its quality and integrity as described in the RT-qPCR protocol. High-quality RNA is crucial for reliable RNA-Seq results.
-
Library Preparation : Prepare RNA-Seq libraries from the isolated RNA. This typically involves mRNA enrichment (poly-A selection) or ribosomal RNA depletion, followed by RNA fragmentation, cDNA synthesis, adapter ligation, and amplification. For gene expression profiling, 3' mRNA-Seq methods can be a cost-effective alternative.[19]
-
Sequencing : Sequence the prepared libraries on a high-throughput sequencing platform. The required sequencing depth will depend on the application, with 20-30 million reads per sample being typical for bulk RNA-Seq gene expression profiling.[19]
-
Data Analysis :
-
Quality Control : Assess the quality of the raw sequencing reads.
-
Alignment : Align the reads to a reference genome.
-
Quantification : Count the number of reads mapping to each gene.
-
Differential Expression Analysis : Identify genes that are significantly up- or down-regulated in the inhibitor-treated samples compared to the control.
-
Pathway and Functional Analysis : Perform gene ontology and pathway enrichment analysis to understand the biological processes affected by the inhibitors.
-
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams were generated using the DOT language.
References
- 1. What is the mechanism of Dactinomycin? [synapse.patsnap.com]
- 2. reference.medscape.com [reference.medscape.com]
- 3. youtube.com [youtube.com]
- 4. Dactinomycin - Wikipedia [en.wikipedia.org]
- 5. Effect of Alpha-Amanitin [chem.uwec.edu]
- 6. droracle.ai [droracle.ai]
- 7. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Flavopiridol (Alvocidib), a Cyclin-dependent Kinases (CDKs) Inhibitor, Found Synergy Effects with Niclosamide in Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unraveling Hematotoxicity of α-Amanitin in Cultured Hematopoietic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clinicaltrials.eu [clinicaltrials.eu]
- 14. cancercareontario.ca [cancercareontario.ca]
- 15. mdpi.com [mdpi.com]
- 16. The Pharmacological Implications of Flavopiridol: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Flavopiridol causes cell cycle inhibition and demonstrates anti-cancer activity in anaplastic thyroid cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Triptolide Downregulates the Expression of NRF2 Target Genes by Increasing Cytoplasmic Localization of NRF2 in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
A Comparative Analysis of Actinocin's Efficacy Across Diverse Cancer Types
For Immediate Release
[City, State] – December 13, 2025 – A comprehensive comparative analysis of Actinocin (also known as Actinomycin D) reveals varying efficacy across different cancer types, underscoring the importance of a nuanced, indication-specific approach to its application in oncology. This guide synthesizes available preclinical data on this compound's cytotoxic activity, delves into the molecular signaling pathways it modulates, and provides detailed experimental protocols for its evaluation, offering a critical resource for researchers, scientists, and drug development professionals.
This compound, a potent antitumor antibiotic, has a long-standing history in cancer chemotherapy. Its primary mechanism of action is the inhibition of transcription by intercalating into DNA, which disproportionately affects rapidly proliferating cancer cells.[1] However, its therapeutic window and effectiveness are highly dependent on the specific cancer type. This analysis aims to provide a clearer understanding of these differences to guide future research and clinical application.
Comparative Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values of this compound in a range of human cancer cell lines, showcasing its differential cytotoxicity.
| Cancer Type | Cell Line | IC50 (µM) | Assay |
| Ovarian Cancer | A2780 | 0.0017 | Not specified[1] |
| Lung Cancer | A549 | 0.000201 | Alamar Blue Assay[1] |
| Prostate Cancer | PC3 | 0.000276 | Alamar Blue Assay[1] |
| Gynecologic Cancers | (Average) | 0.78 ± 0.222 | Not specified[2] |
| Aerodigestive Tract Cancers | (Various) | 0.000021 - 0.00296 | Not specified[3][4] |
| Colorectal Cancer | HCT-116 | 0.00285 ± 0.00010 | MTT Assay[5] |
| HT-29 | 0.00638 ± 0.00046 | MTT Assay[5] | |
| SW620 | 0.00643 ± 0.00016 | MTT Assay[5] | |
| SW480 | 0.00865 ± 0.00031 | MTT Assay[5] |
Note: IC50 values can vary depending on the specific experimental conditions, including the assay used and the duration of drug exposure.
Deciphering the Molecular Mechanisms: Key Signaling Pathways
This compound's anticancer effects are not solely due to transcription inhibition. It actively modulates several critical signaling pathways that govern cell survival and death. The extent of this modulation can differ between cancer types, contributing to the observed variations in sensitivity.
The p53-Dependent Apoptotic Pathway
This compound is a potent activator of the p53 tumor suppressor pathway.[6] In cancer cells with wild-type p53, this compound treatment leads to the stabilization and activation of p53. This, in turn, induces the expression of pro-apoptotic genes like PUMA and cell cycle inhibitors like p21, ultimately leading to programmed cell death.[3] The sensitivity of a cancer cell to this compound is often correlated with its p53 status, with p53-proficient cells generally showing greater susceptibility.[7] However, the downstream effects can be context-dependent; for instance, in some aerodigestive tract cancers, low-dose this compound preferentially activates the p53-p21 axis, leading to cell cycle arrest, which could be exploited for therapeutic benefit.[3][4]
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. In some cancer cells, this compound has been shown to lead to the "superinduction" of NF-κB.[8] This can occur because this compound inhibits the transcription of IκBα, the primary inhibitor of NF-κB. The resulting sustained NF-κB activation can, in some contexts, promote apoptosis, particularly when combined with other agents.[9][10] This effect has been observed in epithelial cells and is an important consideration in combination therapies.[8]
The PI3K/Akt Survival Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a major signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer.[11][12] Studies have shown that this compound's induction of p53 can be mediated through the PI3K/Akt pathway.[13] Inhibition of PI3K/Akt has been shown to abolish this compound-induced p53 expression in various cell types.[13] This suggests a complex interplay where the cytotoxic effects of this compound may be influenced by the baseline activity of the PI3K/Akt pathway in a given cancer type.
Experimental Protocols
Accurate and reproducible experimental design is paramount in the evaluation of anticancer agents. Below are detailed protocols for key assays used to determine the efficacy of this compound.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[14]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include vehicle-treated (DMSO) and untreated wells as controls.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the drug concentration to determine the IC50 value using a sigmoidal dose-response curve.
Apoptosis Detection: Annexin V and 7-AAD Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cell populations
-
Annexin V-FITC (or other fluorochrome)
-
7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment with this compound. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of 7-AAD working solution.[17]
-
Incubation: Gently vortex the cells and incubate for 15-30 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 30 minutes.[17]
Interpretation of Results:
-
Annexin V- / 7-AAD- : Live cells
-
Annexin V+ / 7-AAD- : Early apoptotic cells
-
Annexin V+ / 7-AAD+ : Late apoptotic or necrotic cells
-
Annexin V- / 7-AAD+ : Necrotic cells
Conclusion
This comparative analysis underscores that while this compound is a potent cytotoxic agent, its efficacy is not uniform across all cancer types. The variations in IC50 values and the differential modulation of key signaling pathways like p53, NF-κB, and PI3K/Akt highlight the need for a deeper understanding of the molecular determinants of sensitivity to this compound. The provided experimental protocols offer a standardized framework for researchers to further investigate these differences and to explore the potential of this compound, possibly in combination therapies, for a more targeted and effective cancer treatment.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.
Contact: [Insert Contact Information for Research Inquiries]
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Chemotherapeutic Profiling of Gynecologic Cancer Cell Lines Using Approved Drugs and Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Context-dependent activation of p53 target genes and induction of apoptosis by actinomycin D in aerodigestive tract cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Context-dependent activation of p53 target genes and induction of apoptosis by actinomycin D in aerodigestive tract cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Specific activation of the p53 pathway by low dose actinomycin D: a new route to p53 based cyclotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Low-Dose Actinomycin-D Induces Redistribution of Wild-Type and Mutated Nucleophosmin Followed by Cell Death in Leukemic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Superinduction of NF-kappa B by actinomycin D and cycloheximide in epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Actinomycin D enhances killing of cancer cells by immunotoxin RG7787 through activation of the extrinsic pathway of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. AKT mediates actinomycin D-induced p53 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. benchchem.com [benchchem.com]
- 17. interchim.fr [interchim.fr]
Actinocin: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of Actinocin, a phenoxazinone-containing natural product, in both in vitro and in vivo settings. Due to the limited availability of direct in vivo anti-tumor data for this compound, this guide will draw comparisons with its well-characterized and structurally related analog, Actinomycin D. This will provide a comprehensive understanding of the potential therapeutic profile of this compound and its standing relative to established chemotherapeutic agents.
Executive Summary
This compound has demonstrated in vitro activity against specific molecular targets, suggesting potential as an anti-cancer agent. However, a significant gap exists in the literature regarding its in vivo anti-tumor efficacy. In contrast, Actinomycin D, a more complex molecule containing the this compound chromophore, exhibits potent cytotoxic effects in a wide range of cancer cell lines and has demonstrated significant anti-tumor activity and survival benefits in various animal models. This guide will present the available data for this compound and use Actinomycin D as a primary benchmark for comparison. We will also briefly discuss other potential alternatives.
In Vitro Efficacy
This compound's in vitro activity has been characterized primarily through its inhibitory effects on specific enzymes. One study has shown that this compound competitively inhibits human neutral aminopeptidases, specifically alanine aminopeptidase (APN) and methionine aminopeptidase type 2 (MetAP2), with Ki and IC50 values in the micromolar range. These enzymes are known to be involved in tumor cell proliferation and angiogenesis.
In comparison, Actinomycin D exhibits potent cytotoxic activity against a broad spectrum of cancer cell lines, with IC50 values often in the nanomolar range. This potent activity is attributed to its ability to intercalate into DNA and inhibit transcription.
Table 1: In Vitro Efficacy Data
| Compound | Assay | Target/Cell Line | Result (IC50/Ki) |
| This compound | Enzyme Inhibition | Human Alanine Aminopeptidase (HsAPN) | Ki: 6.04 ± 0.51 µM; IC50: 7.25 ± 1.2 µM |
| Enzyme Inhibition | Human Methionine Aminopeptidase type 2 (HsMetAP2) | Ki: 2.04 ± 0.23 µM; IC50: 2.34 ± 0.62 µM | |
| Actinomycin D | Cytotoxicity (MTT Assay) | WiT49 (Wilms Tumor) | ~2.5 nM |
| Cytotoxicity (MTT Assay) | 17.94 (Wilms Tumor) | ~1.5 nM | |
| Cytotoxicity | U251 (Glioblastoma) | 0.028 µg/ml (72h) | |
| Cytotoxicity | HCT-116 (Colon Carcinoma) | 0.55 µg/ml (72h) | |
| Cytotoxicity | MCF7 (Breast Cancer) | 0.09 µg/ml (72h) | |
| Questiomycin A | Cytotoxicity | Human acute B- and T-lymphoblastic leukemia, cervix and larynx carcinoma | IC50: 1-3 µM |
| Carboplatin | Cytotoxicity | Not directly comparable in the same studies | - |
In Vivo Efficacy
As of the latest literature review, there is a notable absence of published studies evaluating the direct in vivo anti-tumor efficacy of this compound in animal models. The available in vivo data is for the related compound, Actinomycin D, which has demonstrated significant therapeutic effects in various cancer models.
Actinomycin D has been shown to reduce tumor growth and improve survival in mouse models of glioblastoma and Wilms tumor. For instance, in a recurrent glioblastoma model, Actinomycin D treatment led to a significant increase in median survival. Similarly, in Wilms tumor xenografts, the combination of Actinomycin D with other agents resulted in a significant reduction in tumor volume and a survival advantage.
Table 2: In Vivo Efficacy Data
| Compound | Animal Model | Cancer Type | Key Findings |
| This compound | - | - | No data available |
| Actinomycin D | Mouse Xenograft | Recurrent Glioblastoma | Significantly increased median survival (from 62 days to 79-92 days depending on dose)[1][2] |
| Mouse Xenograft | Wilms Tumor (KT-53) | Combination treatment significantly reduced tumor volume and conferred a significant survival advantage[3] | |
| Mouse Xenograft | Wilms Tumor (17.94) | Combination treatment significantly reduced tumor volume compared to vehicle control or single-agent treatment[3] | |
| Carboplatin | Human Clinical Trial | Rhabdomyosarcoma | 2-year and 5-year overall survival of 68.2% and 40.0% respectively, when used as a replacement for Actinomycin D[4][5] |
Mechanism of Action
The primary mechanism of action for Actinomycin D is the inhibition of transcription by intercalating into DNA. This leads to the blockage of RNA polymerase and subsequent downstream effects, including the induction of apoptosis. The phenoxazinone chromophore, which is the core structure of this compound, is crucial for this DNA binding activity. Therefore, it is plausible that this compound exerts its biological effects through a similar, albeit potentially less potent, mechanism.
Caption: Simplified signaling pathway of Actinomycin D-induced apoptosis.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
A common method to determine the cytotoxic effects of a compound on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound, Actinomycin D) and a vehicle control.
-
Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting a dose-response curve.
Caption: Experimental workflow for the MTT cytotoxicity assay.
In Vivo Xenograft Tumor Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.
-
Cell Implantation: Human cancer cells are harvested and suspended in a suitable medium (e.g., Matrigel). The cell suspension is then subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice or NSG mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is typically measured with calipers and calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Once the tumors reach the desired size, the mice are randomized into different treatment groups (e.g., vehicle control, test compound at various doses, positive control). The treatment is administered according to a predefined schedule (e.g., daily, weekly) and route (e.g., intraperitoneal, intravenous, oral).
-
Monitoring: The tumor volume and body weight of the mice are monitored regularly (e.g., twice a week). The general health of the animals is also observed.
-
Endpoint: The experiment is terminated when the tumors in the control group reach a predetermined maximum size, or when the animals show signs of excessive toxicity. In survival studies, the experiment continues until the death of the animals.
-
Data Analysis: At the end of the study, the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated. In survival studies, Kaplan-Meier survival curves are generated and statistically analyzed.
Conclusion
This compound demonstrates in vitro activity against specific enzymatic targets, suggesting a potential for anti-cancer effects. However, the current body of literature lacks in vivo studies to validate this potential. In contrast, its more complex analog, Actinomycin D, is a potent cytotoxic agent with proven in vivo anti-tumor efficacy. The data presented in this guide highlights the need for further in vivo investigation of this compound to determine its therapeutic potential. Future studies should focus on evaluating the anti-tumor activity of this compound in relevant animal models and further elucidating its mechanism of action. This will be crucial in determining whether this compound can be developed as a viable therapeutic agent.
References
- 1. pnas.org [pnas.org]
- 2. Oncology [pharmacology2000.com]
- 3. HSP70 regulates cell proliferation and apoptosis in actinomycin-D-treated lung cancer cells - Zhang - Translational Cancer Research [tcr.amegroups.org]
- 4. researchgate.net [researchgate.net]
- 5. Actinomycin D enhances killing of cancer cells by immunotoxin RG7787 through activation of the extrinsic pathway of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Dactinomycin's Synergistic Dance with Radiation: A Comparative Guide for Researchers
For Immediate Release
In the intricate choreography of cancer therapy, the combination of Dactinomycin (also known as Actinomycin D) and radiation therapy presents a compelling synergy. This guide offers a comprehensive comparison of this combination with other radiosensitizing agents, providing researchers, scientists, and drug development professionals with experimental data, detailed protocols, and mechanistic insights to inform future investigations.
Unveiling the Synergy: How Dactinomycin Amplifies Radiation's Impact
Dactinomycin, a potent antitumor antibiotic, has long been recognized for its ability to enhance the efficacy of radiation therapy. The primary mechanism behind this synergy lies in Dactinomycin's capacity to interfere with DNA repair processes. Specifically, it has been shown to inhibit the repair of sublethal radiation damage, leaving cancer cells more vulnerable to the cytotoxic effects of subsequent radiation doses.[1]
One of the key indicators of DNA double-strand breaks (DSBs), a critical form of radiation-induced damage, is the formation of γ-H2AX foci within the cell nucleus. Studies have demonstrated that Dactinomycin itself can induce the formation of these foci, suggesting its direct impact on DNA integrity.[2] This inherent DNA-damaging capability likely contributes to its radiosensitizing properties by overwhelming the cancer cell's repair machinery.
In Vivo Evidence: Quantifying the Synergistic Effect
Preclinical studies in animal models have provided quantitative evidence of Dactinomycin's radiosensitizing effects. In a study on a murine fibrosarcoma model, the combination of Dactinomycin and radiation, particularly when combined with local tumor hyperthermia, demonstrated a significant delay in tumor growth. The radiation dose reduction factors, which indicate the extent to which the sensitizer allows for a lower, yet equally effective, radiation dose, were notable. For the combination of Actinomycin D, radiation, and local tumor hyperthermia, the dose reduction factor was approximately 1.8 compared to radiation and hyperthermia alone.[3]
Comparative Analysis: Dactinomycin vs. Alternative Radiosensitizers
To provide a comprehensive perspective, this guide compares the synergistic effects of Dactinomycin and radiation with two other well-established radiosensitizers: Cisplatin and Gemcitabine.
| Radiosensitizer | Mechanism of Action | In Vitro Dose Enhancement Ratio (DER) / Sensitizer Enhancement Ratio (SER) | In Vivo Dose Modification Factor (DMF) / Tumor Growth Delay Enhancement |
| Dactinomycin | Inhibition of sublethal radiation damage repair.[1] | Data not available in the provided search results. | ~1.8 (with hyperthermia) in a murine fibrosarcoma model.[3] |
| Cisplatin | Induces DNA crosslinks, inhibits DNA repair. | ~1.5 in MMR-deficient cells (at concentrations ≤IC50).[4] | Significant tumor growth inhibition and extended survival in HNSCC xenografts (quantitative DMF not specified).[5] |
| Gemcitabine | Depletion of dATP pools, cell cycle redistribution into S phase. | ~1.5 in MMR-deficient cells (at concentrations ≤IC50).[6] | 1.54 in a murine sarcoma model.[7] |
Experimental Protocols: A Blueprint for Investigation
Detailed experimental protocols are crucial for the replication and advancement of research. Below are generalized protocols for key assays used to evaluate the synergistic effects of radiosensitizers.
In Vitro Clonogenic Survival Assay
This assay is the gold standard for assessing the cytotoxic effects of radiation and sensitizing agents on cancer cells.
Objective: To determine the dose enhancement ratio (DER) of a radiosensitizer in combination with radiation.
Methodology:
-
Cell Culture: Plate cancer cells of interest at a predetermined density in 6-well plates and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of the radiosensitizer (e.g., Dactinomycin, Cisplatin, Gemcitabine) for a specified duration before irradiation. Include untreated control groups.
-
Irradiation: Irradiate the plates with a range of radiation doses using a calibrated radiation source.
-
Colony Formation: Incubate the plates for 1-3 weeks to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).
-
Staining and Counting: Fix and stain the colonies with crystal violet. Count the number of colonies in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment group and plot the data to generate cell survival curves. The DER can be calculated by comparing the radiation doses required to achieve the same level of cell killing with and without the sensitizer.
In Vivo Tumor Growth Delay Assay
This assay evaluates the efficacy of a treatment regimen in a living organism.
Objective: To determine the tumor growth delay and dose modification factor (DMF) of a radiosensitizer in combination with radiation.
Methodology:
-
Tumor Implantation: Implant tumor cells subcutaneously into immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into different treatment groups: control (no treatment), radiation alone, radiosensitizer alone, and combination therapy. Administer the drug and radiation according to the desired schedule.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Data Analysis: Plot the mean tumor volume over time for each group. The tumor growth delay is the time it takes for the tumors in the treated groups to reach a specific size compared to the control group. The DMF can be calculated by comparing the radiation doses required to achieve the same tumor growth delay with and without the sensitizer.
Mechanistic Insights: Signaling Pathways at Play
The synergistic effect of Dactinomycin and radiation is intricately linked to the cellular DNA damage response (DDR) pathways. When radiation induces DSBs, the cell activates complex signaling networks to arrest the cell cycle and initiate repair. The two major pathways for DSB repair are Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR).
The activation of the DDR is orchestrated by key sensor proteins, primarily ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related). Upon DNA damage, these kinases phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, leading to cell cycle arrest and the recruitment of repair factors.
Dactinomycin's interference with transcription and its ability to induce DNA damage itself likely disrupts the coordinated action of these repair pathways, preventing the efficient resolution of radiation-induced lesions.
Visualizing the DNA Damage Response
The following diagram illustrates the central role of ATM and ATR in the DNA damage response.
References
- 1. Interaction between radiation and drug damage in mammalian cells. II. The effect of actinomycin-D on the repair of the sublethal radiation damage in plateau phase cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actinomycin D induces histone gamma-H2AX foci and complex formation of gamma-H2AX with Ku70 and nuclear DNA helicase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple adjuvant therapy on a murine fibrosarcoma: actinomycin-D, X-irradiation and local tumor hyperthermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low-dose fractionated radiation potentiates the effects of cisplatin independent of the hyper-radiation sensitivity in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enhancement of tumor radioresponse in vivo by gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Actinocin and Vincristine in Oncology Research
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, both Actinocin, the chromophore of the potent antitumor antibiotic Actinomycin D, and Vincristine, a classic vinca alkaloid, have long been subjects of intensive research and clinical application. While both are established cytotoxic agents, they operate through fundamentally different mechanisms, leading to distinct efficacy profiles, toxicity concerns, and therapeutic niches. This guide provides a comprehensive head-to-head comparison of this compound and Vincristine, supported by experimental data and detailed protocols to inform preclinical research and drug development endeavors.
At a Glance: Key Differences
| Feature | This compound (as Actinomycin D) | Vincristine |
| Primary Mechanism of Action | DNA Intercalation and Transcription Inhibition | Microtubule Depolymerization and Mitotic Arrest |
| Molecular Target | DNA (specifically at GpC sites) | β-tubulin |
| Cell Cycle Specificity | Primarily G1 phase | M phase |
| Primary Therapeutic Applications | Wilms' tumor, rhabdomyosarcoma, Ewing's sarcoma, choriocarcinoma | Acute lymphoblastic leukemia (ALL), Hodgkin's and non-Hodgkin's lymphoma, neuroblastoma |
| Common Toxicities | Myelosuppression, nausea, vomiting, mucositis, hepatotoxicity | Peripheral neuropathy, constipation, alopecia |
Chemical Structures
Figure 1: Chemical Structure of this compound.
Figure 2: Chemical Structure of Vincristine.
Mechanism of Action and Signaling Pathways
This compound, as the chromophoric moiety of Actinomycin D, exerts its cytotoxic effects by intercalating into the minor groove of the DNA double helix, primarily at 5'-GpC-3' sequences. This physical obstruction prevents the progression of RNA polymerase, thereby inhibiting gene transcription. This leads to a cascade of downstream effects, including the downregulation of anti-apoptotic proteins and cell cycle arrest, ultimately inducing apoptosis.
Vincristine, on the other hand, targets the cytoskeleton. It binds to β-tubulin and inhibits the polymerization of microtubules.[1] This disruption of microtubule dynamics is critical during cell division, as it prevents the formation of the mitotic spindle, leading to cell cycle arrest in the M phase and subsequent apoptotic cell death.[1]
Diagram 1: Signaling Pathway of Actinomycin D.
Diagram 2: Signaling Pathway of Vincristine.
In Vitro Efficacy: A Comparative Look at IC50 Values
| Cancer Type | Cell Line | This compound (as Actinomycin D) IC50 | Vincristine IC50 |
| Colorectal Cancer | HCT-116 | 2.85 ± 0.10 nM | Not Reported in the same study |
| HT-29 | 6.38 ± 0.46 nM | Not Reported in the same study | |
| SW620 | 6.43 ± 0.16 nM | Not Reported in the same study | |
| SW480 | 8.65 ± 0.31 nM | Not Reported in the same study | |
| Non-Small Cell Lung Cancer | A549 | ~0.64 - 16 ng/ml | Not Reported in the same study |
| NCI-H1299 | ~0.64 - 16 ng/ml | Not Reported in the same study | |
| Pancreatic Cancer | PANC-1 | Not Reported in the same study | Not Reported in the same study |
Note: The IC50 values are compiled from multiple sources and are for illustrative purposes. For a direct comparison, it is recommended to perform these experiments under identical conditions.
Comparative Toxicity Profiles
Both Actinomycin D and Vincristine exhibit significant toxicities that can be dose-limiting. A retrospective study on pediatric cancer patients provides some insight into their comparative adverse effects, although this data is from combination therapies.[2]
| Adverse Effect | Actinomycin D | Vincristine |
| Hematological | Myelosuppression (common and can be severe) | Generally less myelosuppressive than Actinomycin D |
| Gastrointestinal | Nausea, vomiting, mucositis, diarrhea, hepatotoxicity | Constipation (due to autonomic neuropathy) |
| Neurological | Not a prominent feature | Peripheral neuropathy (dose-limiting), paresthesias, loss of deep tendon reflexes |
| Other | Alopecia, skin reactions at injection site | Alopecia, jaw pain |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete culture medium
-
Actinomycin D and Vincristine stock solutions (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of Actinomycin D and Vincristine in complete culture medium. Replace the existing medium in the wells with the drug-containing medium. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Tumor Growth Inhibition in a Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of anticancer agents.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line for tumor implantation
-
Matrigel (optional)
-
Actinomycin D and Vincristine formulations for in vivo administration
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer Actinomycin D, Vincristine, or a vehicle control to the respective groups according to a predetermined dosing schedule and route of administration (e.g., intraperitoneal or intravenous).
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
Endpoint: At the end of the study (defined by a specific time point or when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) to assess the efficacy of each treatment.
Experimental Workflow
The following diagram illustrates a typical workflow for a head-to-head preclinical comparison of two anticancer drugs.
Diagram 3: Preclinical Drug Comparison Workflow.
Conclusion
This compound (as Actinomycin D) and Vincristine are both potent anticancer agents with distinct mechanisms of action that have secured their places in the clinical management of various malignancies. This compound's ability to halt transcription and Vincristine's disruption of microtubule dynamics provide two different, yet effective, strategies for targeting rapidly proliferating cancer cells. The choice between these agents, or their use in combination therapies, is guided by the specific cancer type, the patient's clinical status, and the anticipated toxicity profile. For researchers and drug development professionals, a thorough understanding of their comparative efficacy and toxicity, supported by robust preclinical data, is essential for the rational design of novel therapeutic strategies and the development of next-generation anticancer drugs.
References
Validating the Role of Actinocin's Core Structure in Overcoming Drug Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Multidrug resistance (MDR) presents a formidable challenge in cancer chemotherapy, often leading to treatment failure. A key mechanism underlying MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove therapeutic agents from cancer cells. This guide explores the role of the actinocin chromophore, the core component of Actinomycin D, in strategies to overcome drug resistance. While research on the isolated this compound molecule is limited, extensive studies on Actinomycin D provide valuable insights into its potential as a chemosensitizing agent that can restore sensitivity to other anticancer drugs.
This document objectively compares the performance of Actinomycin D in synergistic drug combinations with alternative approaches to MDR reversal, supported by experimental data. We provide detailed methodologies for key experiments and visualize complex biological pathways and workflows to facilitate a deeper understanding of the science.
Comparative Performance in Overcoming Drug Resistance
Actinomycin D has demonstrated significant synergistic effects when combined with other chemotherapeutic agents, effectively overcoming resistance in various cancer cell lines. The following tables summarize quantitative data from key studies, showcasing the potential of this strategy.
Table 1: Synergistic Cytotoxicity of Actinomycin D with BH3 Mimetic ABT-737 in Pancreatic Cancer Cells
| Cell Line | Treatment | IC50 | Combination Index (CI)* |
| Panc-1 | Actinomycin D | Not specified | < 1 (Synergistic) |
| ABT-737 | > 10 µM | ||
| Actinomycin D + ABT-737 | Not specified | ||
| BxPC-3 | Actinomycin D | Not specified | < 1 (Synergistic) |
| ABT-737 | Not specified | ||
| Actinomycin D + ABT-737 | Not specified |
*A Combination Index (CI) of less than 1 indicates a synergistic effect between the two drugs.[1][2]
Table 2: Synergistic Killing of Various Tumor Cell Lines with Actinomycin D and Immunotoxin RG7787
| Cell Line | Tumor Type | % Dead Cells (Actinomycin D alone) | % Dead Cells (RG7787 alone) | % Dead Cells (Combination) |
| KLM-1 | Pancreatic | 16 ± 2.1 | 10.5 ± 1.5 | 45.3 ± 4.1 |
| Hay | Mesothelioma | 13.9 ± 2.3 | 25.1 ± 3.2 | 68.4 ± 5.6 |
| KB | Cervical | 8.2 ± 1.5 | 15.6 ± 2.8 | 55.7 ± 6.1 |
| HCC70 | Breast | 12.5 ± 2.1 | 18.9 ± 3.5 | 62.1 ± 7.2 |
Data represents the percentage of dead cells after treatment, showing a significant increase in cell death with the combination therapy compared to individual treatments.[3]
Table 3: Comparison with P-glycoprotein Inhibitors in Reversing Doxorubicin Resistance
While Actinomycin D acts synergistically, other compounds, known as MDR modulators, directly inhibit P-glycoprotein. Verapamil and its analogs are classic examples.
| Cell Line | Treatment | Fold Potentiation of Doxorubicin Cytotoxicity |
| LoVo-R (human colon carcinoma) | Verapamil | 41.3 ± 5.0 |
| Gallopamil (Verapamil Analog) | 52.3 ± 7.2 | |
| R-Verapamil (Verapamil Analog) | 38.9 ± 6.4 | |
| Nor-Verapamil (Verapamil Analog) | 35.4 ± 4.3 |
This table illustrates the efficacy of P-gp inhibitors in enhancing the cytotoxicity of Doxorubicin in a resistant cell line, providing a benchmark for MDR reversal.[4]
Key Signaling Pathways and Mechanisms
To understand how Actinomycin D and its alternatives overcome drug resistance, it is crucial to visualize the underlying molecular mechanisms.
Caption: P-glycoprotein mediated drug efflux and mechanisms of reversal.
Caption: Synergistic induction of apoptosis by Actinomycin D and ABT-737.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of drug resistance reversal.
Chou-Talalay Synergism Assay
This method is used to determine the synergistic, additive, or antagonistic effect of drug combinations.[1]
-
Cell Culture: Plate cancer cells in 96-well plates at a predetermined optimal density and incubate for 24 hours.
-
IC50 Determination: Determine the 50% inhibitory concentration (IC50) for each drug (Actinomycin D and the combination drug) individually on the target cell line.[5]
-
Drug Combination Treatment: Treat the cells with various concentrations of Actinomycin D and the partner drug, both alone and in combination, at a constant ratio (e.g., based on their IC50 values).
-
Cell Viability Assessment: After a set incubation period (e.g., 72 hours), assess cell viability using an appropriate method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the fraction of cells affected (Fa) at each drug concentration. The Combination Index (CI) is then determined using software like CompuSyn. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[6]
P-glycoprotein (P-gp) Inhibition Assay
This assay measures the ability of a compound to inhibit the P-gp mediated efflux of a fluorescent substrate.
-
Cell Seeding: Seed P-gp overexpressing cells (e.g., MCF-7/ADR) and the parental, non-resistant cell line in a 96-well plate.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compound (e.g., a verapamil analog) for 30-60 minutes.
-
Substrate Addition: Add a fluorescent P-gp substrate, such as Rhodamine 123 or Calcein-AM, to all wells.
-
Fluorescence Measurement: After a further incubation period, measure the intracellular fluorescence using a fluorescence plate reader.
-
Data Analysis: An increase in intracellular fluorescence in the presence of the test compound indicates inhibition of P-gp efflux. Calculate the EC50 value for P-gp inhibition.
Experimental Workflow for Evaluating Drug Synergy
The following diagram outlines a typical workflow for assessing the synergistic potential of a drug combination in overcoming resistance.
Caption: Workflow for assessing synergistic drug interactions.
Conclusion
The available evidence strongly suggests that while the this compound-containing compound, Actinomycin D, can induce multidrug resistance, it also holds significant promise as a chemosensitizing agent. When used in combination with other anticancer drugs, Actinomycin D can synergistically enhance their efficacy and overcome pre-existing resistance mechanisms, particularly in cancers where resistance is mediated by anti-apoptotic proteins like Mcl-1.
Direct comparisons with dedicated P-glycoprotein inhibitors show that Actinomycin D operates through a different, complementary mechanism of sensitizing cells to apoptosis. This highlights the potential for multi-pronged therapeutic strategies that combine direct MDR modulators with synergistic agents like Actinomycin D. Further research into novel analogs of Actinomycin D with improved therapeutic indices could pave the way for more effective and less toxic combination chemotherapies to combat multidrug-resistant cancers.
References
- 1. Actinomycin D synergistically enhances the efficacy of the BH3 mimetic ABT-737 by downregulating Mcl-1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Actinomycin D decreases Mcl-1 expression and acts synergistically with ABT-737 against small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actinomycin D enhances killing of cancer cells by immunotoxin RG7787 through activation of the extrinsic pathway of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship of verapamil analogs and reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic binding of actinomycin D and echinomycin to DNA mismatch sites and their combined anti-tumour effects - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cellular Response to Dactinomycin: A Comparative Proteomics Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of cellular proteomic changes induced by the chemotherapeutic agent Dactinomycin. It synthesizes data from multiple studies, offering insights into the drug's mechanism of action and potential biomarkers for treatment response.
Dactinomycin, also known as Actinomycin D, is a potent anticancer agent that primarily functions by intercalating into DNA and inhibiting transcription.[1][2][3][4] This guide delves into the consequential alterations at the protein level, providing a comparative analysis of data obtained through various proteomic techniques, including ribosome profiling, reverse-phase protein array (RPPA), and two-dimensional polyacrylamide gel electrophoresis (2D-PAGE).
Comparative Analysis of Proteomic Alterations
The following tables summarize the key quantitative changes in protein expression and translational efficiency observed in cancer cells upon treatment with Dactinomycin. These findings highlight the cellular pathways most affected by the drug.
Table 1: Key Upregulated Proteins/Pathways in Response to Dactinomycin Treatment
| Protein/Pathway | Cell Line | Proteomic Method | Key Findings | Reference |
| Proteasome Components | Anaplastic Wilms Tumor (WiT49) | Ribosome Profiling | Preferential translation of proteasome subunits, suggesting a cellular response to protein homeostasis stress. | [5] |
| mTORC1 Signaling | Anaplastic Wilms Tumor (WiT49) | Reverse-Phase Protein Array (RPPA) | Increased phosphorylation of mTORC1 pathway components, indicating activation of this signaling cascade. | [5] |
| MEKK3 (MAP3K3) | B104-1-1 (neuroblastoma) | 2D-PAGE & Mass Spectrometry | Upregulation of MEKK3, a kinase involved in cell cycle arrest at the G1 phase. | [6] |
| Puma (BBC3) | Normal Peripheral Blood Lymphocytes | Western Blot | Increased expression of the pro-apoptotic protein Puma. | [7] |
Table 2: Key Downregulated Proteins/Pathways in Response to Dactinomycin Treatment
| Protein/Pathway | Cell Line | Proteomic Method | Key Findings | Reference |
| Hsp70 (HSPA1A) | B104-1-1 (neuroblastoma) | 2D-PAGE & Mass Spectrometry | Downregulation of the heat shock protein Hsp70, which is involved in cell cycle regulation. | [6] |
| Bcl-2 | Normal Peripheral Blood Lymphocytes | RT-PCR | Decreased mRNA levels of the anti-apoptotic protein Bcl-2. | [7] |
| Mcl-1 | A549 (non-small cell lung carcinoma) | Western Blot | Dramatic decrease in the protein levels of the anti-apoptotic protein Mcl-1. | [8] |
Experimental Protocols
This section provides a detailed overview of the methodologies employed in the cited studies to generate the comparative proteomic data.
Ribosome Profiling and Reverse-Phase Protein Array (RPPA) in Anaplastic Wilms Tumor Cells[5]
Cell Culture and Dactinomycin Treatment: Anaplastic Wilms tumor cell lines (WiT49) were cultured under standard conditions. For experimental purposes, cells were treated with Dactinomycin at a concentration of 2 nM for 72 hours.
Ribosome Profiling:
-
Cells were lysed and treated with RNase I to digest ribosome-unprotected mRNA.
-
Ribosome-protected fragments were recovered by ultracentrifugation through a sucrose cushion.
-
RNA was extracted from the ribosome-protected fragments.
-
A sequencing library was prepared from the extracted RNA, and the fragments were sequenced.
-
Translational efficiency was calculated by normalizing the ribosome footprint reads to the corresponding mRNA abundance from parallel RNA-sequencing experiments.
Reverse-Phase Protein Array (RPPA):
-
Cells were lysed, and total protein concentration was determined.
-
Protein lysates were serially diluted and arrayed onto nitrocellulose-coated slides.
-
Each slide was incubated with a specific primary antibody, followed by a biotin-conjugated secondary antibody and a streptavidin-conjugated fluorescent probe.
-
Signal intensity was quantified using a specialized scanner and software.
2D-PAGE and Protein Identification in B104-1-1 Cells[6]
Cell Culture and Dactinomycin Treatment: B104-1-1 neuroblastoma cells were treated with 1 nM Dactinomycin, a concentration known to induce G1 phase cell cycle arrest.
Two-Dimensional Polyacrylamide Gel Electrophoresis (2D-PAGE):
-
Cells were lysed, and proteins were extracted.
-
Protein samples were separated in the first dimension by isoelectric focusing (IEF) based on their isoelectric point.
-
The IEF strips were then subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) in the second dimension to separate proteins based on their molecular weight.
-
Gels were stained (e.g., with Coomassie Brilliant Blue or silver stain) to visualize the protein spots.
-
Protein spots exhibiting differential expression between control and Dactinomycin-treated samples were excised from the gel.
Protein Identification:
-
The excised protein spots were subjected to in-gel digestion with trypsin.
-
The resulting peptides were analyzed by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS) to determine their mass-to-charge ratios.
-
The peptide mass fingerprints were used to identify the proteins by searching against a protein database.
Visualizing the Impact of Dactinomycin
The following diagrams illustrate the experimental workflow for comparative proteomics and the key signaling pathways affected by Dactinomycin treatment.
References
- 1. Actinomycin D and bortezomib disrupt protein homeostasis in Wilms tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppressing proteasome activity enhances sensitivity to actinomycin D in diffuse anaplastic Wilms tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Grb2 Signaling in Cell Motility and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppressing proteasome activity enhances sensitivity to actinomycin D in diffuse anaplastic Wilms tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dactinomycin - Dataset - Virginia Open Data Portal [data.virginia.gov]
- 7. researchgate.net [researchgate.net]
- 8. Proteome analysis with classical 2D-PAGE - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: A Comprehensive Guide to Actinocin Disposal
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Actinocin are paramount to ensuring laboratory safety and environmental protection. Adherence to strict protocols minimizes exposure risks and prevents the release of hazardous substances. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound and contaminated materials.
Hazard and Safety Summary
Before initiating any procedure involving this compound, it is crucial to be fully aware of its potential hazards and the necessary safety precautions. The following table summarizes key safety information.
| Hazard Category | Description | Precautionary Statements |
| Carcinogenicity | May cause cancer. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves, protective clothing, eye protection, and face protection.[1] |
| Acute Toxicity | Potentially toxic if inhaled, ingested, or in contact with skin. | Use only with adequate ventilation or respiratory protection. Do not get in eyes, on skin, or on clothing. Do not ingest or inhale.[2] |
| Environmental Hazard | May be very toxic to aquatic life with long-lasting effects.[1] | Avoid release to the environment. Collect spillage.[1] |
Experimental Protocol: Proper Disposal Procedure
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste, including contaminated laboratory materials.
Personal Protective Equipment (PPE)
Prior to handling this compound or its waste, ensure the following personal protective equipment is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene, butyl, or Viton) are recommended.[2] Double gloving is advisable.
-
Eye Protection: ANSI-approved safety glasses or goggles are mandatory.[2] A face shield should be used when there is a risk of splashing.
-
Lab Coat: A dedicated lab coat should be worn.[2] It is recommended that lab coats used for handling cytotoxic agents be laundered according to institutional policy or disposed of as cytotoxic waste.[3]
-
Respiratory Protection: Use in a certified chemical fume hood.[2] If a fume hood is not available, a NIOSH-approved respirator is necessary.
Waste Segregation
Proper segregation of this compound waste is critical to prevent cross-contamination and ensure correct disposal.
-
Solid Waste: All solid materials contaminated with this compound, such as unused compound, gloves, pipette tips, vials, and absorbent materials from spill cleanups, must be collected in a dedicated and clearly labeled hazardous waste container.[1][2]
-
Liquid Waste: Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.[1] Do not pour this compound solutions down the drain.[4]
-
Sharps: Any sharps contaminated with this compound, such as needles or broken glass, must be placed in a designated sharps container that is also labeled as hazardous waste.
Container Labeling
All hazardous waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The chemical name "this compound"
-
A description of the contents (e.g., "Solid Waste with this compound," "Aqueous Waste with this compound")
-
Appropriate hazard symbols (e.g., carcinogen, environmentally hazardous).[1]
Spill Management
In the event of an this compound spill, follow these procedures immediately:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[1]
-
Carefully collect the absorbent material and the spilled substance and place it into the designated hazardous waste container for solids.[1]
-
Clean the spill area with a suitable decontamination solution (e.g., a solution of soap and water) and collect all cleaning materials as hazardous waste.[1][2]
Final Disposal
All waste contaminated with this compound must be disposed of through an approved hazardous waste disposal facility.[1] Do not mix this compound waste with general laboratory trash. The primary responsibility for the proper disposal of hazardous materials lies with the Principal Investigator or Researcher.[5]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. research.uga.edu [research.uga.edu]
- 3. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Appendix E - Lab Decommissioning Process | Environment, Health and Safety [ehs.cornell.edu]
Essential Safety and Operational Guide for Handling Actinocin
For researchers, scientists, and drug development professionals, the safe handling of potent chemical compounds like Actinocin is of paramount importance. This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures to ensure a safe laboratory environment. Given that this compound is the chromophore of Actinomycin D, this guidance is based on the established safety data for Actinomycin D, a well-documented cytotoxic agent.[1][2]
Core Safety and Personal Protective Equipment (PPE)
This compound and its parent compound, Actinomycin D, are classified as hazardous. Actinomycin D is known to be fatal if swallowed, may cause cancer and genetic defects, and may damage fertility or the unborn child.[2][3] Therefore, stringent adherence to safety protocols and the use of appropriate PPE is mandatory. All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
Recommended Personal Protective Equipment (PPE)
A summary of the necessary personal protective equipment is provided in the table below.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended. | Provides a barrier against skin contact and absorption. Change gloves immediately if contaminated.[4] |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes and airborne particles.[4] |
| Body Protection | A lab coat must be worn. For larger quantities, a disposable gown is recommended. | Prevents contamination of personal clothing and skin.[4] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or N100) may be necessary for procedures that could generate aerosols or dust. | Protects against inhalation of hazardous particles.[5] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for minimizing risk. The following step-by-step operational plan should be followed.
1. Pre-Operational Checks:
-
Ensure the chemical fume hood is functioning correctly.
-
Verify that all necessary PPE is available and in good condition.
-
Confirm that an emergency eyewash station and safety shower are accessible.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Have a designated waste container ready for contaminated materials.
2. Handling Procedures:
-
Conduct all manipulations of this compound, including weighing and preparing solutions, within a chemical fume hood.
-
Use a spatula or other appropriate tools to handle the solid compound, avoiding the creation of dust.
-
When working with solutions, be mindful of potential splashes.
3. Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Carefully remove and dispose of PPE in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after completing work.
Emergency Procedures
In the event of exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[6]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Contaminated Materials: All disposable PPE, absorbent materials from spills, and any other contaminated items should be collected in a sealed, clearly labeled hazardous waste container.
-
Disposal: Dispose of the hazardous waste through an approved waste disposal plant, following all local, state, and federal regulations.
Mechanism of Action Visualization
This compound's biological activity is derived from its role as the chromophore in Actinomycin D, which intercalates into DNA, thereby inhibiting transcription. This mechanism is a key aspect of its cytotoxic properties.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
